4-(1-Amino-2,2,2-trifluoroethyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(1-amino-2,2,2-trifluoroethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(12)5-1-3-6(13)4-2-5/h1-4,7,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBJQYMKBQZQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462614 | |
| Record name | 4-(1-amino-2,2,2-trifluoroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-59-1, 294175-07-8 | |
| Record name | 4-(1-amino-2,2,2-trifluoroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 294175-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(1-Amino-2,2,2-trifluoroethyl)phenol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(1-Amino-2,2,2-trifluoroethyl)phenol. This chiral α-trifluoromethylated amine is a valuable building block in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and practical insights to facilitate the use of this compound in research and development. All protocols and claims are supported by authoritative references.
Introduction and Chemical Identity
This compound is a substituted aromatic amine characterized by a phenol group and a chiral center at the carbon bearing the trifluoromethyl and amino groups. The presence of the trifluoromethyl group is of particular significance in medicinal chemistry, as it can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
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IUPAC Name: this compound
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CAS Number: 1187928-59-1 ((R)-enantiomer, free base)[1]
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Molecular Formula: C₈H₈F₃NO
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Molecular Weight: 191.15 g/mol
Below is a diagram illustrating the molecular structure of this compound.
References
An In-Depth Technical Guide to 4-(1-Amino-2,2,2-trifluoroethyl)phenol: A Promising Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethylated Phenols in Drug Discovery
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a prominent position due to its unique electronic properties, metabolic stability, and ability to modulate the acidity and basicity of neighboring functional groups. When appended to a phenol scaffold, a privileged structure in numerous biologically active compounds, the resulting trifluoromethylated phenols present a compelling platform for the design of novel therapeutics. This guide provides a comprehensive technical overview of a particularly interesting member of this class: 4-(1-Amino-2,2,2-trifluoroethyl)phenol.
This molecule combines the structural features of a phenol, a primary amine, and a trifluoromethyl group, creating a chiral center and offering multiple points for interaction with biological targets. Its potential applications span a wide range of therapeutic areas, driven by the advantageous properties imparted by the trifluoromethyl moiety.
Chemical Identity and Structural Elucidation
CAS Number: The hydrochloride salt of this compound is registered under CAS number 2703756-58-3 [1][2][3].
Molecular Structure: The chemical structure of this compound consists of a phenol ring substituted at the para position with a 1-amino-2,2,2-trifluoroethyl group. The presence of a chiral carbon atom alpha to the amino group results in the existence of (R) and (S) enantiomers.
Structural Formula: C₈H₈F₃NO
Key Structural Features:
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Phenolic Hydroxyl Group: Acts as a hydrogen bond donor and can be a key interaction point with biological targets. Its acidity is influenced by the electron-withdrawing nature of the trifluoroethyl group.
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Primary Amino Group: A basic center that can form salts and participate in hydrogen bonding as a donor. Its basicity is significantly reduced by the adjacent trifluoromethyl group.
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Trifluoromethyl Group: A highly lipophilic and metabolically stable group that can enhance membrane permeability and binding affinity. Its strong electron-withdrawing nature impacts the properties of the entire molecule.
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Aromatic Ring: Provides a rigid scaffold and can engage in π-π stacking and hydrophobic interactions.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₈H₉ClF₃NO (HCl salt) | [1] |
| CAS Number | 2703756-58-3 (HCl salt) | [1][2][3] |
Synthesis and Manufacturing
While a specific, detailed, and publicly available step-by-step synthesis protocol for this compound is not extensively documented in readily accessible literature, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of related trifluoromethylated amino alcohols and phenol derivatives. A potential synthetic route is outlined below.
Conceptual Synthetic Workflow
The synthesis would likely commence from a readily available starting material such as 4-hydroxyacetophenone. The strategy would involve the introduction of the trifluoromethyl group and the subsequent conversion of the ketone to a primary amine.
Caption: Conceptual workflow for the synthesis of this compound hydrochloride.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a conceptual representation and would require optimization and validation in a laboratory setting.
Step 1: Protection of 4-Hydroxyacetophenone
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To a solution of 4-hydroxyacetophenone in a suitable solvent (e.g., acetone or DMF), add a base (e.g., K₂CO₃).
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Add a protecting group precursor, such as benzyl bromide, and heat the reaction mixture to facilitate the formation of the benzyl ether.
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Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.
Step 2: Trifluoromethylation
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Dissolve the protected 4-acetoxyacetophenone in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.
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Add a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), along with a catalytic amount of a fluoride source (e.g., TBAF).
-
Allow the reaction to slowly warm to room temperature and stir until completion.
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Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
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Purify the resulting trifluoromethylated alcohol by column chromatography.
Step 3: Conversion to Amine This step can be approached in several ways. One common method is via a Mitsunobu reaction followed by deprotection.
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Dissolve the trifluoromethylated alcohol, triphenylphosphine, and a nitrogen nucleophile (e.g., phthalimide) in an anhydrous solvent (e.g., THF).
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Add a dialkyl azodicarboxylate (e.g., DIAD or DEAD) dropwise at a low temperature.
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Allow the reaction to proceed to completion.
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Remove the solvent and purify the phthalimide-protected intermediate.
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Treat the intermediate with hydrazine hydrate in a suitable solvent (e.g., ethanol) to cleave the phthalimide group and yield the primary amine.
Step 4: Deprotection
-
Dissolve the protected amine in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalyst for hydrogenolysis, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the deprotection is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the free base of this compound.
Step 5: Salt Formation
-
Dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.
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Collect the solid precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound hydrochloride.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not widely published, the expected NMR and mass spectrometry data can be predicted based on its structure and the known chemical shifts of similar compounds.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the para-substituted benzene ring.
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Methine Proton (-CH(NH₂)-): A quartet (due to coupling with the three fluorine atoms) in the region of δ 4.0-5.0 ppm.
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Amine Protons (-NH₂): A broad singlet, the chemical shift of which would be concentration and solvent dependent, likely in the range of δ 1.5-3.5 ppm for the free base. For the hydrochloride salt, this signal would be shifted downfield and may be broader.
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Phenolic Proton (-OH): A broad singlet, also dependent on concentration and solvent, typically in the range of δ 5.0-10.0 ppm.
¹³C NMR Spectroscopy (Predicted):
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Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group would be the most downfield, and the carbon attached to the trifluoroethylamino group would also be significantly shifted.
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Methine Carbon (-CH(NH₂)-): A quartet (due to coupling with the fluorine atoms) in the region of δ 50-70 ppm.
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Trifluoromethyl Carbon (-CF₃): A quartet (due to the carbon-fluorine coupling) in the region of δ 120-130 ppm.
Mass Spectrometry (Predicted):
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Molecular Ion (M⁺): For the free base, the molecular ion peak would be expected at m/z 191.05.
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Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the amino group, cleavage of the bond between the methine carbon and the aromatic ring, and fragmentation of the trifluoroethyl group.
Applications in Drug Development and Research
The unique structural features of this compound make it an attractive building block and a potential pharmacophore in various therapeutic areas.
Potential Therapeutic Targets and Mechanisms
The combination of a phenol and a chiral amine suggests potential activity in areas where these motifs are known to be important for receptor binding or enzyme inhibition.
Caption: Potential applications and mechanistic advantages of this compound in drug discovery.
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(S)-4-(1-Aminoethyl)Phenol as a Precursor: The non-fluorinated analog, (S)-4-(1-aminoethyl)phenol, is a known versatile building block in the synthesis of bioactive molecules, particularly in neuropharmacology and medicinal chemistry[4]. It has been used in the design of selective inhibitors and as a precursor for complex organic compounds[4]. The introduction of the trifluoromethyl group in the target molecule of this guide is expected to modulate these activities and improve pharmacokinetic properties.
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Phenol Derivatives in Biological Systems: Phenolic compounds, in general, exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The specific activity is highly dependent on the nature and position of the substituents on the phenol ring.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its salts. A comprehensive safety data sheet (SDS) should be consulted before use. General handling guidelines include:
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Use in a well-ventilated area or a fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and development. Its unique combination of a phenol, a chiral primary amine, and a trifluoromethyl group provides a rich scaffold for the design of novel therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. Further research into the stereoselective synthesis, detailed biological evaluation, and structure-activity relationships of its enantiomers is warranted to fully unlock its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the exploration of this intriguing molecule.
References
The Advent and Evolution of Trifluoromethylated Phenols: A Technical Guide for Researchers
Abstract
The introduction of the trifluoromethyl (–CF₃) group into organic molecules has been a transformative event in medicinal chemistry and agrochemical science. This in-depth technical guide explores the discovery and history of a particularly influential class of these compounds: trifluoromethylated phenols. We will trace the scientific journey from the initial challenging syntheses to the development of robust methodologies that have enabled their widespread application. This guide provides researchers, scientists, and drug development professionals with a comprehensive historical narrative, detailed experimental protocols from key eras, and an analysis of the structure-property relationships that make these molecules indispensable in modern chemical research.
Introduction: The Dawn of a New Era in Fluorine Chemistry
The story of trifluoromethylated phenols is intrinsically linked to the broader history of organofluorine chemistry. The isolation of elemental fluorine by Henri Moissan in 1886 opened the door to a new field of chemical synthesis, though the extreme reactivity of fluorine presented significant challenges to early researchers.[1] The journey to control and selectively introduce fluorine into organic scaffolds was a long and arduous one, marked by the perseverance of pioneers who recognized the profound impact this element could have on molecular properties.
The trifluoromethyl group, in particular, emerged as a uniquely powerful substituent. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability offered a compelling toolkit for modulating the biological activity and pharmacokinetic profiles of organic compounds.[2] The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported by Frédéric Swarts in 1898, who successfully treated benzotrichloride with antimony trifluoride.[3] This seminal work laid the groundwork for the development of a vast array of trifluoromethylated molecules, including the phenols that are the focus of this guide. The medicinal use of the trifluoromethyl group began as early as 1928, with research intensifying in the mid-1940s.[4]
Trifluoromethylated phenols have since become crucial intermediates in the synthesis of a wide range of commercially important products, from life-saving pharmaceuticals to innovative crop protection agents.[5][6] This guide will delve into the key discoveries and methodological advancements that have shaped our understanding and application of these remarkable compounds.
The Pioneering Synthesis: R.G. Jones and the Dawn of Trifluoromethylphenols (1947)
A pivotal moment in the history of trifluoromethylated phenols arrived in 1947 with the work of R.G. Jones at the Lilly Research Laboratories. His publication, "Ortho and Para Substituted Derivatives of Benzotrifluoride," in the Journal of the American Chemical Society provided the first detailed account of the synthesis of these compounds.[7] Jones's research was driven by the need for new therapeutic agents and a desire to understand the influence of the trifluoromethyl group on the properties of aromatic systems.
One of the key methods described by Jones was the synthesis of p-(trifluoromethyl)phenol from p-cresol. This multi-step process, while challenging by modern standards, was a significant achievement for its time. It involved the chlorination of the methyl group of p-cresol to form a trichloromethyl intermediate, followed by a halogen exchange reaction using antimony pentafluoride to yield the desired trifluoromethyl group.[8][9]
Another critical contribution from Jones was the exploration of the diazotization of trifluoromethylated anilines followed by hydrolysis to produce the corresponding phenols. This method proved to be a more versatile route for accessing a variety of isomers. For instance, the synthesis of m-(trifluoromethyl)phenol from m-aminobenzotrifluoride opened up new avenues for creating diverse molecular architectures.
The work of R.G. Jones not only provided the first tangible synthetic routes to trifluoromethylated phenols but also laid the foundation for future research into their chemical and biological properties. His findings were a testament to the growing interest in organofluorine chemistry within the pharmaceutical industry and marked the beginning of a new chapter in the development of fluorinated drugs and other bioactive molecules.
Visualizing the Historical Synthetic Pathways
The following diagrams illustrate the core synthetic strategies employed in the early discovery of trifluoromethylated phenols, as pioneered by R.G. Jones.
Caption: Early synthesis of benzotrifluoride by Frédéric Swarts.
Caption: R.G. Jones's synthesis of p-(trifluoromethyl)phenol from p-cresol.
The Rise of Diazotization: A Versatile and Enduring Synthetic Strategy
While the halogen exchange method was groundbreaking, the diazotization of trifluoromethylanilines quickly became the more prevalent and adaptable strategy for synthesizing a wide array of trifluoromethylated phenols. This classical transformation in organic chemistry involves the conversion of a primary aromatic amine to a diazonium salt, which can then be hydrolyzed to the corresponding phenol.
The key advantage of this approach lies in the accessibility of various trifluoromethylaniline isomers. The standard manufacturing route for these anilines involves the nitration of benzotrifluoride to form m-nitrobenzotrifluoride, followed by reduction to m-aminobenzotrifluoride.[10] This readily available precursor serves as a gateway to m-(trifluoromethyl)phenol, a crucial building block in many applications.
The diazotization-hydrolysis sequence offers a reliable and scalable method, making it suitable for both laboratory and industrial production. Over the years, numerous refinements have been made to this process to improve yields, enhance safety, and accommodate a wider range of substrates.
Experimental Protocol: Synthesis of m-(Trifluoromethyl)phenol via Diazotization-Hydrolysis
This protocol is a representative example of the diazotization-hydrolysis method, adapted from established industrial practices.
Step 1: Diazotization Reaction
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To a stirred solution of 25% aqueous sulfuric acid (315g), add m-trifluoromethylaniline (31g) via a dropping funnel.
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Stir the mixture for 30 minutes to ensure complete formation of the aniline sulfate salt.
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Cool the reaction mixture to 5°C in an ice bath.
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Slowly add a pre-cooled solution of sodium nitrite (20.7g) in water (40mL) dropwise, maintaining the temperature at or below 5°C. The disappearance of a white precipitate indicates the progression of the reaction.
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Continue the diazotization reaction at 5°C for 3 hours. A pale yellow crystalline precipitate may form towards the end of the reaction.
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Add a small amount of urea to quench any excess nitrous acid, confirming with a potassium iodide-starch paper test (no color change indicates completion).[5]
Step 2: Steam Distillation and Hydrolysis
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In a separate flask equipped for steam distillation, add urea (3g) and water (100g) and bring to a boil by introducing steam.
-
Slowly add the prepared diazonium salt solution dropwise to the boiling water-urea mixture. The rate of addition should be controlled to match the rate of distillation.
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Maintain the steam distillation for 3-5 hours at a temperature of 98-102°C.
-
The m-(trifluoromethyl)phenol will co-distill with the steam. Collect the distillate.
-
Separate the organic layer from the aqueous layer in the distillate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude m-(trifluoromethyl)phenol.
-
Purify the product by distillation.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are unstable and can decompose, especially at higher temperatures. Maintaining a low temperature (0-5°C) is crucial for maximizing the yield of the diazonium salt and ensuring the safety of the reaction.
-
Urea in Hydrolysis: The addition of urea to the hydrolysis flask serves to scavenge any residual nitrous acid that may be present in the diazonium salt solution. This prevents unwanted side reactions and the formation of tarry byproducts.[5]
-
Steam Distillation: Steam distillation is an effective method for isolating the relatively volatile m-(trifluoromethyl)phenol from the non-volatile inorganic salts and byproducts in the reaction mixture. It allows for purification at a temperature below the compound's atmospheric boiling point, preventing thermal decomposition.
Industrial Impact: Trifluoromethylated Phenols in Agrochemicals and Pharmaceuticals
The development of reliable synthetic methods for trifluoromethylated phenols coincided with a period of rapid innovation in the agrochemical and pharmaceutical industries. The unique properties imparted by the trifluoromethyl group made these phenols highly sought-after intermediates for the creation of new and improved products.
Revolutionizing Crop Protection
In the years following World War II, the agrochemical industry experienced a boom with the introduction of synthetic herbicides like 2,4-D.[11][12] Researchers quickly recognized the potential of incorporating the trifluoromethyl group to enhance the efficacy and selectivity of herbicides and insecticides. Trifluoromethylated phenols became key building blocks for a new generation of crop protection agents.
For example, these phenols are crucial for the synthesis of trifluoromethylphenyl nitrophenylether herbicides.[13] The electron-withdrawing nature of the trifluoromethyl group in the phenol moiety plays a significant role in the herbicidal activity of the final product. The development of these herbicides provided farmers with powerful new tools for weed control, contributing to increased crop yields.
Advancing Drug Discovery
The impact of trifluoromethylated phenols on the pharmaceutical industry has been equally profound. The ability of the trifluoromethyl group to enhance metabolic stability, increase lipophilicity (aiding in cell membrane permeability), and modulate the acidity of the phenolic hydroxyl group made it an invaluable tool for medicinal chemists.[6]
A notable example is the use of trifluoromethylphenols in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and other mood disorders. The trifluoromethylphenoxy moiety is a key structural feature in several prominent SSRIs.
The historical trajectory of companies like Poulenc Frères (which later became part of Rhône-Poulenc) and Eli Lilly and Company reflects the growing importance of organofluorine chemistry.[13][14][15] These companies invested heavily in research and development, leading to the commercialization of numerous products containing the trifluoromethyl group.
Modern Synthetic Methodologies: Expanding the Toolkit
While the classical methods of halogen exchange and diazotization remain relevant, the field of organic synthesis has seen continuous innovation, leading to the development of more sophisticated and efficient methods for preparing trifluoromethylated phenols.
Recent advancements include:
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Palladium-catalyzed cross-coupling reactions: These methods allow for the direct introduction of the trifluoromethyl group onto the aromatic ring of a phenol derivative.
-
Photoredox catalysis: The use of visible light to promote trifluoromethylation reactions offers a milder and more environmentally friendly alternative to traditional methods.[4]
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Novel trifluoromethylating reagents: The development of new, shelf-stable reagents has made the introduction of the trifluoromethyl group more accessible and safer for laboratory use.
These modern techniques have expanded the scope of accessible trifluoromethylated phenol structures, enabling the synthesis of highly functionalized and complex molecules for advanced research applications.
Comparative Data of Synthetic Methodologies
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Halogen Exchange (Jones, 1947) | Trichloromethylphenol, SbF₅ | High temperature | Historical significance | Harsh conditions, limited substrate scope |
| Diazotization-Hydrolysis | Trifluoromethylaniline, NaNO₂, H₂SO₄ | Low temperature (diazotization), elevated temperature (hydrolysis) | Versatile, scalable, readily available starting materials | Diazonium salts can be unstable |
| Palladium-Catalyzed Cross-Coupling | Phenol derivative, trifluoromethyl source, Pd catalyst | Varies | High functional group tolerance, direct C-CF₃ bond formation | Catalyst cost, optimization required |
| Photoredox Catalysis | Phenol, CF₃I, photocatalyst, base | Visible light, room temperature | Mild conditions, environmentally friendly | May require specific photocatalysts |
Conclusion and Future Outlook
The discovery and development of trifluoromethylated phenols represent a significant chapter in the history of organic chemistry. From the pioneering work of R.G. Jones to the sophisticated methods of today, the journey has been one of continuous innovation and a deepening understanding of the profound influence of the trifluoromethyl group.
As we look to the future, the demand for novel trifluoromethylated phenols is likely to grow, driven by the ongoing quest for new pharmaceuticals, agrochemicals, and advanced materials. The development of even more efficient, selective, and sustainable synthetic methods will be crucial for meeting this demand. Furthermore, a deeper exploration of the biological activities and material properties of new and complex trifluoromethylated phenol derivatives will undoubtedly open up exciting new avenues of research and application. The legacy of these remarkable molecules is a testament to the power of chemical synthesis to shape our world for the better.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. History of Use of Herbicides & Pesticides Prior to & During WWII - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 5. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
- 6. Rhône-Poulenc [chemeurope.com]
- 7. Ortho and para substituted derivatives of benzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 9. DK150471B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYLPHENOLS - Google Patents [patents.google.com]
- 10. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]
- 11. no-tillfarmer.com [no-tillfarmer.com]
- 12. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]
- 13. History of Rhône-Poulenc S.A. – FundingUniverse [fundinguniverse.com]
- 14. Poulenc Frères - Wikipedia [en.wikipedia.org]
- 15. The History of Flow Chemistry at Eli Lilly and Company - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group in Phenolic Scaffolds: A Technical Guide to its Potent Electron-Withdrawing Effects and Applications
Abstract
The introduction of a trifluoromethyl (CF3) group onto a phenol ring is a powerful strategy in medicinal chemistry and materials science to modulate molecular properties.[1][2][3] This guide provides a comprehensive technical overview of the profound electron-withdrawing effects of the trifluoromethyl group on the physicochemical and biological characteristics of phenols. We will delve into the underlying principles governing these effects, explore synthetic methodologies, and present detailed experimental protocols for the characterization of these important molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of trifluoromethylated phenols in their work.
The Unique Electronic Nature of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic chemistry.[4] Its potent effects are primarily attributed to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I). This effect significantly polarizes the C-CF3 bond, drawing electron density away from the attached aromatic ring.[4]
Unlike many other substituents, the trifluoromethyl group does not possess a significant resonance effect (+R or -R). This is because the fluorine atoms do not have available p-orbitals to participate in conjugation with the aromatic pi-system. The dominance of the inductive effect is a key feature that distinguishes the CF3 group and is the primary driver of its influence on the properties of phenols.[4]
Figure 1: A diagram illustrating the inductive effect of the trifluoromethyl group on a phenol ring, leading to increased acidity.
Impact on Physicochemical Properties
The strong electron-withdrawing nature of the trifluoromethyl group profoundly alters the key physicochemical properties of phenols, including their acidity (pKa), lipophilicity (logP), and hydrogen bonding capabilities.
Acidity (pKa)
The most dramatic effect of trifluoromethyl substitution on a phenol is the significant increase in its acidity, which is reflected in a lower pKa value. The electron-withdrawing CF3 group stabilizes the resulting phenoxide anion by delocalizing the negative charge, thereby facilitating the dissociation of the proton from the hydroxyl group.[5]
Table 1: pKa Values of Selected Trifluoromethyl-Substituted Phenols
| Compound | pKa |
| Phenol | 10.0 |
| 3-(Trifluoromethyl)phenol | 9.08[6] |
| 4-(Trifluoromethyl)phenol | ~9.6 (estimated) |
| 3,5-Bis(trifluoromethyl)phenol | 8.03[6] |
Note: The position of the trifluoromethyl group on the phenol ring influences the extent of pKa lowering, with the effect being most pronounced when the group is in a position to exert its maximal inductive effect.
Lipophilicity (logP)
The trifluoromethyl group generally increases the lipophilicity of a molecule, as indicated by a higher octanol-water partition coefficient (logP).[7] This is a critical parameter in drug design, as it influences a compound's ability to cross cell membranes.[8] The increased lipophilicity is attributed to the hydrophobic nature of the fluorine atoms. However, the relationship between trifluoromethylation and lipophilicity can be complex and is influenced by the overall molecular structure.[9]
Hydrogen Bonding
The electron-withdrawing effect of the trifluoromethyl group enhances the hydrogen bond donating ability of the phenolic proton.[10] This is due to the increased partial positive charge on the hydrogen atom of the hydroxyl group. Conversely, the basicity of the hydroxyl oxygen is reduced, which minimizes self-association.[10] These altered hydrogen bonding properties can have significant implications for molecular recognition and binding to biological targets.
Synthesis of Trifluoromethylated Phenols
Several synthetic strategies have been developed for the introduction of trifluoromethyl groups into phenolic compounds. The choice of method often depends on the desired substitution pattern and the nature of the starting material.
Direct Trifluoromethylation
Recent advances have enabled the direct trifluoromethylation of phenols. One notable method involves a visible-light-promoted reaction using commercially available CF3I as the trifluoromethyl source.[3] This approach offers a practical route to multi-CF3-substituted phenols under mild conditions.[3]
O-Trifluoromethylation of Phenols
The synthesis of aryl trifluoromethyl ethers from phenols is another important transformation. This can be achieved through a two-step process involving the conversion of the phenol to a xanthate intermediate, followed by reaction with an electrophilic fluorine source.[11] Electrochemical methods have also been developed for the O-trifluoromethylation of electron-deficient phenols.[12][13]
Figure 2: A simplified workflow for the synthesis of trifluoromethylated phenols and their ether derivatives.
Applications in Drug Design and Medicinal Chemistry
The unique properties conferred by the trifluoromethyl group make it a valuable substituent in drug design.[1][14] Its incorporation into a drug candidate can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.[1][15]
-
Improved Lipophilicity and Membrane Permeability: As discussed earlier, the CF3 group can enhance a drug's ability to cross biological membranes.[1]
-
Increased Binding Affinity: The electron-withdrawing nature of the CF3 group can modulate the electronic properties of a molecule, leading to stronger interactions with its biological target.[2]
A notable example is the drug Fluoxetine, where a trifluoromethyl group is present on a phenol ether moiety.[14][16]
Spectroscopic Characterization: The Power of 19F NMR
Fluorine-19 (19F) NMR spectroscopy is an indispensable tool for the characterization of trifluoromethylated phenols.[17] Key advantages of 19F NMR include:
-
High Sensitivity: The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection.[18]
-
Wide Chemical Shift Range: The chemical shifts in 19F NMR span a broad range, which minimizes peak overlap and facilitates the analysis of complex molecules.[18][19]
-
Sensitivity to the Local Environment: The 19F chemical shift is highly sensitive to subtle changes in the electronic and steric environment, providing valuable structural information.[20]
In the 19F NMR spectrum of a trifluoromethylated phenol, the CF3 group typically appears as a singlet in the range of -50 to -70 ppm.[18]
Experimental Protocols
Protocol for the Determination of pKa by Spectrophotometry
This protocol is adapted from established methods for the spectrophotometric determination of pKa.[21][22][23][24]
Objective: To determine the pKa of a trifluoromethylated phenol by measuring the absorbance of its acidic and basic forms at various pH values.
Materials:
-
Trifluoromethylated phenol of interest
-
Buffer solutions of known pH (e.g., phosphate buffers)
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the trifluoromethylated phenol in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 10⁻² M.[22]
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa of the phenol.
-
Sample Preparation: For each pH value, add a small, precise volume of the phenol stock solution to a known volume of the buffer solution in a cuvette. The final concentration of the phenol should be in the range of 10⁻⁴ M.[22]
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of each solution. Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated forms of the phenol.
-
Data Analysis: Plot the absorbance at the λmax of the phenoxide form versus the pH of the solution. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
Protocol for the Determination of logP by the Shake-Flask Method
This protocol is a standard method for the experimental determination of the octanol-water partition coefficient.
Objective: To determine the logP of a trifluoromethylated phenol.
Materials:
-
Trifluoromethylated phenol of interest
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Analytical technique for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
-
Partitioning: Accurately weigh a small amount of the trifluoromethylated phenol and dissolve it in one of the phases. Add a known volume of the second phase to a separatory funnel.
-
Equilibration: Shake the separatory funnel for a sufficient time to allow the phenol to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the layers to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the phenol in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P) is the ratio of the concentration of the phenol in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Conclusion
The trifluoromethyl group is a powerful tool for modulating the properties of phenolic compounds. Its strong electron-withdrawing inductive effect leads to significant increases in acidity, alterations in lipophilicity, and enhanced hydrogen bonding capabilities. These predictable and pronounced effects have made trifluoromethylated phenols highly valuable in drug discovery and materials science. A thorough understanding of the principles outlined in this guide, coupled with the provided experimental protocols, will enable researchers to effectively design, synthesize, and characterize novel trifluoromethylated phenols for a wide range of applications.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting pKa values of substituted phenols from atomic charges [xray.cz]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. mdpi.com [mdpi.com]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrevlett.com [chemrevlett.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. azom.com [azom.com]
- 20. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. web.pdx.edu [web.pdx.edu]
- 22. mdpi.com [mdpi.com]
- 23. chemistry.beloit.edu [chemistry.beloit.edu]
- 24. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
An In-Depth Technical Guide to the Stability and Reactivity of 4-(1-Amino-2,2,2-trifluoroethyl)phenol
Introduction
4-(1-Amino-2,2,2-trifluoroethyl)phenol is a unique molecule integrating a phenolic ring, a primary benzylic amine, and a trifluoroethyl group. This combination of functionalities suggests a complex reactivity and stability profile, making a thorough understanding of its chemical behavior essential for its application in research and drug development. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the properties of the adjacent amine and the aromatic ring, potentially enhancing metabolic stability.[1][2] However, the inherent reactivity of the aminophenol scaffold and the benzylic amine presents potential stability challenges.
This technical guide provides a comprehensive analysis of the stability and reactivity of this compound. By examining the chemical liabilities of its constituent functional groups and drawing parallels with structurally analogous compounds, we will delineate its predicted stability under various stress conditions. Furthermore, this document outlines detailed experimental protocols for forced degradation studies to empirically determine its degradation pathways and establish a robust stability-indicating analytical method.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is paramount to predicting its chemical behavior.
Structure:
Caption: Chemical structure of this compound.
Key Structural Features and Their Implications:
-
Phenolic Hydroxyl Group: This group is susceptible to oxidation, particularly under basic conditions or in the presence of metal ions. It can also undergo electrophilic aromatic substitution.
-
Primary Benzylic Amine: The amine group is basic and can react with acids to form salts. The benzylic position is prone to oxidation, potentially leading to deamination or the formation of imines.[3][4][5][6]
-
Trifluoromethyl Group: This strongly electron-withdrawing group can influence the pKa of the neighboring amine and potentially increase the molecule's metabolic stability by blocking sites of oxidation.[1][2] However, under certain conditions, particularly alkaline hydrolysis, defluorination of trifluoromethyl groups has been observed in other molecules.
Predicted Stability and Reactivity Profile
Based on the functional groups present, the following stability and reactivity characteristics can be anticipated:
1. Oxidative Stability:
The aminophenol moiety is inherently susceptible to oxidation. The presence of both an electron-donating hydroxyl group and an amino group on the aromatic ring makes it highly activated towards oxidation. Oxidative degradation can be initiated by atmospheric oxygen (auto-oxidation), peroxides, or metal ions. The benzylic C-H bond of the amine is also a potential site for oxidative cleavage.[3][4][5][6]
-
Potential Degradation Products: Oxidation of the phenol can lead to the formation of quinones and polymeric materials. Oxidation at the benzylic amine can result in the corresponding imine, which may further hydrolyze to an aldehyde or ketone, and ammonia.
2. Photostability:
Aromatic amines and phenols are known to be sensitive to light, particularly UV radiation. Photodegradation can proceed through various mechanisms, including photo-oxidation and rearrangement reactions.[7][8][9][10][11] The extent of photodegradation will depend on the wavelength of light, the intensity of the light source, and the presence of photosensitizers.
-
Potential Degradation Products: Photodegradation can lead to complex mixtures of products, including colored polymeric materials.
3. Thermal Stability:
While the trifluoromethyl group may enhance thermal stability to some extent, the aminophenol structure can be susceptible to degradation at elevated temperatures. The specific degradation pathway will depend on whether the heating is performed in the solid state or in solution, and the presence of oxygen.
4. pH-Dependent Stability (Hydrolysis):
The stability of this compound is expected to be highly dependent on pH.
-
Acidic Conditions: In acidic media, the primary amine will be protonated, forming an ammonium salt. This protonation will likely increase the compound's solubility in aqueous solutions and may protect the amine from certain oxidative reactions. However, the overall stability will depend on the specific acid and temperature.
-
Neutral Conditions: At neutral pH, the compound will exist as a zwitterion or a neutral molecule, and its stability will be influenced by its solubility and susceptibility to oxidation.
-
Basic Conditions: Under basic conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This will significantly increase the electron density of the aromatic ring, making it more susceptible to oxidation. Furthermore, alkaline conditions have been shown to promote the hydrolysis of some trifluoromethyl groups, leading to defluorination.
Forced Degradation Studies: A Practical Approach
To empirically determine the stability of this compound and identify its degradation products, a comprehensive forced degradation study is essential.[12][13] This involves subjecting the compound to a variety of stress conditions that are more severe than those it would encounter during routine handling and storage.
Workflow for Forced Degradation Studies:
Caption: A typical workflow for conducting forced degradation studies.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation (Solution):
-
Dilute the stock solution with the analytical mobile phase to the working concentration.
-
Incubate the solution at 80°C for 24 hours.
-
At specified time points, withdraw an aliquot for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH) for 7 days.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.
-
-
Photostability:
-
Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
-
3. Analytical Methodology:
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
-
Recommended HPLC Method:
-
Column: A C18 reversed-phase column is a good starting point. For better separation of fluorinated compounds, a phenyl-hexyl or a dedicated fluorinated stationary phase could be beneficial.[7][14][15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
4. Data Analysis and Interpretation:
-
Quantify the amount of the parent compound remaining at each time point for each stress condition.
-
Calculate the percentage of degradation.
-
Identify and characterize the major degradation products using LC-MS/MS and, if necessary, isolate them for NMR analysis.[11][16][17][18][19][20][21]
-
Propose degradation pathways based on the identified products.
Data Presentation and Summary
All quantitative data from the forced degradation studies should be summarized in a clear and concise table for easy comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products (by HPLC Peak Area %) |
| 0.1 M HCl | 24 h | 60°C | ||
| 0.1 M NaOH | 24 h | 60°C | ||
| 3% H₂O₂ | 24 h | Room Temp | ||
| Heat (Solution) | 24 h | 80°C | ||
| Heat (Solid) | 7 days | 80°C/75% RH | ||
| Photostability | ICH Q1B | Ambient |
Recommended Handling and Storage
Based on the predicted stability profile, the following handling and storage recommendations are proposed:
-
Storage: Store this compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation. For long-term storage, refrigeration is advisable.
-
Handling: Avoid exposure to strong oxidizing agents, strong bases, and prolonged exposure to light and high temperatures. When preparing solutions, use freshly de-gassed solvents to minimize dissolved oxygen.
Conclusion
This compound is a molecule with significant potential, but its complex structure necessitates a thorough understanding of its stability and reactivity. This guide provides a framework for predicting its behavior and outlines a robust experimental approach to empirically determine its degradation pathways. By following the detailed protocols for forced degradation studies and employing appropriate analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of products derived from this compound. The insights gained from these studies will be invaluable for formulation development, establishment of appropriate storage conditions, and regulatory submissions.
References
- 1. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. advanceseng.com [advanceseng.com]
- 6. scilit.com [scilit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
- 15. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 17. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]
- 21. Volume # 5(132), September - October 2020 — "NMR spectroscopy of products based on tetrafluoroethylene oxide" [notes.fluorine1.ru]
Lipophilicity and Solubility of Fluorinated Phenolic Compounds: A-Technical Guide for Drug Development Professionals
<_ A Technical Guide _>
Introduction: The Strategic Role of Fluorine in Modulating Physicochemical Properties
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists.[1][2] The unique electronic properties of fluorine, being the most electronegative element, allow for subtle yet profound modifications of a molecule's physicochemical profile.[2][3] This guide provides an in-depth exploration of how fluorination impacts two critical properties of phenolic compounds: lipophilicity and aqueous solubility. Understanding and controlling these parameters is paramount, as they directly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its therapeutic efficacy and safety.[1][4]
This document will delve into the nuanced effects of fluorine substitution on the phenolic scaffold, examining how its position and number influence key molecular interactions. We will further provide detailed, field-proven protocols for the experimental determination of these properties, equipping researchers with the practical knowledge to navigate the complexities of developing fluorinated phenolic drug candidates.
The Dichotomy of Fluorine's Influence on Lipophilicity and Solubility
The introduction of fluorine to a phenolic ring creates a fascinating interplay of electronic and structural effects that can either increase or decrease lipophilicity and solubility, depending on the specific substitution pattern.
Lipophilicity: A Context-Dependent Modulation
Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP), describes a compound's affinity for a lipid-like environment versus an aqueous one.[5][6] It is a critical factor for membrane permeability and target engagement.[2][4] While it is often stated that fluorine increases lipophilicity, the reality is more complex, particularly in the context of phenolic compounds.[7][8]
-
Inductive Effects and Dipole Moments : Fluorine's strong electron-withdrawing inductive effect (-I) significantly alters the electron distribution within the aromatic ring.[2][3] This can modulate the molecule's dipole moment, influencing its interactions with polar and non-polar solvents.
-
Intramolecular Hydrogen Bonding (IMHB) : A key phenomenon in ortho-fluorinated phenols is the potential for intramolecular hydrogen bonding between the fluorine atom and the phenolic hydroxyl group.[9][10] This internal interaction can "mask" the polar hydroxyl group, reducing its ability to form hydrogen bonds with water.[11][12] This shielding effect generally leads to an increase in lipophilicity and a decrease in aqueous solubility.[13]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Impact of Intramolecular Hydrogen Bonding in Ortho-Fluorophenol."
-
Positional Isomerism : The position of the fluorine atom is critical.
-
Ortho substitution : As discussed, this often leads to increased lipophilicity due to IMHB.[9][14]
-
Meta and Para substitution : In these isomers, the fluorine atom is too distant to form an intramolecular hydrogen bond with the hydroxyl group.[10] Here, the strong inductive effect and the overall increase in molecular polarity can sometimes lead to a decrease or minimal change in lipophilicity compared to the parent phenol.
-
Aqueous Solubility: A Delicate Balance
Aqueous solubility is a prerequisite for drug absorption and distribution. The impact of fluorination on the solubility of phenols is a delicate balance between two opposing factors:
-
Increased Acidity : The powerful electron-withdrawing nature of fluorine increases the acidity of the phenolic proton (lowers the pKa).[8][15][16] This is particularly pronounced with ortho and para substitution.[17][18][19] A lower pKa means the compound will be more ionized at physiological pH, which generally leads to higher aqueous solubility.
-
Hydrophobicity of the C-F Bond : The carbon-fluorine bond itself is more lipophilic than a carbon-hydrogen bond.[2][8] This contributes to an overall increase in the hydrophobic character of the molecule, which can decrease aqueous solubility.
The ultimate solubility of a fluorinated phenol will depend on which of these effects dominates, which is influenced by the substitution pattern and the pH of the medium.[20][21][22][23]
Quantitative Data: A Comparative Analysis
To illustrate these principles, the following table summarizes the experimental pKa and LogP values for phenol and its monofluorinated isomers.
| Compound | Substitution Position | pKa | LogP | Primary Influencing Factor |
| Phenol | - | 9.95[15] | 1.46 | Baseline |
| 2-Fluorophenol | ortho | 8.7[17][18][19] | 1.83 | Intramolecular Hydrogen Bonding |
| 3-Fluorophenol | meta | 9.3[17][18] | 1.63 | Inductive Effect |
| 4-Fluorophenol | para | 9.9[17][18] | 1.61 | Inductive and Resonance Effects |
Note: LogP values can vary slightly depending on the experimental method.
As the data indicates, 2-fluorophenol is the most acidic and the most lipophilic of the isomers, a direct consequence of the intramolecular hydrogen bond.
Experimental Protocols for Accurate Characterization
The reliable determination of lipophilicity and solubility is crucial for advancing drug development projects. What follows are detailed, step-by-step protocols for the gold-standard methods.
Determination of Lipophilicity (LogP): The Shake-Flask Method
The shake-flask method remains the benchmark for LogP determination due to its direct measurement of partitioning.[24][25]
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases :
-
Prepare a phosphate-buffered saline (PBS) solution at the desired pH (typically 7.4 to mimic physiological conditions).
-
Saturate n-octanol with the PBS buffer by vigorously mixing equal volumes and allowing the phases to separate overnight.
-
Similarly, saturate the PBS buffer with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.[25]
-
-
Sample Preparation :
-
Accurately weigh a small amount of the fluorinated phenolic compound.
-
Dissolve the compound in the pre-saturated n-octanol to create a stock solution of known concentration. A starting concentration in the low millimolar range is often suitable.
-
-
Partitioning :
-
In a suitable vessel (e.g., a glass vial with a PTFE-lined cap), combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated PBS buffer.[26] The volume ratio of the two phases should be adjusted based on the expected LogP to ensure a quantifiable concentration in both phases.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from a few hours to 24 hours. Gentle, consistent shaking is preferred over vigorous vortexing to avoid emulsion formation.[25]
-
-
Phase Separation :
-
Centrifuge the mixture at a low speed to facilitate the complete separation of the n-octanol and aqueous phases.[25]
-
-
Quantification :
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.[24] Extreme care must be taken to avoid cross-contamination.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). For fluorinated compounds, 19F NMR can also be a powerful quantification tool.[27]
-
-
Calculation :
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for Shake-Flask LogP Determination."
Determination of Aqueous Solubility: Kinetic vs. Thermodynamic
It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different and complementary information.[28][29]
-
Kinetic Solubility : Measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.[30] It is a high-throughput method often used in early discovery to flag potential issues.[31][32] However, it can overestimate solubility due to the formation of supersaturated solutions.[33]
-
Thermodynamic Solubility : Represents the true equilibrium solubility of a solid compound in a saturated solution.[30][34] It is a lower-throughput but more accurate measure, essential for lead optimization and pre-formulation studies.[29][31]
Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Preparation :
-
Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).
-
Ensure the solid fluorinated phenolic compound is of a consistent and known solid form (e.g., crystalline, amorphous), as this can significantly impact solubility.
-
-
Incubation :
-
Add an excess of the solid compound to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Agitate the slurry at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[31]
-
-
Separation of Undissolved Solid :
-
Filter the slurry through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove all undissolved solid. Alternatively, high-speed centrifugation can be used, with the supernatant being carefully sampled.
-
-
Quantification :
-
Dilute the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Reporting :
-
Express the thermodynamic solubility in units of µg/mL or µM.
-
Conclusion and Future Perspectives
The fluorination of phenolic compounds offers a powerful strategy for fine-tuning the physicochemical properties of drug candidates.[1][35] A deep understanding of the interplay between inductive effects, intramolecular hydrogen bonding, and pKa modulation is essential for the rational design of molecules with optimal lipophilicity and solubility profiles.[36][37] The judicious application of fluorine can enhance membrane permeability, improve metabolic stability, and increase binding affinity.[2][4]
The robust experimental determination of LogP and solubility, using the detailed protocols provided herein, forms the bedrock of a successful drug development campaign. By integrating these principles and practices, researchers can harness the full potential of fluorine chemistry to create safer and more effective medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of intramolecular hydrogen bonds on lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. quora.com [quora.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. echemi.com [echemi.com]
- 19. Page loading... [wap.guidechem.com]
- 20. Theoretical prediction of the solubility of fluorinated C60 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. Theoretical prediction of the solubility of fluorinated C(60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide | Ingeniería UC [ing.uc.cl]
- 23. researchgate.net [researchgate.net]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 26. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. researchgate.net [researchgate.net]
- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 31. enamine.net [enamine.net]
- 32. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 33. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. creative-biolabs.com [creative-biolabs.com]
- 35. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. chemrxiv.org [chemrxiv.org]
The Emerging Landscape of 4-(1-Amino-2,2,2-trifluoroethyl)phenol Analogs: A Technical Guide for Drug Discovery
An In-Depth Exploration of Synthesis, Biological Potential, and Structure-Activity Relationships for a Privileged Scaffold
Introduction: The Strategic Value of the 4-(1-Amino-2,2,2-trifluoroethyl)phenol Core
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity. When combined with the versatile aminophenol scaffold, a privileged structure in its own right, the resulting this compound core presents a compelling starting point for the development of novel therapeutics.
This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives for researchers, scientists, and drug development professionals. We will delve into plausible synthetic strategies, explore potential biological applications, dissect structure-activity relationships, and provide detailed experimental protocols to empower further investigation into this promising class of compounds.
Synthetic Strategies: Navigating the Path to Trifluoromethylated Aminophenols
The synthesis of chiral α-trifluoromethyl amines presents a unique set of challenges and opportunities. While a specific, detailed protocol for this compound is not yet prevalent in the literature, a robust synthetic strategy can be devised by leveraging established methodologies for the asymmetric synthesis of trifluoromethylated amines and the functionalization of phenolic starting materials.
A plausible and efficient route would likely commence with a readily available starting material such as 4-hydroxyacetophenone. The key transformations would involve the introduction of the trifluoromethyl group and the subsequent stereoselective reduction of a ketimine intermediate.
Proposed Synthetic Pathway
A multi-step synthesis, as outlined below, offers a logical and experimentally feasible approach to obtaining the target compound and its analogs.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a scientifically grounded, step-by-step methodology for the proposed synthesis.
Step 1: Synthesis of 4-(2,2,2-Trifluoroacetyl)phenol (B)
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a trifluoromethylating agent like the Ruppert-Prakash reagent (TMSCF3, 1.5 eq).
-
Initiate the reaction with a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield 4-(2,2,2-trifluoroacetyl)phenol.
Step 2: Synthesis of the N-Benzyl Trifluoromethyl Ketimine Intermediate (C)
-
In a round-bottom flask, dissolve 4-(2,2,2-trifluoroacetyl)phenol (1.0 eq) and benzylamine (1.2 eq) in a suitable solvent like toluene.
-
Add a Lewis acid catalyst, such as titanium(IV) ethoxide (Ti(OEt)4, 0.2 eq), to facilitate imine formation.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude N-benzyl trifluoromethyl ketimine, which can often be used in the next step without further purification.
Step 3: Asymmetric Reduction to the Protected Amine (D)
-
Dissolve the crude ketimine from the previous step in a suitable solvent (e.g., methanol or isopropanol) in a high-pressure reaction vessel.
-
Add a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, to direct the stereoselective reduction.
-
Pressurize the vessel with hydrogen gas (H2) and stir the reaction at a controlled temperature until the imine is fully reduced.
-
Release the pressure and remove the solvent. The crude product can be purified by column chromatography.
Step 4: Debenzylation to Yield the Final Product (E)
-
Dissolve the protected amine (D) in a solvent like ethanol.
-
Add a palladium on carbon catalyst (Pd/C, 10 mol%).
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or using a balloon filled with hydrogen.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.
Biological Activities and Potential Therapeutic Applications
While specific biological data for this compound is limited in publicly available literature, the structural motifs present in this core suggest a range of potential therapeutic applications. The aminophenol moiety is a common feature in compounds with antioxidant, anti-inflammatory, and anticancer properties. The introduction of the trifluoromethyl group can significantly enhance these activities and confer novel pharmacological profiles.
Hypothesized Biological Targets and Screening Cascade
Based on structural similarities to known bioactive molecules, a logical starting point for investigating the biological activity of this class of compounds would be to screen them against a panel of protein kinases and G-protein coupled receptors (GPCRs).
Caption: A proposed tiered screening cascade for identifying the biological targets of novel analogs.
Potential as Kinase Inhibitors
Many successful kinase inhibitors feature an aminophenol or a related heterocyclic core that can form key hydrogen bond interactions within the ATP-binding pocket of the kinase. The trifluoromethyl group can provide additional beneficial interactions and improve metabolic stability, a common challenge in kinase inhibitor development.
Antimicrobial and Antiviral Potential
Phenolic compounds are well-known for their antimicrobial properties. The unique electronic properties of the trifluoromethyl group could enhance the antimicrobial activity of the aminophenol core against a range of bacterial and fungal pathogens.
Structure-Activity Relationships (SAR): A Roadmap for Optimization
Systematic modification of the this compound scaffold is crucial for understanding the structure-activity relationships and optimizing for potency, selectivity, and drug-like properties. Key areas for modification include the phenolic ring, the amino group, and the stereochemistry of the chiral center.
Hypothetical SAR Table
The following table outlines potential modifications and their predicted impact on activity, providing a framework for a focused lead optimization campaign.
| Modification | Position | Rationale | Predicted Impact on Activity |
| Halogen (F, Cl, Br) | Phenolic Ring | Modulate electronics and lipophilicity; potential for new interactions. | May increase potency; positional dependence is key. |
| Small Alkyl (CH3, C2H5) | Phenolic Ring | Increase lipophilicity and van der Waals interactions. | Potentially increases potency and metabolic stability. |
| N-Alkylation (CH3, C2H5) | Amino Group | Modulate basicity and hydrogen bonding capacity. | May alter target selectivity and pharmacokinetic properties. |
| N-Acylation | Amino Group | Introduce new interaction points; prodrug strategy. | Could alter cell permeability and target engagement. |
| Stereochemistry | Chiral Center | Enantiomers often exhibit different biological activities. | One enantiomer is likely to be significantly more potent. |
Pharmacokinetics and ADME/Tox Considerations
The drug-like properties of any new chemical entity are critical for its success as a therapeutic agent. The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of this compound analogs will need to be carefully evaluated.
The presence of the trifluoromethyl group is generally expected to increase metabolic stability by blocking potential sites of oxidative metabolism.[1][2] However, the metabolic fate of the entire molecule, including potential for glucuronidation or sulfation of the phenolic hydroxyl group, must be investigated. Early in vitro ADME assays, such as Caco-2 permeability and liver microsome stability assays, are essential for identifying potential liabilities.[3]
Experimental Protocols
The following are detailed protocols for key in vitro assays that are essential for characterizing the biological activity of novel this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 of a compound against a specific protein kinase.[4][5]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.[7][8][9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[11]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[12][13][14][15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plate with the appropriate broth.
-
Inoculation: Inoculate the wells with a standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthetic accessibility, combined with the favorable properties imparted by the trifluoromethyl group, makes it an attractive core for medicinal chemistry campaigns targeting a range of diseases. The proposed synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this exciting class of compounds. Future work should focus on the synthesis of a diverse library of analogs, comprehensive biological screening to identify and validate novel targets, and in-depth ADME/Tox profiling to guide the development of safe and effective drug candidates.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. Research Portal [scholarworks.brandeis.edu]
- 13. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)phenol: A Detailed Application Note and Protocol Guide
Introduction: The Significance of Fluorinated Phenolamines
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety. 4-(1-Amino-2,2,2-trifluoroethyl)phenol is a key chiral building block that combines the structural features of a phenol, a benzylic amine, and a trifluoromethyl group. This unique combination makes it an invaluable intermediate for the synthesis of novel pharmaceuticals and agrochemicals, where fine-tuning of physicochemical properties is critical for efficacy and safety.
This application note provides a comprehensive guide for the synthesis of this compound, designed for researchers in organic synthesis and drug development. We present two robust, field-proven synthetic routes starting from readily available commercial materials. The protocols are detailed to ensure reproducibility and include explanations for key experimental choices, validation checkpoints, and characterization data.
Overall Synthetic Strategy
The synthesis is approached in two major stages. First, a key intermediate, 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone , is prepared. Subsequently, this trifluoromethyl ketone is converted to the target primary amine, this compound, via two distinct and reliable methods: Direct Reductive Amination and a Two-Step Oxime Formation/Reduction Sequence .
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Key Intermediate: 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (TFHA)
The most efficient route to the key ketone intermediate involves a Lewis acid-catalyzed Fries rearrangement of phenyl trifluoroacetate. This reaction is regioselective, favoring the desired para-substituted product under specific temperature conditions.[1][2]
Mechanism Insight: The Fries Rearrangement
The Fries rearrangement is a classic organic reaction for the synthesis of hydroxyaryl ketones from phenolic esters.[2] Catalyzed by a Lewis acid like aluminum chloride (AlCl₃), the acyl group migrates from the phenolic oxygen to the aromatic ring. The reaction can proceed via an inter- or intramolecular pathway, forming a resonance-stabilized acylium ion intermediate that then performs an electrophilic aromatic substitution on the activated phenol ring.[1] Temperature control is critical for regioselectivity: lower temperatures (typically < 60 °C) favor the thermodynamically controlled para-product, while higher temperatures can lead to increased formation of the ortho-isomer.[3]
Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Protocol 1: Synthesis of TFHA via Fries Rearrangement
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount (molar eq.) | Properties |
| Phenol | 108-95-2 | 94.11 | 1.0 | Solid, handle with care |
| Trifluoroacetic Anhydride | 407-25-0 | 210.03 | 1.1 | Liq., d=1.487 g/mL, corrosive |
| Pyridine | 110-86-1 | 79.10 | 1.1 | Liq., d=0.982 g/mL, noxious |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 1.2 | Solid, moisture-sensitive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Volatile, use in fume hood |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Quench | 2M aqueous solution |
Step-by-Step Procedure:
-
Ester Formation (Phenyl Trifluoroacetate):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add phenol (1.0 eq) and dry dichloromethane (DCM, approx. 5 mL per gram of phenol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add trifluoroacetic anhydride (1.1 eq) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC until the phenol is consumed.
-
Wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude phenyl trifluoroacetate, which can be used in the next step without further purification.
-
-
Fries Rearrangement:
-
In a separate flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in a minimal amount of dry DCM or another suitable non-polar solvent like nitrobenzene.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the crude phenyl trifluoroacetate (from the previous step) in the same solvent.
-
After addition, allow the mixture to stir at a controlled temperature between 25-40 °C. The use of a lower temperature in this range is crucial to maximize the yield of the para-isomer.[3]
-
Stir the reaction for 12-16 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone (TFHA) as a crystalline solid.
-
Part 2: Conversion of TFHA to this compound
With the key trifluoromethyl ketone intermediate in hand, the final amination step can be performed. We present two highly effective protocols.
Protocol A: Direct Reductive Amination
This one-pot procedure is highly efficient, converting the ketone directly to the primary amine. The use of sodium triacetoxyborohydride [NaBH(OAc)₃] is advantageous as it is a mild and selective reducing agent that tolerates many functional groups and does not reduce the ketone precursor in the absence of the in-situ formed imine.[4]
Caption: Simplified mechanism for Direct Reductive Amination.
Step-by-Step Procedure:
-
To a round-bottom flask, add the ketone intermediate TFHA (1.0 eq), ammonium acetate (NH₄OAc, 5-10 eq), and an appropriate solvent such as methanol or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine/enamine.
-
Cool the reaction mixture to 0 °C.
-
In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq). Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield This compound .
Protocol B: Synthesis via Oxime Intermediate
This classic two-step approach provides a reliable alternative to direct amination. It involves the formation of a stable ketoxime, which is then reduced to the primary amine.[5] The reduction of trifluoromethyl ketoximes can require more forcing conditions than their non-fluorinated analogs due to the electronic effect of the CF₃ group.[6]
Caption: Two-step pathway via Oxime Formation and Reduction.
Step-by-Step Procedure:
-
Oxime Formation:
-
Dissolve the ketone intermediate TFHA (1.0 eq) in ethanol or a mixture of ethanol/water.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and a base such as sodium acetate or pyridine (1.6 eq) to the solution.
-
Heat the mixture to reflux (approx. 60-80 °C) for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude oxime, which is often pure enough for the next step.
-
-
Oxime Reduction:
-
Method 1 (Catalytic Hydrogenation): Dissolve the crude oxime in a solvent like ethanol or acetic acid. Add a catalyst, such as 10% Palladium on Carbon (Pd/C). Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (from balloon pressure up to 50 psi, depending on reactivity). Shake or stir vigorously at room temperature until hydrogen uptake ceases. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.
-
Method 2 (Chemical Reduction): Dissolve the crude oxime in acetic acid. Cool the solution to 0 °C and add Zinc dust portion-wise with vigorous stirring. After the addition, allow the reaction to stir at room temperature for several hours. Monitor by TLC. Upon completion, filter the reaction mixture to remove excess zinc and inorganic salts. Neutralize the filtrate with a base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent.
-
Purify the crude amine from either method by column chromatography or by forming a hydrochloride salt and recrystallizing.
-
Product Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
Table of Expected Analytical Data:
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | Specific to the free base or salt form; should be a sharp range. |
| ¹H NMR (DMSO-d₆) | δ ~9.5 (s, 1H, -OH), ~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.5 (q, 1H, -CH(NH₂)), ~2.5 (br s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~157 (Ar-C-OH), ~130 (Ar-CH), ~128 (q, ¹JCF=~285 Hz, -CF₃), ~125 (Ar-C), ~115 (Ar-CH), ~55 (q, ²JCF=~30 Hz, -CH(NH₂)) |
| ¹⁹F NMR (DMSO-d₆) | δ ~ -75 (d, ³JHF=~7 Hz, -CF₃) |
| MS (ESI+) | m/z = 192.06 [M+H]⁺ |
Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and concentration.
Safety and Handling
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Trifluoroacetic anhydride is highly corrosive and reacts violently with water.
-
Aluminum chloride is moisture-sensitive and its reaction with water is highly exothermic.
-
Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Trifluoromethyl Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Chiral α-Trifluoromethyl Amines
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, profoundly influencing the potency, selectivity, metabolic stability, and pharmacokinetic properties of therapeutic agents.[1] Among the various fluorinated motifs, the chiral α-trifluoromethyl amine moiety stands out as a critical pharmacophore. Its unique stereoelectronic properties, where the trifluoromethyl group acts as a non-basic, proteolysis-resistant surrogate for an amide bond, have led to its increasing prevalence in drug candidates.[1][2] The stereochemical identity of these amines is often crucial for biological activity, with one enantiomer exhibiting significantly higher potency than the other.[1] Consequently, the development of robust and efficient catalytic enantioselective methods for accessing these valuable building blocks is a paramount objective in synthetic and medicinal chemistry.[1][3]
This comprehensive guide provides an in-depth overview of the primary strategies for the asymmetric synthesis of chiral trifluoromethyl amines. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for key methodologies.
Core Synthetic Strategies: A Mechanistic Overview
The asymmetric synthesis of chiral trifluoromethyl amines can be broadly categorized into several key approaches. The choice of strategy is often dictated by the desired substitution pattern of the target amine and the availability of starting materials.
Catalytic Asymmetric Reduction of Trifluoromethyl Imines
The reduction of prochiral trifluoromethyl-substituted imines is one of the most direct and widely employed methods for generating chiral α-trifluoromethyl amines.[1] This strategy leverages a variety of catalytic systems, including transition-metal complexes and organocatalysts, to deliver the hydride to one face of the C=N double bond with high enantioselectivity.
Causality Behind Experimental Choices:
-
Substrate: The stability and reactivity of the trifluoromethyl imine are critical. N-aryl or N-sulfonyl protecting groups are often employed to activate the imine towards reduction and to provide steric bulk that aids in stereochemical differentiation.[1] The electronic nature of the substituents on the imine can also influence reaction efficiency, with electron-poor imines often exhibiting higher reactivity.[1]
-
Catalyst: Chiral transition-metal catalysts, particularly those based on rhodium, iridium, and palladium with chiral phosphine ligands, are highly effective for hydrogenation and transfer hydrogenation reactions.[1][4] Organocatalysts, such as chiral phosphoric acids and their derivatives, have also emerged as powerful tools for transfer hydrogenation, offering a metal-free alternative.[1][5][6] The choice of catalyst and ligand is crucial for achieving high enantioselectivity, as it dictates the chiral environment around the imine during the hydride transfer step.
-
Reducing Agent: A range of reducing agents can be utilized, including H₂ gas for hydrogenation, formic acid and its salts for transfer hydrogenation, and boranes or silanes for stoichiometric reductions.[1] The selection of the reducing agent can significantly impact the reaction's yield and enantioselectivity.[1]
Workflow for Asymmetric Reduction of Trifluoromethyl Imines
Caption: General workflow for the synthesis of chiral trifluoromethyl amines via asymmetric reduction.
Nucleophilic Addition to Trifluoromethyl Imines
The addition of carbon-based nucleophiles to trifluoromethyl imines provides a powerful route to α-trifluoromethyl amines with concomitant C-C bond formation. This approach encompasses a range of classic name reactions adapted for this specific class of substrates.
Key Methodologies:
-
Mannich Reaction: The addition of enolates or enamines to trifluoromethyl imines, often catalyzed by chiral amines or thioureas, can produce syn-addition products with high enantioselectivity.[1]
-
Aza-Henry Reaction: The conjugate addition of nitroalkanes to trifluoromethyl imines, catalyzed by chiral quaternary ammonium salts or other ion-pair catalysts, yields β-nitro-α-trifluoromethyl amines, which are versatile synthetic intermediates.[7]
-
Alkylation and Arylation: The addition of organometallic reagents, such as diorganozinc reagents or arylboroxines, to trifluoromethyl imines can be achieved with high enantioselectivity using chiral transition-metal catalysts.[1]
Causality Behind Experimental Choices:
-
Imine Activation: Similar to reduction reactions, the use of activating groups on the imine nitrogen is crucial for enhancing its electrophilicity and facilitating nucleophilic attack.
-
Nucleophile Choice: The nature of the nucleophile dictates the final product structure. The choice of catalyst is often tailored to the specific nucleophile being employed to ensure efficient and stereoselective C-C bond formation.
-
Reaction Conditions: Careful optimization of solvent, temperature, and catalyst loading is essential to maximize yield and enantioselectivity while minimizing side reactions.
Catalytic Cycle for Asymmetric Nucleophilic Addition
Caption: A simplified catalytic cycle for the asymmetric nucleophilic addition to a trifluoromethyl imine.
Catalytic Asymmetric Isomerization of Imines
A more recent and innovative approach involves the catalytic enantioselective isomerization of trifluoromethyl imines to the corresponding enamines via a 1,3-proton shift.[4][8][9] This method, often catalyzed by chiral organic bases like modified cinchona alkaloids, provides a highly atom-economical route to chiral trifluoromethyl amines.[4]
Causality Behind Experimental Choices:
-
Catalyst Design: The success of this strategy hinges on the design of a chiral catalyst that can effectively deprotonate the imine to form a 2-azaallyl anion and then deliver a proton to the resulting intermediate in a highly stereocontrolled manner.[10]
-
Substrate Scope: This method has been shown to be applicable to both aryl and alkyl trifluoromethyl imines, offering a general route to a broad range of chiral amines.[4]
-
Reaction Conditions: The reaction temperature can be a critical parameter, with lower temperatures often favoring higher enantioselectivity.[4]
Detailed Application Protocols
Protocol 1: Organocatalytic Asymmetric Transfer Hydrogenation of a Trifluoromethyl Ketimine
This protocol is adapted from the work of Akiyama and coworkers, demonstrating the use of a chiral phosphoric acid catalyst for the reduction of an N-aryl trifluoromethyl ketimine.[1]
Materials and Equipment:
-
N-(4-methoxyphenyl)-1-phenylethan-1-imine
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
HPLC with a chiral stationary phase for ee determination
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-aryl trifluoromethyl ketimine (0.1 mmol, 1.0 equiv).
-
Add the chiral phosphoric acid catalyst (0.005 mmol, 5 mol%).
-
Add the Hantzsch ester (0.12 mmol, 1.2 equiv).
-
Place the vial under an inert atmosphere.
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral trifluoromethyl amine.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Expected Outcome: High yield (typically >90%) and high enantioselectivity (often >95% ee) for a range of N-aryl trifluoromethyl ketimines.
Protocol 2: Asymmetric Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent
This protocol is based on the stereoselective addition of TMSCF₃ to N-(tert-butylsulfinyl)imines, a method that provides excellent diastereocontrol.[11][12]
Materials and Equipment:
-
Chiral N-(tert-butylsulfinyl)imine (0.5 mmol, 1.0 equiv)
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (0.6 mmol, 1.2 equiv)
-
Tetrabutylammonium triphenyldifluorosilicate (TBAT) (0.55 mmol, 1.1 equiv)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Saturated aqueous NH₄Cl solution
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask containing the chiral N-(tert-butylsulfinyl)imine and TBAT, add anhydrous THF (8 mL) under an inert atmosphere.
-
Cool the mixture to -55 °C in a dry ice/acetone bath.
-
Slowly add a solution of TMSCF₃ in anhydrous THF (2 mL) to the cooled reaction mixture.
-
Stir the reaction at -55 °C for 0.5 to 1 hour, monitoring the progress by TLC.
-
Upon completion, quench the reaction at low temperature by adding saturated aqueous NH₄Cl solution (2 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the trifluoromethylated sulfinamide.
-
The sulfinyl group can be removed under acidic conditions (e.g., HCl in methanol) to afford the free chiral amine.
-
Determine the diastereomeric ratio of the product, which corresponds to the enantiomeric excess of the final amine after deprotection.
Expected Outcome: Good to excellent yields (up to 95%) and high diastereoselectivity (>99:1 dr).[11]
Data Summary and Comparison
The following table summarizes representative results for different asymmetric syntheses of chiral trifluoromethyl amines, highlighting the performance of various catalytic systems.
| Method | Catalyst/Reagent | Substrate Example | Yield (%) | ee (%) | Reference |
| Transfer Hydrogenation | Chiral Phosphoric Acid | N-Aryl Ketimine | 95 | 98 | [1] |
| Hydrogenation | Rh-Bis(phosphine) | N-H Ketimine | 92 | 96 | [1] |
| Nucleophilic Trifluoromethylation | TBAT/TMSCF₃ | N-sulfinyl imine | 95 | >99 (dr) | [11] |
| Aza-Henry Reaction | Chiral Quaternary Ammonium Salt | N-Boc Ketimine | 98 | 92 | [7] |
| Imine Isomerization | Modified Cinchona Alkaloid | N-Benzyl Ketimine | 94 | 98 | [4] |
Purification and Characterization
Purification:
-
Chromatography: Silica gel column chromatography is the most common method for purifying the resulting chiral trifluoromethyl amines.
-
Crystallization: For solid products, recrystallization can be an effective method for purification and, in some cases, for enhancing the enantiomeric excess.
Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the synthesized amines.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
Chiral HPLC/SFC: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase is the standard method for determining the enantiomeric excess of the final product.[13]
Conclusion and Future Outlook
The asymmetric synthesis of chiral trifluoromethyl amines has witnessed significant advancements, with a diverse array of powerful catalytic methods now available to synthetic chemists. The strategies outlined in this guide, including asymmetric reduction, nucleophilic addition, and isomerization, provide robust and versatile pathways to these valuable compounds. The choice of a specific method will depend on the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, the expansion of substrate scope to include more challenging targets, and the application of these methods in the synthesis of complex, biologically active molecules.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines | CoLab [colab.ws]
- 4. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Portal [scholarworks.brandeis.edu]
- 10. Catalytic Asymmetric Umpolung Reactions of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. researchgate.net [researchgate.net]
- 13. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Application Notes and Protocols: 4-(1-Amino-2,2,2-trifluoroethyl)phenol as a Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Trifluoroethylamino Phenol Scaffold
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving a drug candidate's pharmacokinetic and pharmacodynamic profile. 4-(1-Amino-2,2,2-trifluoroethyl)phenol emerges as a particularly valuable building block, synergistically combining the advantageous properties of the trifluoromethyl group with the versatile reactivity of a primary amine and a phenol. This unique trifunctional architecture opens avenues for diverse chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents and functional materials.
This guide provides a comprehensive overview of the properties of this compound and detailed, field-proven protocols for its application in key synthetic transformations, including N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The methodologies presented herein are designed to be robust and adaptable, serving as a solid foundation for researchers engaged in the design and synthesis of complex molecular entities.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's properties and handling requirements is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃NO | PubChem CID: 11332973[3] |
| Molecular Weight | 191.15 g/mol | PubChem CID: 11332973[3] |
| CAS Number | 2703756-58-3 (HCl salt) | Parchem[4] |
| Appearance | White to off-white solid (typical) | |
| Predicted XlogP | 1.6 | PubChem CID: 11332973[3] |
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 192.0631 |
| [M+Na]⁺ | 214.0450 |
| [M-H]⁻ | 190.0485 |
| Data sourced from PubChem CID: 11332973.[3] |
Safety and Handling Precautions:
This compound should be handled with care in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of the Building Block
The synthesis of racemic and chiral this compound can be achieved through various established synthetic routes. For the preparation of the chiral building block, a notable method involves the asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines. This can be accomplished via the diastereoselective addition of an appropriate aryl organometallic reagent to a chiral N-sulfinylimine derived from trifluoroacetaldehyde. Subsequent deprotection of the sulfinyl group and the phenol protecting group yields the desired enantiomerically enriched product.
Core Synthetic Applications and Protocols
The true utility of this compound lies in its capacity to undergo a variety of chemical transformations at its three functional handles: the primary amine, the phenol, and the aromatic ring. The following protocols detail key reactions that leverage this versatility.
N-Acylation: A Gateway to Diverse Amide Derivatives
The primary amino group of this compound is readily acylated to form a wide range of amide derivatives. This transformation is fundamental for introducing new functionalities, modulating solubility, and as a protecting group strategy.
References
- 1. 2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride | C8H9ClF3NO | CID 118797641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]
- 4. parchem.com [parchem.com]
- 5. This compound hydrochloride|CAS 2703756-58-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 6. This compound hydrochloride (1 x 250 mg) | Reagentia [reagentia.eu]
The Strategic Incorporation of Fluorine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Unique Power of a Small Atom
In the landscape of medicinal chemistry, the strategic introduction of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1] The fluorine atom, despite its simple structure, possesses a unique combination of characteristics that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond are key attributes that medicinal chemists leverage to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and acidity (pKa).[3][4] This guide provides an in-depth exploration of the applications of fluorinated compounds in medicinal chemistry, complete with detailed protocols for their synthesis and evaluation, aimed at researchers, scientists, and drug development professionals.
Enhancing Metabolic Stability: Blocking the Path of Degradation
A primary challenge in drug development is ensuring that a candidate molecule can withstand the metabolic machinery of the body long enough to exert its therapeutic effect. The cytochrome P450 (CYP450) family of enzymes, predominantly found in the liver, are notorious for oxidizing drug molecules at susceptible positions, often leading to rapid clearance.[5] The introduction of a fluorine atom at a metabolically vulnerable site can effectively block this oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage.[2][5]
For instance, the strategic fluorination of the kinase inhibitor scaffold in compounds like Gefitinib has been shown to improve metabolic stability, contributing to better oral bioavailability and sustained therapeutic concentrations.[6] This "metabolic blocking" strategy is a cornerstone of modern drug design.[1]
Application Note: The Rationale for Fluorine in Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. A common liability in early-generation kinase inhibitors was rapid metabolism at electron-rich aromatic rings or benzylic positions. By introducing fluorine at these "hot spots," chemists can sterically and electronically shield the molecule from CYP450-mediated hydroxylation. This not only increases the drug's half-life but can also prevent the formation of potentially toxic metabolites.
Experimental Protocol: Comparative In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol details a standard procedure to compare the metabolic stability of a fluorinated drug candidate and its non-fluorinated analog.[1][7][8]
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated compound and its non-fluorinated counterpart using human liver microsomes.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs), 10 mM stock solutions in DMSO
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and sample analysis
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL in ice-cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of test compounds and controls at 100 µM in ACN/water (50:50).
-
-
Incubation:
-
In a 96-well plate, add the HLM solution to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound or control to the microsome suspension to a final concentration of 1 µM. Pre-incubate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include a parallel incubation without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold ACN with the internal standard to terminate the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Caption: Workflow for the in vitro metabolic stability assay.
Improving Binding Affinity and Selectivity: The Power of Subtle Interactions
The introduction of fluorine can enhance a drug's binding affinity for its target protein through various mechanisms.[2] The highly polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and multipolar interactions, with amino acid residues in the binding pocket.[9] Furthermore, fluorine can act as a weak hydrogen bond acceptor. While not as strong as traditional hydrogen bonds, these interactions can contribute to the overall binding energy.
Fluorination can also induce conformational changes in the drug molecule, pre-organizing it into a bioactive conformation that fits more snugly into the target's binding site.[3] This conformational control can also lead to improved selectivity, as the fluorinated analog may have a less favorable interaction with off-target proteins.
Application Note: Fluorine in Kinase Hinge Binding
In many kinase inhibitors, the core scaffold forms crucial hydrogen bonds with the "hinge" region of the kinase domain. Introducing fluorine atoms on the scaffold can modulate the electronic properties of neighboring hydrogen bond donors and acceptors, fine-tuning the strength of these critical interactions and potentially increasing potency and selectivity.
Experimental Protocol: Determining Drug-Protein Binding Affinity via Fluorescence Quenching
This protocol describes a common method to determine the binding affinity of a compound to a protein, such as a kinase, by measuring the quenching of intrinsic tryptophan fluorescence.[2][10][11]
Objective: To determine the binding constant (Kb) and the number of binding sites (n) for the interaction between a fluorinated compound and a target protein.
Materials:
-
Purified target protein (containing tryptophan residues)
-
Test compound (fluorinated analog)
-
Phosphate buffer (pH 7.4)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the target protein in phosphate buffer. The concentration should be accurately determined (e.g., by UV-Vis spectroscopy).
-
Prepare a stock solution of the fluorinated test compound in a suitable solvent (e.g., DMSO) and then dilute it in the phosphate buffer.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrophotometer to 280 nm or 295 nm to selectively excite tryptophan residues.[2]
-
Record the emission spectrum of the protein solution alone from 300 nm to 450 nm.
-
Perform a titration by making sequential additions of the test compound solution to the protein solution in the cuvette. After each addition, mix gently and allow the system to equilibrate before recording the emission spectrum.
-
Correct for the inner filter effect by measuring the absorbance of the test compound at the excitation and emission wavelengths and applying a correction formula if necessary.[11]
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to understand the quenching mechanism (static or dynamic).
-
To determine the binding constant and the number of binding sites, the following double logarithm equation is used: log[(F₀ - F) / F] = log(Kb) + n*log[Q] where F₀ and F are the fluorescence intensities of the protein in the absence and presence of the quencher (test compound), respectively, and [Q] is the concentration of the quencher.
-
A plot of log[(F₀ - F) / F] versus log[Q] should yield a straight line. The intercept of this line gives log(Kb), and the slope gives the number of binding sites (n).
Caption: Workflow for determining binding affinity using fluorescence quenching.
Modulating Physicochemical Properties: The Art of Fine-Tuning
Fluorine's strong electron-withdrawing nature can significantly impact the physicochemical properties of a drug molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom on an aromatic ring generally increases lipophilicity, which can enhance membrane permeability.[12] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can sometimes decrease lipophilicity due to the creation of a strong molecular dipole.[12] This ability to fine-tune lipophilicity is crucial for optimizing a drug's solubility and permeability balance.
-
Acidity/Basicity (pKa): The introduction of fluorine near a basic functional group, such as an amine, will lower its pKa due to the inductive electron-withdrawing effect.[3] This can be advantageous as it reduces the degree of ionization at physiological pH, potentially leading to improved cell membrane permeability and oral absorption.
Application Note: Improving Oral Bioavailability
For many orally administered drugs, a high degree of ionization in the gastrointestinal tract can hinder absorption. By strategically placing a fluorine atom near a basic center, the pKa can be lowered, reducing the proportion of the charged species and favoring the neutral, more membrane-permeable form. This is a common strategy to improve the oral bioavailability of drug candidates.
¹⁹F-NMR in Drug Discovery: A Powerful Screening Tool
The fluorine-19 (¹⁹F) nucleus has properties that make it an excellent probe for nuclear magnetic resonance (NMR) spectroscopy in the context of drug discovery.[13][14] Since fluorine is virtually absent in biological systems, there is no background signal, leading to highly sensitive and clean spectra.[15] This has made ¹⁹F-NMR a powerful tool for fragment-based drug discovery (FBDD).[13][14]
In a typical ¹⁹F-NMR screening experiment, a library of small, fluorinated "fragments" is screened against a target protein.[15] If a fragment binds to the protein, the ¹⁹F-NMR signal of that fragment will broaden or shift, indicating an interaction.[13] This allows for the rapid identification of hits that can then be optimized into more potent lead compounds.
Experimental Protocol: ¹⁹F-NMR Fragment Screening
This protocol outlines a general procedure for a ligand-observed ¹⁹F-NMR fragment screening experiment.[13][14][15]
Objective: To identify fragment hits from a fluorinated fragment library that bind to a target protein.
Materials:
-
Purified target protein
-
Fluorinated fragment library (compounds dissolved in a deuterated buffer-compatible solvent like DMSO-d₆)
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Library and Sample Preparation:
-
Prepare cocktails of 5-10 fluorinated fragments in the deuterated buffer. The final concentration of each fragment is typically in the range of 100-200 µM.
-
Prepare a stock solution of the target protein in the same deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F-NMR spectrum of each fragment cocktail in the absence of the protein (reference spectrum).
-
Add the target protein to each fragment cocktail to a final concentration of 10-50 µM.
-
Acquire a ¹⁹F-NMR spectrum of each fragment cocktail in the presence of the protein.
-
-
Hit Identification:
-
Compare the spectra of the fragment cocktails with and without the protein.
-
A significant broadening or a chemical shift perturbation of a ¹⁹F signal indicates that the corresponding fragment is binding to the target protein.
-
-
Hit Deconvolution and Validation:
-
For cocktails that show hits, acquire ¹⁹F-NMR spectra of each individual fragment in the presence of the protein to identify the specific binder.
-
Validate the hits using orthogonal techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Caption: Workflow for ¹⁹F-NMR based fragment screening.
Case Study: Synthesis of a Fluorinated Kinase Inhibitor
To illustrate the practical application of these principles, we will consider the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, and a hypothetical non-fluorinated analog. The 3-chloro-4-fluoroaniline moiety in Gefitinib is crucial for its activity.
Protocol: Synthesis of a Fluorinated Gefitinib Analog
This synthesis is based on established literature procedures.[2][10][14]
Objective: To synthesize 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Gefitinib).
Materials:
-
6,7-Dimethoxy-3H-quinazolin-4-one
-
Thionyl chloride (SOCl₂)
-
3-chloro-4-fluoroaniline
-
Isopropanol
-
Other necessary reagents and solvents for demethylation and etherification steps as described in the literature.[14]
Procedure (Simplified):
-
Chlorination: React 6,7-dimethoxy-3H-quinazolin-4-one with a chlorinating agent such as thionyl chloride to produce 4-chloro-6,7-dimethoxyquinazoline.[2]
-
Nucleophilic Aromatic Substitution: Condense the 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol under reflux to yield the fluorinated quinazoline core.[14]
-
Demethylation and Etherification: Subsequent steps involve selective demethylation and etherification with 4-(3-chloropropyl)morpholine to introduce the morpholinopropoxy side chain, yielding Gefitinib.[2][14]
Protocol: Synthesis of a Non-Fluorinated Gefitinib Analog (Hypothetical)
Objective: To synthesize a non-fluorinated analog for comparative studies by replacing 3-chloro-4-fluoroaniline with 3-chloroaniline.
Procedure: The synthesis would follow the same route as for Gefitinib, with the key difference in the nucleophilic aromatic substitution step where 3-chloroaniline is used instead of 3-chloro-4-fluoroaniline.
Data Presentation: The Impact of Fluorination on Potency
The following table summarizes representative data on the impact of fluorination on the inhibitory potency (IC₅₀) of kinase inhibitors.
| Kinase Inhibitor (Scaffold) | R Group | Target Kinase | IC₅₀ (nM) | Fold Improvement (vs. H) |
| Pyrazolo[1,5-a]pyrimidine | -H | CSNK2 | 100 | - |
| Pyrazolo[1,5-a]pyrimidine | -F | CSNK2 | 10 | 10x |
| Isoquinoline | -H | PARP2 | 1200 | - |
| Isoquinoline | 7-F | PARP2 | 950 | 1.26x |
| Dasatinib (Thiazole) | - | Multiple | 0.14 - 9.0 µM | N/A |
| Sorafenib (Urea) | - | Multiple | 16.0 - 18.6 µM | N/A |
Data is illustrative and compiled from various sources.[6]
Conclusion
The strategic incorporation of fluorine has become a central tenet of modern medicinal chemistry. Its ability to enhance metabolic stability, modulate binding affinity and physicochemical properties, and serve as a powerful probe in NMR-based screening makes it an invaluable tool in the drug discovery arsenal. The protocols and application notes provided in this guide offer a framework for the rational design, synthesis, and evaluation of fluorinated compounds, empowering researchers to develop safer and more effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. ukm.my [ukm.my]
- 3. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.de [thieme-connect.de]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Synthesis and biological testing of non-fluorinated analogues of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 4-(1-Amino-2,2,2-trifluoroethyl)phenol in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of Trifluoromethylated Chiral Amines in Medicinal Chemistry
The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the trifluoromethyl group (-CF3) is of particular interest due to its strong electron-withdrawing nature and steric bulk. When incorporated into chiral amines, it gives rise to building blocks with unique conformational properties and the ability to form key interactions with biological targets. 4-(1-Amino-2,2,2-trifluoroethyl)phenol is a prime example of such a valuable intermediate, combining a chiral trifluoromethyl-substituted amine with a phenolic moiety that can be further functionalized. Its structural alerts are of high interest for the synthesis of a range of pharmacologically active compounds, including enzyme inhibitors and modulators of protein-protein interactions.
This guide provides a comprehensive overview of the synthesis and application of this compound, with a focus on practical, field-proven protocols for its preparation and subsequent use in the synthesis of complex pharmaceutical intermediates.
Part 1: Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is a critical challenge, as the biological activity of its derivatives is often stereospecific. Two primary strategies are presented here: a direct asymmetric synthesis and a chiral resolution of the racemic mixture.
Strategy A: Asymmetric Synthesis via Catalytic Reduction
This approach focuses on the enantioselective reduction of a prochiral ketone, 4'-hydroxy-2,2,2-trifluoroacetophenone, to the corresponding chiral alcohol, followed by conversion to the amine.
Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis of (S)-4-(1-amino-2,2,2-trifluoroethyl)phenol.
Protocol 1.1: Synthesis of 4'-Hydroxy-2,2,2-trifluoroacetophenone
-
Principle: This step involves the trifluoroacetylation of 4-hydroxyacetophenone.
-
Procedure:
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as dichloromethane, add a trifluoroacetylating agent (e.g., trifluoroacetic anhydride, 1.2 eq) and a catalyst (e.g., a catalytic amount of sulfuric acid).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4'-hydroxy-2,2,2-trifluoroacetophenone.
-
Protocol 1.2: Asymmetric Reduction to (S)-1-(4-Hydroxyphenyl)-2,2,2-trifluoroethanol
-
Principle: The prochiral ketone is reduced enantioselectively using a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, to establish the stereocenter.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the (R)-CBS catalyst (0.1 eq) in anhydrous THF.
-
Cool the solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 eq) in THF.
-
Stir the mixture for 15 minutes, then cool to -78°C.
-
Slowly add a solution of 4'-hydroxy-2,2,2-trifluoroacetophenone (1.0 eq) in THF to the catalyst solution.
-
Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-1-(4-hydroxyphenyl)-2,2,2-trifluoroethanol.
-
Protocol 1.3: Conversion to (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol via Mitsunobu Reaction
-
Principle: The Mitsunobu reaction allows for the conversion of the chiral alcohol to the corresponding amine with inversion of stereochemistry.[1][2][3] Phthalimide is used as the nitrogen source.
-
Procedure:
-
In a flask under an inert atmosphere, dissolve (S)-1-(4-hydroxyphenyl)-2,2,2-trifluoroethanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF.
-
Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the N-protected amine.
-
Dissolve the protected amine in ethanol and add hydrazine hydrate (2.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, filter off the phthalhydrazide precipitate, and concentrate the filtrate.
-
Purify the crude product to obtain (S)-4-(1-amino-2,2,2-trifluoroethyl)phenol.
-
Strategy B: Chiral Resolution of Racemic this compound
This strategy involves the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent.
Protocol 1.4: Synthesis of Racemic this compound
-
Procedure:
-
Synthesize 4'-hydroxy-2,2,2-trifluoroacetophenone as described in Protocol 1.1.
-
Perform a non-asymmetric reduction of the ketone using a reducing agent like sodium borohydride (NaBH4) in methanol to obtain racemic 1-(4-hydroxyphenyl)-2,2,2-trifluoroethanol.
-
Convert the racemic alcohol to the racemic amine following the procedure in Protocol 1.3.
-
Protocol 1.5: Chiral Resolution using (+)-Di-p-toluoyl-D-tartaric Acid
-
Principle: The racemic amine is reacted with an enantiomerically pure chiral acid to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
-
Procedure:
-
Dissolve racemic this compound (1.0 eq) and (+)-di-p-toluoyl-D-tartaric acid (0.5 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the free amine, dissolve the diastereomeric salt in water and basify with an aqueous solution of sodium hydroxide.
-
Extract the enantiomerically enriched amine with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the desired enantiomer of this compound. The enantiomeric excess (e.e.) should be determined by chiral HPLC.
-
Table 1: Comparison of Synthetic Strategies
| Parameter | Asymmetric Synthesis | Chiral Resolution |
| Stereocontrol | High, catalyst-controlled | Dependent on crystallization efficiency |
| Theoretical Yield | Up to 100% of the desired enantiomer | Maximum 50% of the desired enantiomer |
| Process | Technically more demanding | Often simpler, but requires optimization |
| Reagents | Chiral catalysts, borane reagents | Chiral resolving agents |
Part 2: Application in the Synthesis of a Pharmaceutical Intermediate for Afoxolaner
This compound is a key precursor for the synthesis of isoxazoline-class insecticides and acaricides, such as Afoxolaner.[4][5][] The following protocol outlines the N-acylation of the chiral amine to form a key intermediate in the synthesis of such compounds.
Workflow for N-Acylation:
Caption: N-acylation to form a key pharmaceutical intermediate.
Protocol 2.1: N-Acylation with 4-Acetyl-1-naphthoyl Chloride
-
Principle: The primary amine of this compound is acylated with a suitable acyl chloride to form the corresponding amide.
-
Procedure:
-
Dissolve (S)-4-(1-amino-2,2,2-trifluoroethyl)phenol (1.0 eq) in a suitable solvent such as dichloromethane or THF, and add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).
-
Cool the solution to 0°C.
-
Slowly add a solution of 4-acetyl-1-naphthoyl chloride (1.1 eq) in the same solvent.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain N-(1-(4-hydroxyphenyl)-2,2,2-trifluoroethyl)-4-acetyl-1-naphthamide.
-
Table 2: Expected Analytical Data for the N-Acylated Product
| Analysis | Expected Result |
| ¹H NMR | Characteristic signals for the aromatic protons of the phenol and naphthalene rings, the methine proton adjacent to the trifluoromethyl group, the acetyl group protons, and the amide proton. |
| ¹³C NMR | Signals corresponding to the carbons of the aromatic rings, the trifluoromethyl group (quartet), the carbonyl groups, and the methine carbon. |
| Mass Spec (HRMS) | Calculated m/z for the molecular ion [M+H]⁺. |
| Chiral HPLC | A single peak corresponding to the desired enantiomer, confirming retention of stereochemical integrity. |
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. The protocols detailed in this guide provide robust and reproducible methods for its enantioselective synthesis and subsequent derivatization. The choice between asymmetric synthesis and chiral resolution will depend on factors such as scale, cost, and available expertise. The successful application of this intermediate in the synthesis of complex molecules like afoxolaner underscores its importance in the development of modern pharmaceuticals.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Afoxolaner [sitem.herts.ac.uk]
- 5. afoxolaner synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 4-(1-Amino-2,2,2-trifluoroethyl)phenol in Agrochemical Development
Introduction: The Promise of Fluorinated Phenols in Modern Crop Protection
The relentless evolution of resistance to existing pesticides necessitates a continuous pipeline of novel agrochemicals with diverse modes of action.[1] Organofluorine compounds have become increasingly significant in the agrochemical industry, largely due to fluorine's unique properties, such as high electronegativity and the ability to form strong C-F bonds. These properties can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, ultimately improving efficacy and longevity in the field.[1]
The compound 4-(1-Amino-2,2,2-trifluoroethyl)phenol represents a promising, yet underexplored, structural motif for the development of new-generation pesticides. This scaffold combines the reactivity of a phenol group, the potential for chiral derivatization at the amino-bearing carbon, and the potent insecticidal-conferring properties of a trifluoroethyl moiety. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the discovery and development of novel agrochemicals. It provides a hypothetical, yet scientifically grounded, framework for synthesis, biological screening, and formulation, based on established principles in agrochemical science.
Section 1: Physicochemical Properties and Synthesis Overview
Core Compound Characteristics
This compound is a fluorinated organic compound available from various chemical suppliers, often as a hydrochloride salt to improve stability and handling.[2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C8H8F3NO | PubChem |
| Molecular Weight | 191.15 g/mol | [6] |
| Structure | A phenol ring substituted at the para position with a 1-amino-2,2,2-trifluoroethyl group. | [7] |
| Key Moieties | Phenolic hydroxyl, primary amine, trifluoromethyl group. | [2] |
Proposed Synthetic Pathway
While commercially available, understanding the synthesis of the core scaffold and its derivatives is crucial for creating diverse chemical libraries for screening. A plausible synthetic route can be adapted from established methods for creating similar amino-phenol structures.[8][9] A common approach involves the reduction of a precursor, such as a nitro or oxime derivative.
Protocol 1: Synthesis of this compound Derivatives
This protocol is a representative example and may require optimization.
-
Step 1: Synthesis of the Trifluoromethyl Ketone Precursor. Start with a protected 4-hydroxyacetophenone. React it with a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3), to form the corresponding trifluoromethyl ketone.
-
Step 2: Oximation. React the trifluoromethyl ketone with hydroxylamine hydrochloride to form the oxime intermediate.
-
Step 3: Reductive Amination. The critical step involves the reduction of the oxime to the primary amine. A common and effective reducing agent for this transformation is Lithium Aluminium Hydride (LiAlH4) in an anhydrous ether solvent like THF.[10]
-
In a two-necked flask under an inert argon atmosphere, suspend LiAlH4 in dry diethyl ether.
-
Cool the suspension to 0-4 °C.
-
Slowly add a solution of the oxime intermediate dissolved in dry ether.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Step 4: Work-up and Deprotection. Carefully quench the reaction with water and a sodium hydroxide solution. Extract the product with an organic solvent. If a protecting group was used on the phenol, it can be removed in this step using appropriate deprotection chemistry (e.g., acid hydrolysis for a silyl ether).
-
Step 5: Purification. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.[8]
Section 2: Postulated Mechanism of Action & Target Identification
The trifluoroethyl moiety is a key feature in some modern insecticides. For instance, the isoxazoline class of insecticides, which includes Fluralaner, acts by modulating gamma-aminobutyric acid (GABA)-gated chloride channels in insects.[11] This leads to hyperexcitation, paralysis, and death of the target pest. The trifluoroethyl group in these molecules contributes to their lipophilicity and metabolic stability, enhancing their efficacy.[11]
It is plausible that novel derivatives of this compound could exhibit a similar mode of action. The primary amine and phenol groups provide excellent handles for chemical modification to optimize binding to insect GABA receptors or other neurological targets.
Caption: Postulated mechanism of action for novel insecticides.
Section 3: Bioassay Protocols for Efficacy Screening
Effective screening is the cornerstone of agrochemical discovery. The following protocols are designed to assess the insecticidal, fungicidal, and herbicidal potential of new derivatives.
Insecticidal Activity: Leaf-Dip Bioassay for Sucking Insects
This method is ideal for evaluating systemic and contact toxicity against pests like aphids or whiteflies (Bemisia tabaci).[12]
Protocol 2: Leaf-Dip Bioassay
-
Preparation of Test Solutions:
-
Dissolve the synthesized compound in a suitable solvent (e.g., acetone or DMSO) to create a stock solution (e.g., 10,000 ppm).
-
Prepare a serial dilution from the stock solution to obtain a range of test concentrations (e.g., 500, 250, 125, 62.5, 31.25 ppm). Include a surfactant like Triton X-100 (0.05%) to ensure even leaf coverage.
-
A negative control (solvent + surfactant) and a positive control (a commercial insecticide) must be included.
-
-
Insect Rearing: Maintain a healthy, age-synchronized culture of the target insect on host plants in a controlled environment.
-
Assay Procedure:
-
Excise fresh leaves from the host plant (e.g., cotton for whiteflies).
-
Dip each leaf into a test solution for 10-15 seconds with gentle agitation.
-
Allow the leaves to air-dry completely on a wire rack.
-
Place the treated leaf in a petri dish containing a moist filter paper to maintain turgor.
-
Introduce a known number of adult insects (e.g., 20-25) into each petri dish and seal it with a ventilated lid.
-
-
Data Collection and Analysis:
-
Incubate the dishes under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Record insect mortality at 24, 48, and 72 hours post-exposure.
-
Correct for control mortality using Abbott's formula if it exceeds 10%.[13]
-
Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis software.[13]
-
Larvicidal Activity: Aqueous Exposure Bioassay for Mosquitoes
This protocol is adapted from WHO guidelines and is suitable for testing compounds against mosquito larvae (Aedes aegypti or Anopheles spp.).[13]
Protocol 3: Larvicidal Bioassay
-
Preparation of Test Solutions: Prepare serial dilutions in water from a stock solution as described in Protocol 2. If the compound has low water solubility, DMSO can be used, but the final concentration in the assay should not exceed 1%.
-
Assay Setup:
-
Use 100 mL beakers or cups. To each, add 50 mL of de-chlorinated water.
-
Add the appropriate volume of the test compound stock solution to achieve the desired final concentration.
-
Introduce 20-25 late 3rd or early 4th instar larvae into each beaker.
-
Each concentration should be replicated at least three times. Include a negative control (water + solvent, if used).
-
-
Incubation and Observation:
-
Hold the beakers at a constant temperature (e.g., 27°C).
-
Record larval mortality after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
-
Data Analysis: Calculate the LC50 value using probit analysis as described previously.[13]
Herbicidal Activity: Seedling Growth Bioassay
This bioassay determines the pre- or post-emergence herbicidal effects of a compound on model plant species like ryegrass (monocot) or cress (dicot).[14]
Protocol 4: Herbicidal Bioassay
-
Soil Preparation: Use a standardized sandy loam soil. For testing residual activity, thoroughly mix the test compound into the soil at various concentrations (e.g., 1, 5, 10 mg/kg soil). Also prepare a "clean" control soil.[14]
-
Planting:
-
Fill 3-4 inch pots with the prepared soil.
-
Sow a set number of seeds (e.g., 10-15) of the indicator species in each pot.
-
For post-emergence testing, sow seeds in clean soil and allow them to grow to the 2-3 true leaf stage before applying the compound as a foliar spray.
-
-
Growth Conditions: Place pots in a greenhouse or growth chamber with adequate light, water, and a small amount of fertilizer.[14]
-
Evaluation: After 2-3 weeks, evaluate the plants for signs of phytotoxicity.[14]
-
Measure parameters such as germination rate, shoot height, root length, and fresh/dry biomass.
-
Observe for injury symptoms like stunting, chlorosis (yellowing), or necrosis.
-
Calculate the GR50 (concentration causing a 50% reduction in growth) compared to the control.
-
Caption: A typical workflow for agrochemical bioassay screening.
Section 4: Principles of Formulation Development
An active ingredient is only as effective as its formulation. For phenolic compounds like this compound derivatives, formulation is key to ensuring stability, solubility, and bioavailability.[15] Common formulation types for such compounds include Emulsifiable Concentrates (EC), Suspension Concentrates (SC), or Water-Dispersible Granules (WG).
Key Formulation Components
| Component | Function | Example Candidates |
| Active Ingredient (AI) | The synthesized derivative. | This compound derivative. |
| Solvent | Dissolves the AI for EC formulations. | Aromatic hydrocarbons, cyclohexanone. |
| Emulsifier/Dispersant | Allows the formulation to mix with water. | Arylalkylphenol ethoxylates, water-soluble polymers (e.g., polyvinyl alcohol).[16] |
| Wetting Agent | Helps the spray solution adhere to and spread on plant surfaces. | Non-ionic surfactants. |
| Adjuvant/Safener | Can be added to improve efficacy or reduce phytotoxicity to the crop. | Crop oil concentrates, specific chemical safeners. |
Developing a stable formulation requires careful selection and optimization of these components to prevent issues like crystallization of the AI, phase separation, or poor suspensibility.
Conclusion
This compound serves as an exemplary starting point for the design of novel, high-potency agrochemicals. Its unique combination of a reactive phenol, a chiral center, and a trifluoroethyl group offers vast possibilities for chemical exploration. By following a structured approach of targeted synthesis, rigorous bioassay screening, and rational formulation development, researchers can unlock the potential of this and similar fluorinated scaffolds to address the ongoing challenges in global agriculture.
References
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 294175-07-8|this compound|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. 2703756-58-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. This compound hydrochloride (1 x 250 mg) | Reagentia [reagentia.eu]
- 6. labshake.com [labshake.com]
- 7. 4-Amino-3-(1-amino-2,2,2-trifluoroethyl)phenol | C8H9F3N2O | CID 77128071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(2-aminoethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 9. RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 13. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 14. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 15. CN101693705B - Phenolic compounds and their preparation methods and applications - Google Patents [patents.google.com]
- 16. Agrochemical Formulations [quickcompany.in]
Application Notes and Protocols for the N-Functionalization of 4-(1-Amino-2,2,2-trifluoroethyl)phenol
Abstract
This document provides a comprehensive guide for the selective N-functionalization of 4-(1-amino-2,2,2-trifluoroethyl)phenol, a critical building block in modern medicinal chemistry. The presence of a primary amine, a phenolic hydroxyl group, and a trifluoroethyl moiety makes this scaffold highly valuable for generating novel molecular entities with tailored physicochemical and pharmacological properties. We present detailed, validated protocols for three essential transformations: N-acylation, N-sulfonylation, and N-alkylation via reductive amination. The causality behind experimental choices, strategies to ensure chemoselectivity, and troubleshooting insights are discussed to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Scaffold
The this compound scaffold is a privileged structural motif in drug design. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity, while the phenolic hydroxyl offers a key hydrogen bonding site or a point for further derivatization.[1] The primary amine serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).
This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate these methods but also adapt them to their specific molecular targets. The central challenge in modifying this substrate is achieving selective functionalization of the amine in the presence of the nucleophilic phenol, a key consideration addressed in the following protocols.
Core Principle: Achieving Chemoselective N-Functionalization
The primary amine is generally more nucleophilic than the corresponding phenol, forming the basis for selective N-functionalization. However, under strongly basic conditions or with highly reactive electrophiles, competitive O-functionalization can occur. Our protocols are optimized to maximize N-selectivity by controlling key parameters:
-
Basicity: Utilizing non-nucleophilic organic bases (e.g., triethylamine, DIPEA) to neutralize acid byproducts without activating the phenol.
-
Temperature: Conducting reactions at controlled, often reduced, temperatures to favor the kinetically preferred N-functionalization pathway.
-
Reagent Stoichiometry: Using a slight excess of the electrophile to drive the reaction to completion while minimizing side reactions.
The diagram below illustrates the desired selective pathway versus the potential side reaction.
Figure 1: Chemoselectivity in the functionalization of this compound.
Protocol I: N-Acylation for Amide Synthesis
The formation of an amide bond via N-acylation is one of the most fundamental and widely used reactions in medicinal chemistry.[2] This protocol details the reaction with an acyl chloride in the presence of a tertiary amine base to neutralize the HCl byproduct.[3]
Materials and Reagents
-
This compound (or its HCl salt)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, round-bottom flask, ice bath, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Expert Insight: If using the hydrochloride salt of the amine, add an additional 1.0 eq. of the base in this step to liberate the free amine.
-
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This mitigates the exothermic reaction and minimizes potential side reactions.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acyl chloride and HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated product.
Representative Data
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Acetyl Chloride | Et₃N | DCM | 2 | 90-95% |
| 2 | Benzoyl Chloride | DIPEA | DCM | 3 | 88-94% |
| 3 | Cyclopropanecarbonyl chloride | Et₃N | THF | 2.5 | 85-92% |
Protocol II: N-Sulfonylation for Sulfonamide Synthesis
Sulfonamides are a key pharmacophore in a multitude of approved drugs. This protocol describes their synthesis via the reaction of the primary amine with a sulfonyl chloride.[4]
Materials and Reagents
-
This compound
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous MgSO₄
-
Standard laboratory glassware for reaction, work-up, and purification
Step-by-Step Methodology
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add pyridine (2.0 eq.).
-
Expert Insight: Pyridine often serves as both the base and a catalyst in sulfonylation reactions.
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonylating Agent Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM. Maintain the temperature below 5 °C during addition.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Trustworthiness Note: It is crucial to avoid a large excess of sulfonyl chloride, which could lead to the formation of a di-sulfonylated byproduct under certain conditions.
-
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography (e.g., ethyl acetate/hexanes) or recrystallization to obtain the pure sulfonamide.
Representative Data
| Entry | Sulfonyl Chloride | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Methanesulfonyl Chloride | Pyridine | DCM | 4 | 85-93% |
| 2 | p-Toluenesulfonyl Chloride | Et₃N | DCM | 6 | 82-90% |
| 3 | Thiophene-2-sulfonyl chloride | Pyridine | DCM | 5 | 80-88% |
Protocol III: N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly controlled method for N-alkylation that avoids the over-alkylation problems associated with direct alkylation using alkyl halides.[5] The process involves the in-situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the corresponding secondary amine.[6]
References
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: A Senior Scientist's Guide to the Quantitative Analysis of Fluorinated Amines
Abstract
The incorporation of fluorine into amine-containing molecules is a cornerstone of modern pharmaceutical and materials science, imparting unique properties such as enhanced metabolic stability, bioavailability, and binding affinity.[1][2] However, these same properties present significant analytical challenges for their accurate quantification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary analytical methodologies for the quantification of fluorinated amines. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on the three pillars of modern analytical science: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide offers field-proven insights, detailed step-by-step protocols, and a comparative framework to empower scientists to select and implement the most effective strategy for their specific analytical needs.
The Unique Analytical Challenge of Fluorinated Amines
Quantifying fluorinated amines requires a nuanced approach due to the combined physicochemical properties of the highly electronegative fluorine atoms and the basic amine functional group. These properties influence volatility, polarity, thermal stability, and chromatographic behavior.[3][4]
-
Volatility and Polarity: The presence of a polar amine group can decrease volatility, making GC analysis challenging without derivatization. Conversely, the fluorine content can modulate polarity, affecting retention in reversed-phase liquid chromatography.
-
Adsorption and Peak Tailing: The active hydrogens on primary and secondary amines are notorious for interacting with active sites in GC inlets and columns, leading to poor peak shape and inaccurate quantification.[4]
-
Matrix Effects: In complex biological or environmental samples, co-eluting matrix components can cause ion suppression or enhancement in LC-MS, compromising accuracy.[5]
-
Stability: Certain fluorinated amine structures can be susceptible to decomposition under specific analytical conditions, requiring careful method development.[3]
Selecting the appropriate analytical technique is therefore a critical decision dictated by the analyte's structure, the complexity of the sample matrix, and the required level of sensitivity and accuracy.
Foundational Strategy: Method Validation
Before delving into specific techniques, it is imperative to establish the framework for a trustworthy and reliable method. All analytical procedures must be validated to ensure they are suitable for their intended purpose.[6] According to the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), key validation parameters ensure the integrity of the data generated.[7][8][9]
The core validation characteristics include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities or matrix components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Driven Approach
Principle & Rationale
GC-MS is the technique of choice for analytes that are inherently volatile or can be chemically modified to become volatile.[10] For fluorinated amines, direct analysis is often hindered by the polar amine group, which causes significant peak tailing due to adsorption onto the stationary phase.[4] Therefore, the key to successful GC-MS analysis lies in derivatization.
The Critical Role of Derivatization
Derivatization is a chemical reaction that transforms an analyte to produce a product with properties that are more amenable to a given analytical method.[10] For amines in GC, the primary goals are to:
-
Increase Volatility: By replacing active hydrogens with less polar groups.
-
Improve Peak Shape: By eliminating hydrogen bonding and reducing column adsorption.
-
Enhance Detection: By introducing moieties that are highly responsive to specific detectors.
Acylation with fluorinated anhydrides, such as Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA) , is a highly effective strategy.[11] This reaction caps the primary or secondary amine with a fluorinated acyl group, creating a derivative that is not only more volatile and stable but also highly sensitive for detection by Electron Capture Detection (ECD) or Mass Spectrometry.[11][12]
Detailed Protocol: GC-MS Quantification via PFPA Derivatization
This protocol outlines the quantification of a primary fluorinated amine in a simple matrix (e.g., a reaction mixture).
1. Materials and Reagents:
-
Fluorinated amine standard and sample solutions.
-
Pentafluoropropionic Anhydride (PFPA).
-
Solvent (e.g., Ethyl Acetate, Toluene).[12]
-
Base catalyst (optional, e.g., Triethylamine).[10]
-
Internal Standard (IS): A structurally similar compound not present in the sample.
-
Anhydrous Sodium Sulfate.
2. Standard and Sample Preparation:
-
Prepare a stock solution of the fluorinated amine standard and the internal standard in ethyl acetate.
-
Create a series of calibration standards by spiking appropriate amounts of the standard stock solution into blank matrix.
-
For the unknown sample, dissolve a known weight or volume in ethyl acetate.
-
To 100 µL of each standard and sample, add 10 µL of the internal standard solution.
3. Derivatization Procedure:
-
To each vial, add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Cap the vials tightly and vortex for 1 minute.
-
Heat the vials at 65°C for 30 minutes.[12]
-
Cool the vials to room temperature.
-
Add 1 mL of 5% aqueous sodium bicarbonate solution to neutralize excess reagent and vortex.
-
Add ~100 mg of anhydrous sodium sulfate to remove any residual water.
-
Transfer the organic (upper) layer to a new GC vial for analysis.
4. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet: Split/splitless, 280°C, splitless mode.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 70°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.[13]
-
MS System: Agilent 5977B MSD or equivalent.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and IS.
5. Data Analysis and Validation:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration for the calibration standards.
-
Quantify the unknown sample using the linear regression equation from the calibration curve.
-
System Suitability: Inject a mid-level standard five times; the relative standard deviation (RSD) of the peak areas should be <15%.
-
Specificity: Analyze a blank matrix to ensure no interfering peaks are present at the retention times of the analyte or IS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Polarity
Principle & Rationale
For fluorinated amines that are non-volatile, highly polar, or present in complex matrices like plasma or wastewater, LC-MS/MS is the undisputed gold standard.[14][15] Its high sensitivity and selectivity, derived from the use of Multiple Reaction Monitoring (MRM), allow for accurate quantification even at very low concentrations.[15] The primary challenge in LC is achieving adequate chromatographic retention for these often-polar compounds on standard reversed-phase columns (e.g., C18).
Navigating Separation Challenges: Ion-Pairing Chromatography
Ion-Pairing (IP) chromatography is a powerful technique to enhance the retention of charged analytes in reversed-phase LC.[16] It involves adding an "ion-pairing reagent" to the mobile phase. This reagent has a charge opposite to the analyte and a hydrophobic tail.
-
Mechanism: The IP reagent forms a neutral, hydrophobic complex with the charged analyte ion. This complex has a much stronger affinity for the non-polar stationary phase, resulting in increased retention and improved peak shape.[17]
-
Reagent Selection: For cationic amines (protonated at low pH), anionic IP reagents like perfluorinated carboxylic acids (e.g., Heptafluorobutyric Acid, HFBA) or alkyl sulfonates are used.[16] A new class of volatile fluoroalkylamines has also been shown to act as effective cationic ion-interaction reagents for separating acidic compounds, demonstrating the versatility of fluorinated molecules in analysis.[18]
Detailed Protocol: LC-MS/MS Quantification using Ion-Pairing
This protocol describes the analysis of a polar fluorinated amine in an aqueous matrix.
1. Materials and Reagents:
-
Fluorinated amine standard and sample solutions.
-
Heptafluorobutyric Acid (HFBA) as the ion-pairing reagent.
-
Mobile Phase A: 0.1% HFBA in Water.
-
Mobile Phase B: 0.1% HFBA in Acetonitrile.
-
Stable Isotope Labeled (SIL) Internal Standard is highly recommended.
-
Sample filtration vials (0.22 µm PVDF).
2. Standard and Sample Preparation:
-
Prepare calibration standards in the relevant matrix (e.g., blank plasma, clean water).
-
Add the SIL internal standard to all standards and samples to a final concentration.
-
Filter all samples and standards through a 0.22 µm filter before placing them in the autosampler.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Key Parameters: Optimize source temperature, gas flows, and compound-specific parameters (DP, CE) via infusion.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Identify at least two transitions (one quantifier, one qualifier) for the analyte and one for the IS.
4. Data Analysis and Validation:
-
Quantify using the peak area ratio against the SIL internal standard. This corrects for matrix effects and instrument variability.
-
System Suitability: Ensure stable retention times (<2% RSD) and peak areas (<15% RSD) for replicate injections.
-
Matrix Effect Evaluation: Perform a post-extraction spike experiment to calculate the matrix factor and ensure it is consistent across different lots of matrix.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Quantification Tool
Principle & Rationale
¹⁹F NMR spectroscopy is an exceptionally powerful technique for the analysis of fluorinated compounds. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a very wide chemical shift range, which minimizes signal overlap and provides detailed structural information.[5][19] Crucially, qNMR can be used for absolute quantification without requiring a standard of the identical analyte, a significant advantage when dealing with novel compounds or impurities.[20] Quantification is achieved by comparing the integral of a known analyte resonance to the integral of a certified reference material (internal standard) of known concentration and purity.[21]
Fluorine Labeling for Non-Fluorinated Amines
Even for amines that do not contain fluorine, ¹⁹F NMR can be utilized by derivatizing the amine with a fluorine-containing labeling agent. Reagents such as 3,5-difluorosalicylaldehyde can react with primary amines to form Schiff bases, introducing a ¹⁹F NMR-active tag into the molecule, allowing for its indirect quantification.[22][23][24]
Detailed Protocol: qNMR for Fluorinated Amine Quantification
This protocol details the purity assessment of a solid fluorinated amine raw material.
1. Materials and Reagents:
-
Fluorinated amine sample.
-
Certified Internal Standard (IS): A stable, non-reactive fluorinated compound with a simple ¹⁹F spectrum that does not overlap with the analyte (e.g., trifluorotoluene).
-
Deuterated Solvent: (e.g., CDCl₃, DMSO-d₆).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluorinated amine sample into a vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent.[5]
-
Vortex until fully dissolved, then transfer to an NMR tube.
3. ¹⁹F NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90° for maximum signal.
-
Relaxation Delay (D1): Critically important for quantification. Should be at least 5 times the longest T₁ relaxation time of any peak of interest (typically 10-30 seconds).[5]
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 64-256 scans).
-
Acquisition Time: At least 1-2 seconds.
4. Data Processing and Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved peak for the analyte and a peak for the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of fluorine atoms in the integrated peak
-
MW = Molecular weight
-
m = mass
-
PurityIS = Purity of the internal standard
-
Method Selection and Comparative Analysis
Choosing the right method is a critical step that depends on the specific requirements of the analysis. The following decision tree and table provide a guide for selecting the optimal technique.
Quantitative Performance Summary
| Feature | GC-MS with Derivatization | LC-MS/MS with Ion-Pairing | ¹⁹F qNMR |
| Primary Application | Volatile/Semi-volatile analytes, simple matrices | Polar/Non-volatile analytes, complex matrices | Purity assessment, structural confirmation, absolute quantification |
| Sensitivity (Typical LOQ) | Low pg on-column | fg to low pg on-column[14] | µg to mg range |
| Selectivity | Good (based on m/z) | Excellent (based on MRM transitions) | Excellent (based on unique chemical shifts) |
| Matrix Effect | Low to moderate | Can be significant, requires correction (e.g., SIL-IS)[5] | Minimal |
| Standard Requirement | Requires identical analyte standard | Requires identical analyte standard (or SIL-IS) | Requires a certified internal standard (can be different from analyte)[20] |
| Key Advantage | Robust for routine QC of volatile compounds | Unmatched sensitivity and selectivity for trace analysis | Absolute quantification without analyte-specific standard |
| Key Limitation | Requires derivatization, not suitable for non-volatiles | Ion-pairing reagents can contaminate system; matrix effects | Lower sensitivity compared to MS techniques |
Conclusion
The successful quantification of fluorinated amines is an achievable but non-trivial task that requires a deep understanding of both the analyte's chemistry and the principles of the analytical techniques employed. For volatile compounds in simpler matrices, derivatization followed by GC-MS offers a robust and reliable solution. For trace-level quantification in complex biological or environmental samples, LC-MS/MS , particularly when enhanced with ion-pairing chromatography, provides unparalleled sensitivity and selectivity. Finally, for absolute quantification, purity determination, and structural elucidation without reliance on identical standards, ¹⁹F qNMR stands as a uniquely powerful and indispensable tool. By carefully considering the factors outlined in this guide, researchers can confidently develop and validate methods that deliver accurate, trustworthy, and reproducible results, accelerating progress in drug discovery and materials science.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. wjarr.com [wjarr.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. acgpubs.org [acgpubs.org]
- 22. researchgate.net [researchgate.net]
- 23. chemrxiv.org [chemrxiv.org]
- 24. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)phenol
Welcome to the technical support guide for the synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)phenol. This molecule is a critical building block for various pharmaceutical and agrochemical compounds, making its efficient synthesis paramount. The introduction of the α-trifluoromethylamine moiety presents unique challenges, often leading to issues with yield and purity. [1][2]This guide is structured to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, ensuring your synthesis is both successful and high-yielding.
Part 1: Overview of the Core Synthetic Strategy
The most common and direct route to this compound is a two-step, one-pot reductive amination process. This strategy involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine. [3][4]
-
Step 1: Imine Formation. 4-Hydroxybenzaldehyde is reacted with a suitable amino source, typically 2,2,2-trifluoroethylamine or its salts, to form the corresponding N-(2,2,2-trifluoroethyl)imine. This is a reversible condensation reaction where water is eliminated.
-
Step 2: Imine Reduction. The C=N double bond of the in-situ generated imine is selectively reduced to a C-N single bond using a suitable reducing agent.
The success of this synthesis hinges on balancing the kinetics of imine formation with the selectivity of the reduction step to minimize side reactions.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicreactions.org [organicreactions.org]
Technical Support Center: Navigating the Purification Challenges of Fluorinated Organic Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges associated with fluorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. The introduction of fluorine into an organic scaffold dramatically alters its physicochemical properties, leading to enhanced metabolic stability, binding affinity, and lipophilicity. However, these same properties can introduce significant hurdles in purification.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to not only solve common purification problems but also to understand the underlying principles governing the behavior of fluorinated compounds.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that researchers commonly face during the purification of fluorinated organic compounds.
Chromatography
Q1: My fluorinated compound shows poor peak shape (tailing or fronting) in reversed-phase HPLC. What are the likely causes and how can I fix it?
Poor peak shape is a common issue stemming from several factors related to the unique nature of fluorinated compounds.
-
Secondary Interactions: Strong interactions can occur between the polarizable fluorine atoms of your analyte and residual silanols on silica-based stationary phases. This is a frequent cause of peak tailing.
-
Solution: Employ an end-capped column to minimize silanol interactions. Alternatively, using a mobile phase with additives like trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can help to mask these secondary interaction sites. For basic compounds, a small amount of a basic modifier like ammonium hydroxide may improve peak shape.[1]
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in multiple ionic forms, leading to broadened or split peaks.
-
Solution: Adjust the mobile phase pH to be at least two units away from the analyte's pKa. For basic compounds, a lower pH is often beneficial.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in fronting.
-
Solution: Reduce the concentration or volume of the injected sample.[1]
-
Q2: I'm struggling with the co-elution of my fluorinated target compound and a closely related impurity. How can I improve the resolution?
Co-elution arises when the chromatographic conditions do not provide sufficient selectivity to separate compounds with similar polarities.
-
Optimize Selectivity:
-
Change Stationary Phase: Switching from a standard C18 column to one with a different chemistry, such as a phenyl-hexyl or a dedicated fluorinated phase (e.g., pentafluorophenyl - PFP), can introduce different interaction mechanisms (like π-π interactions) and improve separation.[2][3][4] Fluorinated stationary phases are particularly effective for separating fluorinated molecules from each other.[2]
-
Change Mobile Phase Organic Modifier: Altering the organic modifier from acetonitrile to methanol, or vice versa, can change the selectivity of the separation.[1]
-
Utilize Mobile Phase Additives: The addition of ion-pairing reagents or modifiers like TFE can enhance separation.[1]
-
-
Employ an Orthogonal Technique: If co-elution persists, consider a purification technique with a different separation mechanism. For instance, if you are using reversed-phase HPLC, switching to Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) could provide the necessary resolution.[1]
Q3: My highly polar fluorinated compound elutes in the void volume in reversed-phase chromatography. How can I achieve retention?
This indicates that your compound is too polar to be retained by the non-polar stationary phase.
-
Use a More Retentive Reversed-Phase Column: Consider a column with a higher carbon load or one with an embedded polar group to increase retention.[1]
-
Switch to HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds. It typically uses a polar stationary phase (e.g., silica, amide) with a mobile phase gradient from high organic to a higher aqueous content.[1]
-
Aqueous Normal-Phase Chromatography: This is another alternative for retaining and separating very polar analytes.[1]
Q4: My sample has poor solubility in the mobile phase. How should I prepare it for injection?
Poor solubility can lead to peak distortion and even precipitation on the column.
-
For HPLC: If your sample is not soluble in the mobile phase, you may need to use a stronger solvent for dissolution. However, it is crucial to inject the smallest possible volume to minimize solvent mismatch effects.
-
For Flash Chromatography: If your compound has poor solubility in the eluent, dry loading is highly recommended. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel or celite, carefully evaporate the solvent, and then load the resulting dry powder onto the column.[1]
Crystallization
Q5: I am having difficulty crystallizing my fluorinated compound. Are there any specific considerations?
The presence of fluorine can significantly influence crystallization behavior.
-
Solvent Selection: Fluorinated compounds often exhibit unique solubility profiles. A systematic screening of a wide range of solvents, from non-polar to highly polar, is essential. Co-solvent systems can also be effective.
-
Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, including C-H···F and F···F interactions, which can influence crystal packing.[5] Understanding these potential interactions can guide the choice of crystallization conditions.
-
Thermal Behavior: Some fluorinated compounds exhibit complex thermal behavior, including crystal-to-crystal phase transitions at elevated temperatures.[6][7] Techniques like Differential Scanning Calorimetry (DSC) can provide valuable insights into the thermal properties of your compound and help identify optimal crystallization temperatures.
Distillation
Q6: Can I use distillation to purify my fluorinated organic compound?
Distillation can be an effective purification method for volatile fluorinated compounds, but there are important considerations.
-
Azeotropes: Fluorinated hydrocarbons can form azeotropes with other components in a mixture, making separation by simple distillation impossible.[8][9] In such cases, extractive distillation, where a solvent is added to alter the relative volatilities of the components, may be necessary.[8][9]
-
Volatility of Impurities: Some impurities, such as hydrogen fluoride (HF) and silicon tetrafluoride (SiF₄), can be more volatile than the target compound and may distill first.[10] This can be a concern if these impurities are present in the crude material.
-
Thermal Stability: Ensure your compound is thermally stable at the required distillation temperature to avoid decomposition.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification workflows.
Protocol 1: Purification of a Polar Fluorinated Compound using HILIC
This protocol outlines a general approach for purifying a highly polar fluorinated compound that shows poor retention in reversed-phase chromatography.
1. Analytical Method Development:
- Column: HILIC column with an amide, silica, or zwitterionic stationary phase (e.g., 100 x 2.1 mm, 1.7 µm particle size).
- Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
- Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
- Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 10-15 minutes.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 30 - 40 °C.
- Detection: UV-Vis (select appropriate wavelength) and/or Mass Spectrometry.
- Injection Volume: 1-5 µL.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
2. Preparative Scale-Up:
- Once an optimal analytical separation is achieved, scale up to a preparative column with the same stationary phase chemistry.
- Adjust the flow rate and gradient time proportionally to the column dimensions.
- Increase the injection volume and sample concentration, being careful to avoid column overload.
- Collect fractions and analyze them by analytical HPLC or LC-MS to confirm purity.
- Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Dry Loading for Flash Chromatography
This protocol is for purifying compounds with low solubility in the chromatography eluent.
1. Sample Adsorption:
- Dissolve your crude fluorinated compound in a suitable volatile solvent (e.g., dichloromethane, acetone, ethyl acetate).
- Add a small amount of silica gel or Celite (approximately 2-3 times the weight of your crude sample).
- Gently swirl the suspension to ensure the compound is evenly adsorbed onto the solid support.
2. Solvent Removal:
- Carefully remove the solvent using a rotary evaporator. Ensure the powder is completely dry and free-flowing. Avoid excessive heat which could decompose the sample.
3. Column Loading:
- Carefully add the dry, adsorbed sample to the top of the pre-packed flash chromatography column.
- Gently tap the column to ensure the sample forms a level, compact band.
- Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution:
- Proceed with the chromatographic separation using your chosen eluent system.
Part 3: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Poor Peak Shape in RP-HPLC
Caption: A decision tree for troubleshooting poor peak shape in reversed-phase HPLC.
Diagram 2: General Purification Strategy for Fluorinated Compounds
Caption: A general strategy for selecting a purification method for fluorinated compounds.
Part 4: Safety First - Handling Fluorinated Compounds
The unique reactivity of many fluorinated compounds and their precursors necessitates stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when there is a risk of splashing, and gloves selected based on compatibility with the specific compound and solvent. For highly corrosive or readily absorbed compounds, double-gloving is recommended. A flame-resistant lab coat is mandatory.[11]
-
Ventilation: Handle all fluorinated compounds in a well-ventilated chemical fume hood.[12]
-
Storage: Store fluorinated compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]
-
Spill Cleanup: For small spills, trained personnel wearing appropriate PPE can manage the cleanup. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[11]
-
Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For exposure to compounds that can generate hydrogen fluoride (HF), apply calcium gluconate gel to the affected area after flushing and seek immediate medical attention.[11][12] In case of eye contact, immediately flush with water for at least 15 minutes and seek immediate medical attention.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 9. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 10. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Technical Support Center: Navigating the Synthesis of Trifluoromethylated Amines
Welcome to the technical support center dedicated to troubleshooting the synthesis of trifluoromethylated amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing the trifluoromethyl (CF₃) group onto a nitrogen atom. The unique electronic properties of the CF₃ group make it a valuable motif in modern pharmaceuticals and agrochemicals, but its installation is not without challenges. This resource provides in-depth, field-proven insights into common side reactions, their mechanistic underpinnings, and practical, step-by-step solutions to overcome them.
Frequently Asked Questions (FAQs): A First Line of Defense
Here, we address some of the most common initial hurdles encountered during the synthesis of trifluoromethylated amines.
Q1: My trifluoromethylation reaction shows low or no conversion of the starting amine. What are the first things I should check?
A1: Low conversion is a frequent issue that can often be resolved by systematically evaluating several key parameters:
-
Reagent Quality: Trifluoromethylating reagents can be sensitive to moisture and may degrade over time. Ensure you are using a fresh, properly stored reagent. For instance, Togni's and Umemoto's reagents should be stored under an inert atmosphere and protected from light.[1][2]
-
Reaction Conditions: Trifluoromethylation reactions are often sensitive to temperature, solvent, and reaction time. Small deviations from optimized protocols can significantly impact the yield.[1] It is crucial to ensure anhydrous conditions, as water can quench many of the reagents and intermediates involved.
-
Substrate Reactivity: The electronic nature of your amine is a critical factor. Electron-deficient amines are less nucleophilic and may require more forcing conditions or a more reactive trifluoromethylating agent. Conversely, highly electron-rich amines can sometimes lead to side reactions that consume the starting material.[1]
Q2: I'm observing a complex mixture of products in my reaction, making purification difficult. What could be the cause?
A2: A complex product mixture often points to the occurrence of one or more side reactions. The nature of these side products can provide valuable clues about what is going wrong. Common culprits include:
-
Over-reaction: Primary amines can sometimes undergo double trifluoromethylation.
-
Reaction with the solvent: Certain solvents can be reactive under the conditions used for trifluoromethylation.
-
Decomposition of the reagent: The trifluoromethylating agent itself may be decomposing to generate reactive species that lead to a cascade of side products.
-
Competitive reactions: In the case of aromatic amines, you might be observing trifluoromethylation on the aromatic ring in addition to the desired N-trifluoromethylation.
This guide will delve into these and other specific side reactions in the following sections, providing detailed troubleshooting strategies.
Troubleshooting Guide: Specific Side Reactions and Their Mitigation
This section provides a detailed analysis of common side reactions, categorized by the type of trifluoromethylation method.
Part 1: Electrophilic N-Trifluoromethylation (e.g., using Togni's or Umemoto's Reagents)
Electrophilic trifluoromethylating agents are popular due to their commercial availability and broad applicability. However, their high reactivity can also lead to a number of side reactions, particularly with amine substrates.
Q: I am trying to synthesize a mono-trifluoromethylated primary amine, but I am observing a significant amount of the di-trifluoromethylated product. How can I improve the selectivity for the desired mono-adduct?
A: The formation of N,N-bis(trifluoromethyl)amines is a common challenge when working with primary amines due to the initial product, the N-trifluoromethylamine, still being nucleophilic enough to react with a second equivalent of the electrophilic reagent.
Causality and Mechanism:
The reaction proceeds in a stepwise manner. After the first trifluoromethylation, the resulting R-NHCF₃ is less nucleophilic than the starting primary amine (R-NH₂), but it can still react, especially if there is a high local concentration of the trifluoromethylating reagent or if the reaction is run for an extended period.
References
Technical Support Center: Troubleshooting Trifluoromethylation of Aromatic Rings
Welcome to the technical support center for the trifluoromethylation of aromatic rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the trifluoromethyl (CF₃) group onto aromatic and heteroaromatic scaffolds. The unique electronic properties of the CF₃ group make it a valuable substituent in medicinal chemistry and materials science for enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] However, its installation can be challenging. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reactions.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and problems encountered during aromatic trifluoromethylation.
Q1: My trifluoromethylation reaction is not working (no product, starting material recovered). What are the first things I should check?
A1: A complete lack of reactivity usually points to a fundamental issue with one of the core components of the reaction. Here is a systematic checklist:
-
Reagent Integrity: Trifluoromethylating reagents, particularly electrophilic ones like Umemoto's or Togni's reagents, can be sensitive to atmospheric moisture and may degrade over time.[4][5]
-
Actionable Advice: Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere (e.g., in a desiccator or glovebox). If you suspect degradation, consider running a simple control reaction with a known, reactive substrate.
-
-
Catalyst Activity (if applicable): For metal-catalyzed reactions (e.g., copper- or palladium-catalyzed), the oxidation state and ligation of the metal are critical.
-
Actionable Advice: Ensure your catalyst is from a reliable source and has been stored correctly. For copper-catalyzed reactions, the active species is often Cu(I); exposure to air can oxidize it to the less active Cu(II) state.[6] Consider using freshly purchased catalyst or purifying the existing stock.
-
-
Reaction Setup: Incomplete removal of oxygen or moisture can be detrimental, especially for radical or organometallic pathways.
-
Actionable Advice: Ensure your solvent is anhydrous and degassed. Use proper inert atmosphere techniques, such as purging the reaction vessel with argon or nitrogen before adding reagents.
-
-
Substrate Reactivity: Extremely electron-deficient aromatic rings can be very challenging to trifluoromethylate, especially via electrophilic or radical pathways.[7][8]
-
Actionable Advice: Verify that the chosen method is suitable for your substrate's electronic properties. You may need to switch to a different class of reaction (e.g., nucleophilic aromatic substitution if the ring is sufficiently activated).
-
Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A2: Low yields are a common frustration. The issue can often be traced back to suboptimal reaction conditions or competing side reactions.
-
Suboptimal Temperature or Reaction Time: Trifluoromethylation reactions can be sensitive to temperature. Too low, and the reaction may be too slow; too high, and reagent decomposition or side reactions can occur.
-
Actionable Advice: Perform a systematic optimization of the reaction temperature. Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR at different time points to determine the optimal reaction time.
-
-
Solvent Effects: The choice of solvent can significantly impact solubility, reagent stability, and reaction kinetics.
-
Reagent Stoichiometry: An incorrect ratio of trifluoromethylating agent, catalyst, or base can lead to incomplete conversion.
-
Actionable Advice: Systematically vary the equivalents of your key reagents. Often, a slight excess of the trifluoromethylating agent is beneficial.
-
-
Inhibition by Byproducts: Some reactions can be inhibited by the byproducts they generate.
-
Actionable Advice: In some cases, the use of additives can help sequester inhibitory species. For example, in copper-catalyzed reactions, the choice of ligand can be crucial for stabilizing the active catalytic species and preventing catalyst deactivation.[9]
-
Q3: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my reaction?
A3: Poor regioselectivity is a frequent challenge in the direct C-H trifluoromethylation of arenes, particularly with highly reactive trifluoromethyl radicals.
-
Inherent Substrate Reactivity: The trifluoromethyl radical is highly electrophilic and will preferentially attack the most electron-rich position(s) on an aromatic ring.[1] If multiple positions have similar electron density, a mixture of isomers is likely.
-
Actionable Advice:
-
Directing Groups: If possible, install a directing group on your substrate to favor functionalization at a specific position (e.g., ortho-directing groups for Pd-catalyzed C-H activation).[2]
-
Steric Hindrance: Introducing bulky groups can block certain positions, sterically guiding the incoming CF₃ group to less hindered sites.
-
Supramolecular Catalysis: Recent studies have shown that using host molecules like cyclodextrins can encapsulate the aromatic substrate, leaving only specific C-H bonds exposed for trifluoromethylation, thereby controlling regioselectivity.[10][11][12]
-
-
-
Reaction Mechanism: Different trifluoromethylation methods can offer different regioselectivity profiles.
-
Actionable Advice: If a radical C-H trifluoromethylation gives poor selectivity, consider a "programmed" approach where a functional handle (like an iodide or boronic acid) is first installed at the desired position, followed by a cross-coupling reaction.[13]
-
Part 2: In-Depth Troubleshooting Guides
This section provides detailed guides for specific, complex issues organized by the type of trifluoromethylation method.
Guide 1: Issues in Copper-Catalyzed Trifluoromethylation
Copper-catalyzed methods are workhorses for forming Ar-CF₃ bonds, but they have their own set of challenges.[6]
Problem: My copper-catalyzed reaction with an aryl halide (e.g., Ar-I) is sluggish or gives low yields.
Potential Causes & Solutions:
-
Inactive Copper Source: As mentioned, Cu(I) is often the active catalytic species. Oxidation to Cu(II) can stall the reaction.
-
Protocol: Use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr, CuCl). Consider adding a mild reducing agent or running the reaction under strictly anaerobic conditions.
-
-
Poor Solubility of the Copper Salt: Many Cu(I) salts have low solubility in common organic solvents.
-
Protocol: The addition of a ligand, such as 1,10-phenanthroline or pyridine, can form a more soluble and reactive copper complex.[9] This can also help stabilize the catalytically active species.
-
-
Formation of Pentafluoroethyl Byproducts: In some cases, particularly at high temperatures, a side reaction can lead to the formation of Ar-CF₂CF₃.[14] This is thought to occur via the decomposition of a trifluoromethylcopper intermediate to CuF and difluorocarbene, which can then react further.[14]
-
Protocol: Carefully control the reaction temperature. Lowering the temperature, even at the cost of a longer reaction time, can often suppress this side reaction.
-
-
Difficult Reductive Elimination: The final Ar-CF₃ bond-forming step can have a high activation barrier.
-
Protocol: The choice of ligand and solvent can influence the rate of reductive elimination. Experiment with different ligands and more polar solvents to facilitate this step.
-
Visualizing the Catalytic Cycle:
Caption: Simplified Cu-catalyzed cross-coupling cycle.
Guide 2: Challenges in Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis offers a mild and powerful way to generate trifluoromethyl radicals for C-H functionalization.[1][15][16] However, success depends on a delicate balance of redox potentials and reaction kinetics.
Problem: My photoredox reaction is inefficient, or I am seeing significant byproduct formation.
Potential Causes & Solutions:
-
Mismatched Redox Potentials: The photocatalyst's excited-state redox potential must be sufficient to reduce the trifluoromethyl source (e.g., CF₃SO₂Cl, Togni's reagent) to generate the CF₃ radical.[1]
-
Actionable Advice: Consult the literature for the redox potentials of your photocatalyst and CF₃ source. If they are mismatched, choose a different photocatalyst with a more suitable redox window. Common photocatalysts include [Ru(bpy)₃]²⁺ and organic dyes.[17]
-
-
Competitive Light Absorption: If your aromatic substrate or solvent absorbs light at the same wavelength as your photocatalyst, it can significantly reduce the quantum yield of the reaction.
-
Protocol: Check the UV-Vis absorption spectra of all reaction components. If there is significant overlap, you may need to choose a different photocatalyst that absorbs at a longer wavelength, or use a higher concentration of the photocatalyst.
-
-
Radical Side Reactions: The highly reactive CF₃ radical can engage in undesired pathways, such as reacting with the solvent or undergoing dimerization.
-
Protocol:
-
Solvent Choice: Use a solvent that is robust to radical attack (e.g., acetonitrile, DMF). Avoid solvents with weak C-H bonds.
-
Concentration: The concentration of the aromatic substrate is key. The CF₃ radical needs to be "trapped" by the arene. Running the reaction at a higher concentration can favor the desired pathway over side reactions.[7]
-
-
-
Over-trifluoromethylation: Electron-rich substrates can sometimes undergo multiple trifluoromethylations.
-
Protocol: Carefully control the stoichiometry of the trifluoromethylating agent. Using a substoichiometric amount relative to the arene can favor mono-functionalization.[1] Monitoring the reaction closely and stopping it before full consumption of the starting material can also help.
-
Visualizing the Troubleshooting Workflow:
Caption: Decision tree for photoredox troubleshooting.
Part 3: Data Tables for Reagent Selection
Choosing the right trifluoromethylating agent is critical for success. The table below compares some common electrophilic reagents.
| Reagent | Common Name | Structure | Key Advantages | Common Issues & Considerations |
| S-(Trifluoromethyl)dibenzothiophenium salts | Umemoto's Reagents | Sulfonium Salt | High reactivity, commercially available.[4][5] | Can require harsh conditions; synthesis can be multi-step.[18][19] |
| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Togni's Reagent I | Hypervalent Iodine | Bench-stable, mild reaction conditions.[4][5] | Can be explosive under certain conditions; cost.[19] |
| 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | Togni's Reagent II | Hypervalent Iodine | Milder than Togni I, suitable for a wide range of nucleophiles.[3][20] | Potential for explosive decomposition.[19] |
Part 4: Purification Strategies
Q4: I have successfully formed my trifluoromethylated product, but I am struggling with purification. What are some common strategies?
A4: Purifying trifluoromethylated compounds can be challenging due to their unique physical properties, such as high lipophilicity and volatility.
-
Chromatography:
-
Normal Phase (Silica Gel): This is the most common method. However, the lipophilic nature of the CF₃ group means that products will often elute with nonpolar solvents. You may need to use solvent systems with a high percentage of hexanes or heptane.
-
Reverse Phase (C18): For highly nonpolar compounds that are difficult to separate on silica, reverse-phase chromatography (e.g., with acetonitrile/water or methanol/water) can be very effective.
-
Co-elution: If your product co-elutes with a non-fluorinated impurity (like unreacted starting material), try modifying the solvent system. Adding a small amount of a different solvent (e.g., dichloromethane or ethyl acetate) can alter the selectivity and improve separation.[21]
-
-
Crystallization: If your product is a solid, recrystallization is an excellent method for obtaining high-purity material.
-
Solvent Screening: Screen a variety of solvents to find one in which your product is soluble when hot but sparingly soluble when cold.[21] Common choices include hexanes, ethanol, isopropanol, or mixtures thereof.
-
-
Distillation: For volatile liquid products, distillation (including Kugelrohr distillation for small scales) can be an effective purification technique, provided the product is thermally stable.
This technical guide is intended to be a living document. The field of trifluoromethylation is constantly evolving, with new reagents and methods being developed. Always consult the primary literature for the most up-to-date protocols and safety information.
References
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(1-Amino-2,2,2-trifluoroethyl)phenol
Welcome to the technical support center for 4-(1-Amino-2,2,2-trifluoroethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require methods to ensure its purity. The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy, safety, and regulatory compliance of pharmaceutical products.[1] This document provides a series of frequently asked questions (FAQs) and detailed, field-proven protocols to diagnose and resolve common purity challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the handling and purification of this compound.
Q1: What are the likely impurities in my sample of this compound?
A1: Impurities can originate from various stages of the manufacturing process or during storage.[1][2] They are generally classified into three categories:
-
Organic Impurities: These are the most common and structurally diverse.
-
Starting Materials & Intermediates: Unreacted precursors from the synthetic route. For instance, if the compound is synthesized via reduction of a corresponding nitro or imine precursor, residual amounts of these may persist.
-
By-products: Resulting from side reactions. The specific by-products are highly dependent on the synthetic pathway employed.
-
Degradation Products: this compound contains both a phenol and an amine group. Phenols are susceptible to oxidation, which can lead to colored quinone-like structures. Some fluorinated amines can also be sensitive to water, potentially leading to hydrolysis under certain conditions.[3][4]
-
-
Inorganic Impurities: These typically arise from reagents, catalysts, or filter aids used during the manufacturing process.[1]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis or initial purification steps that are not fully removed.[1][5]
A thorough understanding of the specific synthetic route used to produce your batch is the best way to anticipate the most likely impurities.
Q2: My sample has a pink, brown, or black discoloration. What causes this and how can I fix it?
A2: Discoloration in aminophenol compounds is almost always due to the formation of highly conjugated oxidation and polymerization products. The phenolic moiety is particularly susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities.
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: This is often the most effective first step. Activated carbon has a high surface area that adsorbs the large, colored polymeric impurities. This is typically performed during a recrystallization procedure by adding a small amount of charcoal to the hot, dissolved solution, followed by a hot filtration to remove the carbon.
-
Recrystallization: A carefully chosen recrystallization can effectively separate the desired compound from the less soluble (or more soluble) colored impurities.[6]
-
Inert Atmosphere: To prevent further degradation, handle the material under an inert atmosphere (e.g., Nitrogen or Argon), especially during heating steps.[7]
Q3: How do I choose the best purification method for my scale and purity requirements?
A3: The optimal method depends on the impurity profile, the quantity of material, and the target purity.
| Method | Best For | Advantages | Disadvantages |
| Recrystallization | Removing impurities with different solubility profiles. Good for >1g scale. | Scalable, cost-effective, can yield highly crystalline material. | Finding a suitable solvent can be time-consuming; may not remove closely related impurities. |
| Acid-Base Extraction | Separating acidic, basic, and neutral impurities. | Highly effective for ionic/ionizable impurities, good for large scales. | Requires multiple solvent steps; may not be effective for non-ionizable impurities. |
| Column Chromatography | Separating compounds with different polarities, especially closely related structures. | High resolution, versatile for a wide range of impurities. | Less scalable, solvent-intensive, can be costly.[8][9] |
Q4: Which analytical techniques should I use to assess the purity of my final product?
A4: Relying on a single analytical method is insufficient. A combination of orthogonal techniques is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis in the pharmaceutical industry due to its precision and versatility in separating complex mixtures.[5] A purity level of >99.5% by HPLC is a common target.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying the molecular weights of unknown impurities, providing critical clues to their structures.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the structure of the main component and can be used to identify and quantify impurities if their signals are resolved from the product peaks.
-
Differential Scanning Calorimetry (DSC): For crystalline solids, DSC can determine the absolute molar purity without a reference standard by analyzing the melting point depression caused by impurities.[1] This method is reliable for purities above 98.5%.[1]
-
Gas Chromatography (GC): Primarily used to quantify residual solvents.[5]
Q5: My compound streaks badly during silica gel chromatography. What's wrong?
A5: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine group of your compound interacts strongly and irreversibly with these acidic sites, leading to poor peak shape (streaking) and often, loss of material on the column.
Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) . The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.[12]
Section 2: Troubleshooting and Detailed Protocols
This section provides step-by-step workflows for the most effective purification techniques. Always begin with a small-scale trial before committing a large batch of material.
Protocol 1: Purification by pH-Controlled Liquid-Liquid Extraction
Principle: This method leverages the amphoteric nature of this compound. The basic amine group can be protonated by acid to form a water-soluble salt, while the acidic phenol group can be deprotonated by a base to form a water-soluble phenoxide salt.[13] This allows for selective extraction to remove neutral organic impurities or separate from acidic/basic by-products.
Workflow Diagram:
Caption: Workflow for purification via acid-base extraction.
Detailed Steps:
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. This will extract strongly basic impurities. Note: Your product may have some solubility in the acidic aqueous layer, so this step can lead to some yield loss.
-
Separation: Separate the organic layer from the acidic aqueous layer.
-
Basic Extraction: Wash the organic layer with 1M aqueous NaOH. The phenolic product will deprotonate and move into the aqueous layer, leaving neutral impurities behind in the organic phase.
-
Separation: Separate the basic aqueous layer (containing the product) and discard the organic layer (containing neutral impurities).
-
Precipitation: Cool the basic aqueous layer in an ice bath. Slowly and carefully add 1M HCl with stirring to neutralize the solution. The product will precipitate out as it becomes neutral. Monitor the pH to avoid making the solution too acidic. Aim for a final pH of 7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under high vacuum to remove residual water and solvents.
Protocol 2: Purification by Recrystallization
Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[6] The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C).
Workflow Diagram:
Caption: Standard workflow for purification by recrystallization.
Solvent Selection Table: The choice of solvent is critical. A screening process on a small scale is highly recommended.
| Solvent/System | Polarity | Comments |
| Toluene | Low | Good for less polar impurities. |
| Ethyl Acetate / Heptane | Medium | A versatile system. Dissolve in hot EtOAc, add hot heptane until cloudy, then cool. |
| Ethanol / Water | High | Good for removing highly polar or inorganic impurities. |
| Acetonitrile | High | Can be an effective single solvent for polar compounds. |
Detailed Steps:
-
Solvent Test: In a small test tube, add ~20 mg of crude material and a few drops of a candidate solvent. Observe solubility at room temperature and upon heating. A good solvent shows low solubility when cold and high solubility when hot.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Add more hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Dry the crystals thoroughly under vacuum.
Protocol 3: Purification by Flash Column Chromatography
Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[8][14] Less polar compounds travel through the column faster, while more polar compounds are retained longer.
Workflow Diagram:
Caption: Workflow for purification via flash column chromatography.
Eluent System Selection: Use Thin Layer Chromatography (TLC) to determine the best solvent system.
| Non-Polar Solvent | Polar Solvent | Comments |
| Hexanes or Heptane | Ethyl Acetate | Standard system for a wide range of polarities. |
| Dichloromethane (DCM) | Methanol (MeOH) | A more polar system for highly retained compounds. |
| Additive | Purpose | Concentration |
| Triethylamine (Et₃N) | To prevent streaking of the basic amine | 0.5 - 2% (v/v) |
Detailed Steps:
-
TLC Analysis: Develop a TLC plate of your crude material in various solvent systems (e.g., 70:30 Heptane:Ethyl Acetate). The ideal system gives your desired product an Rf value of approximately 0.2-0.3. Remember to add ~1% triethylamine to the TLC solvent jar.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour it into the column and use gentle air pressure to pack a uniform bed. Add a layer of sand on top.
-
Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add another thin layer of sand.
-
Elution: Carefully add the eluent to the column and use gentle, positive pressure (from a pump or nitrogen line) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Fraction Analysis: Spot every few fractions on a TLC plate to monitor the separation. Use a UV lamp and/or an iodine chamber to visualize the spots.
-
Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. columbia.edu [columbia.edu]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. rroij.com [rroij.com]
- 12. Purification [chem.rochester.edu]
- 13. quora.com [quora.com]
- 14. cup.edu.cn [cup.edu.cn]
Technical Support Center: A Guide to Handling Trifluoromethylating Agents
The strategic incorporation of a trifluoromethyl (–CF₃) group is a pivotal technique in modern drug discovery and materials science.[1][2][3][4][5] This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3][6] However, the reagents used to introduce this group are often highly reactive and require careful handling. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to assist researchers in navigating the common pitfalls associated with these powerful synthetic tools.
Section 1: General Handling and Safety Precautions
Proper handling and safety are paramount when working with trifluoromethylating agents. Many of these reagents are sensitive to air, moisture, and/or heat, and some can be toxic or pyrophoric.[6][7][8][9]
Q1: What are the essential safety precautions I should take before starting a trifluoromethylation reaction?
A1: Before handling any trifluoromethylating agent, it is crucial to:
-
Consult the Safety Data Sheet (SDS): The SDS provides detailed information about the reagent's hazards, handling precautions, and emergency procedures.[7][8]
-
Work in a well-ventilated fume hood: This is essential to prevent the inhalation of potentially harmful vapors.[7][8][10]
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a flame-resistant lab coat, and suitable gloves.[7][10]
-
Ensure access to safety equipment: An eyewash station and safety shower should be readily accessible.[7]
-
Use an inert atmosphere: For air and moisture-sensitive reagents, reactions should be conducted under an inert atmosphere of nitrogen or argon.[10]
Q2: How should I properly store my trifluoromethylating agents?
A2: Storage conditions are critical to maintaining the stability and reactivity of these reagents.[11]
-
Follow SDS recommendations: Always adhere to the storage conditions specified in the SDS.
-
Refrigeration: Many reagents, such as Togni's reagent II, require refrigeration to prevent decomposition over time.[12]
-
Inert atmosphere: Moisture-sensitive reagents like the Ruppert-Prakash reagent (TMSCF₃) should be stored under an inert atmosphere.[6][8]
-
Protection from light: Some reagents are light-sensitive and should be stored in amber vials or protected from light.
Q3: What is the proper procedure for quenching a trifluoromethylation reaction and disposing of the waste?
A3: Quenching reactive reagents and disposing of waste must be done with extreme care to avoid uncontrolled reactions.
-
Controlled Quenching: Reactions should be cooled in an ice bath before slowly adding a quenching agent. For many trifluoromethylating agents, a common procedure involves the slow addition of a protic solvent like isopropanol, followed by a mixture of isopropanol and water, and finally water.[10][13][14]
-
Neutralization: After quenching, the solution should be neutralized before disposal.[10]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines.[13][14]
Section 2: Troubleshooting by Reagent Class
Trifluoromethylating agents can be broadly categorized as electrophilic, nucleophilic, and radical, each with its own set of common challenges.[1][6][15]
Electrophilic Trifluoromethylating Agents (e.g., Togni's Reagents, Umemoto's Reagents)
These reagents deliver a "CF₃⁺" equivalent and are effective for the trifluoromethylation of nucleophiles like β-ketoesters and heteroatoms.[1][6][16]
Q4: I'm using an electrophilic reagent and observing low to no product formation. What could be the issue?
A4: Several factors can contribute to low yields in electrophilic trifluoromethylation:
-
Insufficient Substrate Nucleophilicity: If your substrate is not sufficiently nucleophilic, the reaction may be slow or fail to proceed. Consider using a stronger base to generate a more nucleophilic species or adding a catalyst.[11]
-
Reagent Decomposition: Togni's reagents, for instance, are hypervalent iodine compounds that can be thermally unstable.[12] Ensure the reagent has been stored correctly and is not expired.
-
Side Reactions: Solvents or additives can sometimes compete with your substrate for the electrophilic trifluoromethyl group.[11]
-
Steric Hindrance: Bulky groups near the reaction site can impede the approach of the trifluoromethylating agent.[11]
-
Uncontrolled Radical Pathways: Some electrophilic trifluoromethylations can proceed through a radical mechanism, which can be influenced by light or the presence of radical initiators or scavengers.[11]
Troubleshooting Workflow for Electrophilic Trifluoromethylation
Caption: Troubleshooting logic for low yields in electrophilic trifluoromethylation.
Nucleophilic Trifluoromethylating Agents (e.g., Ruppert-Prakash Reagent (TMSCF₃), Fluoroform)
These reagents deliver a "CF₃⁻" equivalent and are commonly used for the trifluoromethylation of carbonyl compounds.[1][6]
Q5: My reaction with TMSCF₃ is sluggish or not proceeding to completion. What are the common culprits?
A5: The Ruppert-Prakash reagent requires careful handling and optimization for successful reactions.
-
Moisture Sensitivity: TMSCF₃ is highly sensitive to moisture, which can quench the reaction.[6][17] Ensure all glassware is rigorously dried and that anhydrous solvents and reagents are used.
-
Initiator Inactivity: A fluoride source (e.g., TBAF, CsF) is typically required to activate TMSCF₃.[6][17] These initiators are also hygroscopic and their effectiveness can be diminished by moisture. Consider using a fresh bottle or drying the initiator under vacuum.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. While THF is common, reactions can be slow. In some cases, switching to a more polar solvent like DMF can accelerate the reaction.[17]
-
Substrate Reactivity: Electron-deficient carbonyls are generally more reactive. For less reactive substrates, you may need a more potent initiator system or more forcing reaction conditions.[17]
Data Summary: Common Initiators for TMSCF₃
| Initiator | Common Solvents | Key Considerations |
| Tetrabutylammonium fluoride (TBAF) | THF, DMF | Highly effective but very moisture-sensitive.[17] |
| Cesium fluoride (CsF) | THF, DMF | Less soluble than TBAF but also effective and moisture-sensitive.[17] |
| Potassium carbonate (K₂CO₃) | DMF | Less moisture-sensitive but may require higher temperatures.[17] |
| Potassium phosphate (K₃PO₄) | DMF | Similar to K₂CO₃, less sensitive to moisture.[17] |
Q6: I'm attempting to use fluoroform (HCF₃) as a trifluoromethylating agent, but the reaction is not working. Why?
A6: Fluoroform is an attractive, inexpensive CF₃ source, but its use presents unique challenges.
-
Low Stability of CF₃⁻ Anion: The trifluoromethyl anion generated from deprotonating fluoroform is highly unstable and readily decomposes to difluorocarbene (:CF₂) and fluoride.[18][19]
-
Solvent and Base System: Successful nucleophilic trifluoromethylation with fluoroform often requires specific solvent and base systems to stabilize the CF₃⁻ anion. For example, DMF can act as a reservoir for the CF₃ anion by forming a hemiaminaloate adduct.[18] The use of glymes as solvents or additives with a potassium base can also improve yields by coordinating to the potassium cation and making the CF₃ anion more "naked" and reactive.[19]
Radical Trifluoromethylating Agents (e.g., CF₃I, Langlois' Reagent (CF₃SO₂Na))
These reagents generate a trifluoromethyl radical (CF₃•) and are useful for trifluoromethylating arenes and alkenes.[1][6][20][21]
Q7: My radical trifluoromethylation is giving a complex mixture of products. How can I improve the selectivity?
A7: Radical reactions can sometimes be less selective, but several factors can be controlled.
-
Initiator and Conditions: The method of radical generation (e.g., photochemical, thermal, redox initiation) can influence the reaction outcome.[4][20] Carefully controlling the reaction temperature and the rate of initiator addition can improve selectivity.
-
Radical Trapping: The desired radical trapping event must be faster than competing side reactions. The concentration of the trifluoromethyl radical source and the substrate can be adjusted to favor the desired product.
-
Solvent Choice: The solvent can influence the reactivity and lifetime of radical intermediates.
-
Substrate Electronic Effects: The electronic properties of the substrate can direct the regioselectivity of radical addition.
Experimental Protocol: General Procedure for Photoredox-Catalyzed Trifluoromethylation
-
Reaction Setup: In a reaction vessel, combine the substrate, a photoredox catalyst (e.g., Ru(bpy)₃Cl₂), and the trifluoromethylating agent (e.g., CF₃I) in a suitable degassed solvent.[4]
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Initiation: Irradiate the reaction mixture with a light source (e.g., blue LEDs) at a controlled temperature.[4]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction (if necessary) and perform a standard aqueous workup.
-
Purification: Purify the crude product by flash column chromatography.
Section 3: Advanced Topics and FAQs
Q8: Can I perform asymmetric trifluoromethylation?
A8: Yes, asymmetric trifluoromethylation is an active area of research.[20] Chiral catalysts, including those based on transition metals or organocatalysts, have been developed to achieve enantioselective trifluoromethylation of various substrates. For example, chiral ammonium fluorides have been used with Ruppert's reagent for asymmetric induction.[20]
Q9: What are the key differences in reactivity between the CF₃ radical, cation, and anion?
A9: The reactivity of these species is fundamentally different:
-
CF₃ Radical (CF₃•): An electrophilic radical that is highly reactive and can participate in addition reactions with alkenes and arenes.[1][20]
-
CF₃ Cation (CF₃⁺): A powerful electrophile that is challenging to generate directly.[20] Electrophilic trifluoromethylating agents act as "CF₃⁺" synthons, transferring this group to nucleophiles.
-
CF₃ Anion (CF₃⁻): A strong base and nucleophile that is highly unstable.[18][20] Nucleophilic trifluoromethylating agents generate a "CF₃⁻" equivalent under specific conditions.
Diagram: Classification of Trifluoromethylating Agents
Caption: Classification of trifluoromethylating agents by their reactive species.
This guide provides a starting point for troubleshooting common issues encountered when handling trifluoromethylating agents. As with any chemical reaction, careful planning, attention to detail, and a systematic approach to problem-solving are key to success. Always prioritize safety and consult the relevant literature for specific protocols and mechanistic details.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sarponggroup.com [sarponggroup.com]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 19. Direct nucleophilic trifluoromethylation of carbonyl compounds by potent greenhouse gas, fluoroform: Improving the reactivity of anionoid trifluoromethyl species in glymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 21. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: HPLC Method Development for Fluorinated Compound Analysis
Welcome to the technical support center for HPLC method development for the analysis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these analytes. The high electronegativity and unique steric profile of fluorine atoms introduce specific chromatographic behaviors that require careful consideration during method development. This resource provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and optimize your separations.
I. Frequently Asked Questions (FAQs)
Q1: Why do my fluorinated compounds show poor retention on a standard C18 column?
A1: The conventional wisdom of "like dissolves like" is not always straightforward with fluorinated compounds. While highly fluorinated molecules can be very hydrophobic, they can also be "lipophobic" (lipid-fearing), leading to weak interactions with the alkyl chains of a C18 stationary phase. This "fluorous" effect can result in unexpectedly low retention.
-
Causality: The electron-withdrawing nature of fluorine atoms reduces the polarizability of the carbon backbone. This leads to weaker van der Waals interactions with the hydrocarbonaceous stationary phase compared to their non-fluorinated analogs. Consequently, retention based solely on hydrophobicity can be compromised. Fluorinated phases can provide alternative elution orders, leading to enhanced selectivity for compounds that are difficult to separate.[1][2]
Q2: I'm observing peak tailing with my acidic or basic fluorinated analytes. What is the likely cause and solution?
A2: Peak tailing for ionizable compounds, including fluorinated ones, is often due to secondary interactions with the silica backbone of the stationary phase, specifically with silanol groups.[3] For acidic analytes like perfluorinated carboxylic acids (PFCAs), it is crucial to control the mobile phase pH.
-
Mechanism of Tailing: At a mobile phase pH close to the analyte's pKa, a mixed population of ionized and non-ionized species exists. The ionized form can interact strongly and non-specifically with residual silanol groups on the silica surface, leading to a "tail" as the analyte elutes.
-
Solution: For acidic fluorinated compounds, adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[4] This ensures the analyte is predominantly in its protonated, non-ionized form, minimizing silanol interactions. For basic analytes, a mobile phase pH 2 units above the pKa is recommended. Using a high-purity, well-endcapped column can also significantly reduce peak tailing.
Q3: When should I consider using a fluorinated stationary phase?
A3: Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl functionalities, are excellent choices when conventional C8 or C18 columns fail to provide adequate selectivity or retention.[1][2][5]
-
Enhanced Selectivity: These phases offer multiple interaction mechanisms beyond simple hydrophobicity, including dipole-dipole, π-π, and ion-exchange interactions.[6] This makes them particularly effective for separating isomers and compounds with subtle structural differences.
-
Increased Retention for Fluorinated Analytes: Fluorinated compounds often exhibit stronger retention on fluorinated phases due to "fluorous-fluorous" interactions. This can be particularly advantageous for highly fluorinated molecules that are poorly retained on traditional reversed-phase columns.[1][2]
-
LC-MS Applications: The increased retention on fluorinated phases can be beneficial for LC-MS analysis, as it may allow for the use of mobile phases with a higher organic content, which can enhance ionization efficiency.[1]
Q4: Can I improve the separation of my fluorinated compounds on a standard C18 or C8 column without changing the column?
A4: Yes, modifying the mobile phase can be a powerful strategy. The use of a fluorinated eluent, such as trifluoroethanol (TFE), can significantly improve the separation of fluorinated analytes on a conventional hydrocarbon column.[7]
-
Mechanism: TFE can adsorb to the surface of the C8 or C18 stationary phase, creating a "fluorine-rich" environment that enhances the retention of fluorinated analytes through favorable fluorous-fluorous interactions.[7] This approach effectively modifies the selectivity of the column in-situ.
II. Troubleshooting Guide
Problem 1: Poor Peak Shape - Tailing, Fronting, and Splitting
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Peak Tailing | Secondary Silanol Interactions: Common for basic fluorinated compounds.[3] | - Adjust Mobile Phase pH: For basic analytes, increase the pH to suppress the ionization of silanol groups (note column pH limitations). For acidic analytes, decrease the pH to suppress analyte ionization.[4] - Use a High-Purity, End-Capped Column: Modern columns have fewer accessible silanol groups. - Add a Competing Base: For basic analytes, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites. |
| Column Overload: Injecting too much sample. | - Reduce Injection Volume/Concentration: Systematically decrease the sample load to see if the peak shape improves.[4] | |
| Peak Fronting | Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase. | - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Temperature Too Low: Can lead to poor mass transfer kinetics.[4] | - Increase Column Temperature: This can improve efficiency and peak shape. A good starting point is 40-45°C.[7] | |
| Split Peaks | Blocked Column Frit: Particulate matter from the sample or system can partially block the inlet frit.[4][8] | - Backflush the Column: Reverse the column direction and flush with a strong solvent.[4] - Use In-line Filters and Guard Columns: These will protect the analytical column from particulates.[8] |
| Co-elution: An impurity or related compound is eluting very close to the main peak. | - Optimize Selectivity: Modify the mobile phase composition (organic solvent type, pH, additives) or change to a column with a different stationary phase (e.g., PFP).[1][6] |
Problem 2: Irreproducible Retention Times
| Potential Cause | Troubleshooting Steps & Solutions |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition or after a gradient run. A minimum of 10-15 column volumes is a good starting point. |
| Mobile Phase Instability | - Freshly Prepare Mobile Phase: Buffers can support microbial growth, and volatile components can evaporate, changing the composition.[9] - Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies.[9] |
| Fluctuations in Column Temperature | Use a thermostatted column compartment to maintain a consistent temperature. Even small ambient temperature changes can affect retention times. |
| Ion-Pairing Reagent Issues | Ion-pairing reagents can take a long time to equilibrate on the column. Ensure consistent and thorough equilibration and column washing protocols. |
Problem 3: Low Sensitivity in LC-MS
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Ionization | Some highly fluorinated compounds, like perfluorinated carboxylic acids (PFCAs), can be difficult to ionize efficiently in negative mode ESI. |
| Ion Suppression | Mobile phase additives can suppress the ionization of the analyte. Trifluoroacetic acid (TFA) is a known ion-suppressing agent. |
| Non-Ionizable Analytes | Some fluorinated compounds may lack a readily ionizable functional group. |
III. Experimental Protocols & Workflows
Protocol 1: Systematic Approach to Method Development for a Novel Fluorinated Compound
This workflow provides a structured approach to developing a robust HPLC method from scratch.
Caption: A systematic workflow for HPLC method development for fluorinated compounds.
Protocol 2: Step-by-Step Guide for Using Ion-Pairing Agents for Fluorinated Acids
-
Select the Ion-Pairing Reagent: For negatively charged analytes like fluorinated carboxylic acids, a cationic ion-pairing reagent such as tetrabutylammonium (TBA) is commonly used.[10] Perfluorinated carboxylic acids like heptafluorobutyric acid (HFBA) can be used for basic analytes.[11]
-
Prepare the Mobile Phase: Accurately weigh and dissolve the ion-pairing reagent into the aqueous portion of the mobile phase. A typical starting concentration is 5-10 mM.
-
Equilibrate the Column: This is a critical step. Flush the column with the ion-pair containing mobile phase for an extended period (at least 30-60 minutes or until a stable baseline is achieved). The hydrophobic tail of the ion-pairing agent needs to partition onto the stationary phase.
-
Inject the Sample: Observe the retention and peak shape.
-
Optimize Concentration: If retention is insufficient, gradually increase the concentration of the ion-pairing agent. Be aware that higher concentrations can lead to longer equilibration times and potential MS incompatibility.
-
Dedicated Column Usage: It is highly recommended to dedicate a column for ion-pairing applications, as it can be difficult to completely remove the reagent.
Visualization: Interaction Mechanisms on a PFP Column
The unique selectivity of a Pentafluorophenyl (PFP) column arises from its ability to engage in multiple types of interactions with analytes.
Caption: Multiple interaction modes of a PFP stationary phase.
IV. References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. --INVALID-LINK--
-
Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. EVISA's News - Speciation.net. --INVALID-LINK--
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. --INVALID-LINK--
-
Troubleshooting poor peak shape for 2H,2H,3H,3H-Perfluorooctanoic acid in HPLC. Benchchem. --INVALID-LINK--
-
Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu. --INVALID-LINK--
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. --INVALID-LINK--
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH. --INVALID-LINK--
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Springer. --INVALID-LINK--
-
Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. The University of Aberdeen. --INVALID-LINK--
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. --INVALID-LINK--
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. --INVALID-LINK--
-
Retention of [(18)F]fluoride on reversed phase HPLC columns. PubMed. --INVALID-LINK--
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. --INVALID-LINK--
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. --INVALID-LINK--
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. --INVALID-LINK--
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. --INVALID-LINK--
-
Retention of [18F]fluoride on reversed phase HPLC columns. ResearchGate. --INVALID-LINK--
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). The University of Aberdeen Research Portal. --INVALID-LINK--
-
Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek. --INVALID-LINK--
-
Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek. --INVALID-LINK--
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. --INVALID-LINK--
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Lab-Training. --INVALID-LINK--
-
HPLC Peak Shape Troubleshooting Solution Column. uHPLCs. --INVALID-LINK--
-
Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected β-blockers. ResearchGate. --INVALID-LINK--
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. --INVALID-LINK--
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. --INVALID-LINK--
-
Ion-Pair Reagents for HPLC. Spectrum Chemical. --INVALID-LINK--
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. --INVALID-LINK--
-
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. --INVALID-LINK--
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Molecules
Welcome to the technical support center for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of the fluorine-19 nucleus—including its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous signals in most biological systems—make it a powerful probe in chemical and pharmaceutical research.[1][2][3][4] The high sensitivity of the ¹⁹F nucleus to its local environment results in a wide chemical shift range, offering detailed structural insights but also presenting unique challenges in spectral interpretation.[2][5][6][7][8]
This guide is designed for researchers, scientists, and drug development professionals. It provides practical, in-depth answers to common questions and troubleshooting strategies for complex spectra, grounded in both fundamental principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions that often arise during the setup and initial analysis of ¹⁹F NMR experiments.
Q1: Why is my ¹⁹F NMR spectrum showing broad peaks?
Broadening of ¹⁹F signals can obscure coupling information and reduce signal-to-noise, making interpretation difficult. Several factors can contribute to this issue:
-
Chemical Exchange: Fluorine is highly sensitive to its chemical environment. If your molecule is undergoing conformational exchange on a timescale similar to the NMR experiment, you may observe broadened peaks. This is common for molecules with restricted bond rotation or those interacting with macromolecules.
-
Troubleshooting: Try acquiring spectra at different temperatures. Lowering the temperature may slow the exchange rate enough to resolve into separate, sharp signals for each conformer ("slow exchange regime"). Conversely, increasing the temperature might push the molecule into the "fast exchange regime," resulting in a single, sharp, averaged signal.
-
-
Sample Concentration and Viscosity: Highly concentrated or viscous samples can lead to shorter transverse relaxation times (T₂), which manifest as broader lines. For large biomolecules, chemical shift anisotropy (CSA) becomes a dominant relaxation mechanism at high magnetic fields, also contributing to line broadening.[5]
-
Troubleshooting: Dilute your sample if possible. A concentration of 1-10 mM is often a good starting point for small molecules.[9] Ensure your solvent has low viscosity.
-
-
Paramagnetic Impurities: The presence of paramagnetic species (e.g., dissolved oxygen, metal ions) can dramatically shorten relaxation times and cause significant line broadening.
-
Troubleshooting: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it or by using several freeze-pump-thaw cycles. If metal contamination is suspected, adding a chelating agent like EDTA can be effective.
-
-
Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of broad and distorted line shapes.
-
Troubleshooting: Carefully shim the spectrometer on your sample before acquisition. For challenging samples, automated shimming routines may not be sufficient, and manual adjustment might be necessary.
-
Q2: How do I accurately reference my ¹⁹F NMR spectra?
Accurate chemical shift referencing is critical, especially when comparing spectra or detecting subtle shifts upon ligand binding.[10]
-
The Standard: The universally accepted primary reference for ¹⁹F NMR is neat trichlorofluoromethane (CFCl₃), defined as 0 ppm.[3][9][11] However, due to its volatility and environmental impact, it is often impractical.
-
Internal vs. External Referencing:
-
External Referencing: A reference compound is placed in a sealed capillary inside the NMR tube. This method is non-invasive but can be less accurate due to differences in magnetic susceptibility between the sample and the reference solution.
-
Internal Referencing: The reference compound is added directly to the sample. This is generally more accurate as the reference experiences the same bulk environment. However, the chosen standard must be chemically inert and its signal must not overlap with signals of interest.[10]
-
-
Common Secondary Standards: A variety of secondary standards are used, but their chemical shifts can be sensitive to solvent, pH, and temperature.[8][9] It is crucial to report the reference compound and solvent used.
| Reference Compound | Common Chemical Shift (vs. CFCl₃) | Notes |
| Trifluoroacetic Acid (TFA) | ~ -76.55 ppm | Shift is sensitive to pH and concentration.[9][11][12] |
| Benzotrifluoride (PhCF₃) | ~ -63.72 ppm | Good for organic solvents.[11] |
| Hexafluorobenzene (C₆F₆) | ~ -164.9 ppm | Chemically inert, often used in non-aqueous solutions.[11][12] |
| Sodium Trifluoromethanesulfonate (Triflate) | Varies with conditions | Water-soluble and generally non-interacting.[10] |
Recommendation: For aqueous samples in biological studies, a water-soluble, inert standard like sodium trifluoromethanesulfonate is often a good choice.[10] Always check for potential interactions between your reference and analyte.
Q3: I see more ¹⁹F signals than expected for my molecule. What is the cause?
The appearance of extra signals can be perplexing but often reveals important structural information.
-
Diastereomers: If your molecule contains multiple chiral centers, you may have a mixture of diastereomers. Diastereomers are distinct chemical compounds and will have different NMR spectra, including different ¹⁹F chemical shifts.
-
Restricted Bond Rotation (Atropisomers/Rotamers): If rotation around a single bond is hindered, you can have stable or slow-interconverting rotational isomers (rotamers). If the fluorine environment is different in each rotamer, you will see a separate set of signals for each.
-
Fluorine-Coupled Isotopomers: The interaction of ¹⁹F with ¹³C can lead to observable "satellite" peaks flanking the main ¹⁹F signal.[13] These are typically small (due to the 1.1% natural abundance of ¹³C) but can be mistaken for impurity peaks.
-
Impurities: The most straightforward cause is the presence of fluorinated impurities from synthesis or degradation. Check your sample purity by other methods like LC-MS if possible.
Part 2: Troubleshooting Guide - Tackling Complex Spectra
This section provides structured workflows and protocols to address specific, challenging scenarios encountered during spectral analysis.
Issue 1: Overlapping Signals and Poor Resolution
The wide chemical shift range of ¹⁹F NMR is an advantage, but signals can still overlap, especially in complex molecules or mixtures.[14][15][16]
Workflow for Resolving Overlapping Signals
Caption: Decision tree for improving spectral resolution.
Protocol 1: Optimizing Acquisition Parameters for High Resolution
-
Increase Acquisition Time (AQ): A longer acquisition time leads to a smaller digital resolution (Hz/point), allowing for the distinction of closely spaced peaks.
-
Action: Double the acquisition time (AQ) parameter and observe the effect on the Free Induction Decay (FID). Ensure the FID has decayed to near zero by the end of the acquisition window.
-
-
Adjust Line Broadening (LB): Applying a negative line broadening factor or using a Gaussian multiplication function can enhance resolution by narrowing peaks, but at the cost of signal-to-noise.
-
Action: In the processing parameters, set LB to a small negative value (e.g., -0.1 to -0.5 Hz). Be cautious, as this can introduce artifacts if overused.
-
-
Zero Filling: This is a data processing technique that adds zero points to the end of the FID. It increases the number of data points in the spectrum, resulting in a smoother, better-defined peak shape, but does not fundamentally increase resolution.
-
Action: Increase the size of the Fourier Transform (SI) to be at least double the number of acquired data points.
-
Issue 2: Deciphering Complex Coupling Patterns (Second-Order Effects)
Q: What are second-order effects and when do they appear in ¹⁹F NMR?
A: First-order coupling patterns (e.g., clear doublets, triplets) are observed when the chemical shift difference between two coupled nuclei (Δν, in Hz) is much larger than their coupling constant (J). When Δν/J is small (less than ~10), the spectrum becomes "second-order."[17] This results in distorted multiplets, where the intensities and spacings are no longer straightforward to interpret. This is common in molecules with magnetically non-equivalent geminal or vicinal fluorine atoms (e.g., -CF₂-CF₂- groups).
Technique Spotlight: 2D NMR to Deconvolute Coupling
When 1D spectra are too complex, 2D NMR experiments are essential for assigning signals and determining connectivity.
-
¹⁹F-¹H HETCOR (Heteronuclear Correlation): This experiment correlates fluorine nuclei with protons that are coupled to them. It is invaluable for identifying which protons are close to which fluorine atoms, helping to piece together the molecular structure.
-
¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings (typically 2-4 bonds) between fluorine and carbon atoms, providing critical information about the carbon skeleton around the fluorinated center.[18][19][20]
Protocol 2: Setting up a Basic ¹⁹F-¹H HETCOR Experiment
-
Acquire 1D Spectra: Obtain high-quality 1D ¹H and ¹⁹F spectra first. This is necessary to determine the spectral widths and offsets for the 2D experiment.
-
Select the Pulse Program: Choose a standard ¹⁹F-¹H HETCOR pulse sequence from the spectrometer's library (e.g., xhcorr or a gradient-selected version like gHSQC).
-
Set Spectral Widths (SW):
-
In the F2 (¹H) dimension, set the spectral width to encompass all proton signals.
-
In the F1 (¹⁹F) dimension, set the spectral width to cover all fluorine signals.
-
-
Set Transmitter Offsets (O1P/O2P): Center the transmitter frequency in the middle of the respective ¹H and ¹⁹F spectral regions.
-
Optimize for Coupling Constant: The experiment's efficiency depends on the J-coupling between ¹H and ¹⁹F. Set the evolution delay based on an average ¹H-¹⁹F coupling constant (a typical value for ²JHF or ³JHF is often around 5-15 Hz, but can be much larger).[21]
-
Acquisition: Set the number of scans and increments to achieve adequate signal-to-noise. Gradient-selected experiments generally require fewer phase cycles and can be faster.
-
Processing: After acquisition, the data is Fourier transformed in both dimensions. The resulting 2D plot will show cross-peaks at the coordinates of coupled ¹H and ¹⁹F nuclei.
Issue 3: Signal Suppression or Distortions from Probe Background
Q: Why am I seeing a broad, rolling baseline or unexpected sharp signals in my spectrum?
A: Many components within an NMR probe (e.g., Teflon, circuit board materials) contain fluorine.[22] These can contribute to a significant background signal, which often appears as a very broad, underlying hump or sometimes as sharp signals. This can interfere with the detection of your analyte, especially at low concentrations.
Protocol 3: Acquiring and Subtracting a Background Spectrum
-
Prepare a Blank Sample: Fill a clean NMR tube with the same deuterated solvent you are using for your analyte, ensuring it is from the same batch. Do not add your compound or any reference standard.
-
Acquire the Background Spectrum: Place the blank sample in the spectrometer. Using the exact same acquisition parameters (pulse widths, spectral width, number of scans, receiver gain) as your analyte experiment, acquire a ¹⁹F spectrum. This is your background signal.
-
Acquire the Analyte Spectrum: Run your actual sample using the same parameters.
-
Subtract the Background: Most NMR processing software has a function to subtract one FID from another. Subtract the FID of the background spectrum from the FID of your analyte spectrum.
-
Process the Result: Fourier transform the resulting FID. The background signal should be significantly reduced or eliminated, revealing the true signals from your sample.
Part 3: Advanced Topics & Data Interpretation
Topic 1: Quantitative ¹⁹F NMR (qFNMR)
¹⁹F NMR is an excellent tool for quantitative analysis due to its high sensitivity and the typically well-resolved signals.[13][23][24][25]
Q: What are the key considerations for accurate quantification using ¹⁹F NMR?
A: For accurate results, several experimental parameters must be carefully controlled to ensure that the integrated signal intensity is directly proportional to the number of nuclei.
| Parameter | Requirement for Quantification | Rationale |
| Relaxation Delay (d1) | d1 ≥ 5 x T₁ (longest) | Ensures all nuclei have fully relaxed back to thermal equilibrium before the next pulse. Incomplete relaxation leads to signal saturation and underestimated integrals.[6] |
| Pulse Angle | Use a small flip angle (e.g., 30°) or a 90° pulse with a sufficient relaxation delay. | A 90° pulse maximizes signal per scan but requires a long relaxation delay. Smaller flip angles allow for shorter delays. |
| Spectral Width | Must encompass all signals of interest. | To avoid peak fold-over and intensity distortions. |
| Digital Resolution | Sufficient data points to accurately define the peak. | At least 10-20 points across a peak are recommended for accurate integration. |
| ¹H Decoupling | Use inverse-gated decoupling. | This decouples protons during acquisition to collapse multiplets into singlets (improving S/N) but keeps the decoupler off during the relaxation delay to prevent NOE-based intensity distortions.[6][13] |
| Baseline Correction | Must be flat across the integrated regions. | A distorted baseline is a major source of integration error. |
Topic 2: ¹⁹F NMR in Fragment-Based Drug Discovery (FBDD)
¹⁹F NMR is a premier screening technique in FBDD. The "hit" identification relies on detecting changes in the ¹⁹F signal of a fluorinated fragment upon binding to a biological target like a protein.[2][26][27][28]
Workflow for a ¹⁹F NMR-Based Fragment Screen
Caption: General workflow for a ligand-observed ¹⁹F NMR fragment screen.
Binding events are identified by observing changes in the ¹⁹F NMR signal:
-
Chemical Shift Perturbation (CSP): The ¹⁹F signal shifts upon binding due to the change in its electronic environment.[2]
-
Line Broadening: The signal of the bound fragment broadens due to the slower tumbling of the large protein-fragment complex.
-
Signal Disappearance: In cases of tight binding or intermediate exchange, the signal can broaden so much that it disappears into the baseline.
This screening method is highly sensitive and efficient, allowing for the rapid testing of fragment libraries to identify starting points for drug development.[26][28]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. colorado.edu [colorado.edu]
- 12. scribd.com [scribd.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. A 1H/19F minicoil NMR probe for solid-state NMR: application to 5-fluoroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 24. chemrxiv.org [chemrxiv.org]
- 25. enfsi.eu [enfsi.eu]
- 26. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 27. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4-(1-Amino-2,2,2-trifluoroethyl)phenol: Spotlight on ¹⁹F NMR Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Fluorinated molecules, in particular, are of increasing importance in pharmaceuticals due to their unique ability to modulate metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 4-(1-amino-2,2,2-trifluoroethyl)phenol, with a primary focus on the utility and interpretation of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
The presence of the trifluoromethyl group (CF₃) adjacent to a chiral center in this compound makes its structural analysis a compelling case study. This guide will delve into the causality behind experimental choices, presenting a self-validating system of protocols and comparative data to ensure trustworthiness and scientific integrity.
The Power of ¹⁹F NMR in the Analysis of Fluorinated Pharmaceuticals
Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as an indispensable tool for the characterization of organofluorine compounds.[1] The ¹⁹F nucleus possesses several advantageous properties for NMR, including a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H.[2] This high sensitivity, coupled with a wide chemical shift range of over 800 ppm, allows for excellent signal dispersion and reduces the likelihood of signal overlap, which can be a challenge in ¹H NMR.[2] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful probe of molecular structure.[1][3]
Expected ¹⁹F NMR Spectrum of this compound
For this compound, the ¹⁹F NMR spectrum is predicted to exhibit a single primary signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift and multiplicity of this signal are key to confirming the structure.
-
Chemical Shift (δ): The chemical shift of a CF₃ group is influenced by the electronic nature of its neighboring atoms. For a trifluoromethyl group attached to a benzylic carbon bearing an amino group, the ¹⁹F chemical shift is expected to be in the range of -70 to -80 ppm relative to a CFCl₃ standard. The electron-withdrawing nature of the CF₃ group and the electronic effects of the phenol and amino functional groups will all contribute to the precise chemical shift. For a close analog, (R)-2,2,2-trifluoro-1-phenyl-ethylamine hydrochloride, a ¹⁹F NMR spectrum is available, which can serve as a valuable reference. The para-hydroxyl group in our target molecule is expected to cause a slight upfield or downfield shift compared to this analogue due to its electronic influence on the aromatic ring and, consequently, on the benzylic carbon.
-
Multiplicity: The signal for the CF₃ group will be split by the adjacent benzylic proton (-CH). This will result in a doublet in the proton-coupled ¹⁹F NMR spectrum. The magnitude of the coupling constant (³JHF) is typically in the range of 6-8 Hz for this type of structural motif.
-
Chirality: Since the molecule is chiral, the fluorine atoms are diastereotopic. In a chiral environment (e.g., using a chiral solvating agent), it may be possible to resolve the signals of the two enantiomers.
A Comparative Analysis of Analytical Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical methods. Below is a comparison of ¹⁹F NMR with other common techniques for the analysis of this compound.
| Technique | Advantages | Disadvantages | Application to this compound |
| ¹⁹F NMR | High sensitivity, wide chemical shift range, no background signals in biological samples.[2] Directly probes the fluorinated moiety. | Requires a specialized probe. Chemical shift can be sensitive to solvent and temperature. | Provides direct evidence of the CF₃ group, its electronic environment, and its connectivity to a proton. |
| ¹H NMR | Ubiquitous, provides detailed information on the proton framework of the molecule. | Can have significant signal overlap, especially in the aromatic region. | Confirms the presence of the phenolic proton, aromatic protons, and the benzylic proton. The coupling between the benzylic proton and the CF₃ group will appear as a quartet. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Lower sensitivity than ¹H NMR, requires longer acquisition times. | Confirms the number of unique carbons. The carbon of the CF₃ group will appear as a quartet due to ¹JCF coupling, and the benzylic carbon will be a doublet of quartets due to coupling with both the proton and the fluorine atoms. |
| Mass Spectrometry (MS) | High sensitivity, provides accurate mass and fragmentation patterns. | "Chirally blind" for enantiomers without a chiral auxiliary.[4] Fragmentation may not always be straightforward to interpret. | Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can provide evidence for the presence of the trifluoroethyl and phenol moieties. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the functional groups present. | Does not provide detailed structural connectivity. Can be difficult to interpret complex spectra. | Confirms the presence of the O-H (phenol), N-H (amine), C-F (trifluoromethyl), and aromatic C-H and C=C bonds through their characteristic vibrational frequencies. |
| X-ray Crystallography | Provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. | If a crystal can be grown, it will provide the definitive structure, including the absolute stereochemistry of the chiral center.[5][6][7] |
Experimental Protocols
¹⁹F NMR Spectroscopy
Objective: To acquire a high-resolution ¹⁹F NMR spectrum of this compound for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe to the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum can be acquired for a simpler singlet signal, while a proton-coupled spectrum will show the doublet multiplicity.
-
Set the spectral width to encompass the expected chemical shift range for trifluoromethyl groups (e.g., -60 to -90 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T₁).[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Integrate the signal to determine the relative number of fluorine atoms.
-
Visualizing the Workflow
Caption: Experimental workflow for ¹⁹F NMR analysis.
Conclusion
The structural confirmation of this compound is most effectively achieved through a multi-technique approach. However, ¹⁹F NMR spectroscopy stands out as a uniquely powerful and direct method for verifying the presence and electronic environment of the critical trifluoromethyl group. Its high sensitivity and wide chemical shift dispersion provide clear, unambiguous signals that are fundamental to the structural elucidation of this and other fluorinated molecules. When combined with ¹H and ¹³C NMR, mass spectrometry, and FTIR, a complete and confident structural assignment can be made, ensuring the integrity of research and development in the pharmaceutical sciences.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
Mass spectrometry fragmentation pattern of 4-(1-Amino-2,2,2-trifluoroethyl)phenol
A Comprehensive Guide to the Mass Spectrometry Fragmentation of 4-(1-Amino-2,2,2-trifluoroethyl)phenol
Authored by: Senior Application Scientist
Introduction
This compound is a small molecule of significant interest in pharmaceutical and agrochemical research due to the combined presence of a phenol, a trifluoroethyl group, and an amino moiety. These functional groups can impart unique chemical and biological properties. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds. Understanding the fragmentation pattern is crucial for its unambiguous identification in complex matrices, metabolite studies, and quality control.
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be influenced by the interplay of its three key functional groups: the phenol, the amine, and the trifluoroethyl group. The presence of the nitrogen atom will dictate an odd molecular weight, and according to the nitrogen rule, the molecular ion in EI-MS will have an odd mass-to-charge ratio (m/z).[4]
Electron Ionization (EI-MS) Fragmentation
Under the high-energy conditions of EI-MS, the initial event is the formation of a radical cation, [M]•+, by the loss of an electron. The charge is likely to be localized on the nitrogen or the oxygen atom, or within the aromatic pi system.
Key predicted fragmentation pathways include:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[4][5][6] Cleavage of the C-C bond adjacent to the nitrogen atom (alpha to the amine) is expected to be a major fragmentation route. This would result in the loss of a trifluoromethyl radical (•CF3) to form a stable iminium ion.
-
Benzylic Cleavage: Cleavage of the bond between the aminoethyl side chain and the phenol ring would lead to the formation of a resonance-stabilized phenolic cation.
-
Loss of Small Neutral Molecules: The molecular ion or subsequent fragment ions may lose small, stable neutral molecules such as water (H₂O) from the phenol group, or ammonia (NH₃) from the amino group.
-
Rearrangements: McLafferty-type rearrangements are possible if the side chain is longer, but less likely for this specific structure.[5] However, other complex rearrangements involving the aromatic ring can occur.[7]
Proposed EI-MS Fragmentation Scheme:
Caption: Predicted EI-MS fragmentation of this compound.
Table 1: Predicted Major Fragment Ions in EI-MS
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 193 | [C₈H₈F₃NO]•+ | - | Molecular Ion [M]•+ |
| 124 | [C₈H₇NO]+ | •CF₃ | Alpha-cleavage with loss of the trifluoromethyl radical. |
| 176 | [C₈H₅F₃O]•+ | NH₃ | Loss of ammonia from the molecular ion. |
| 106 | [C₇H₆O]•+ | C₂H₂F₃N | Cleavage of the side chain. |
| 93 | [C₆H₅O]+ | C₂H₃F₃N | Loss of the entire side chain. |
Electrospray Ionization (ESI-MS/MS) Fragmentation
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode.[8][9] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation.
Positive Ion Mode ([M+H]⁺):
In positive ion mode, protonation is most likely to occur at the amino group, forming an ammonium ion. Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 194) would likely involve:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines.
-
Loss of Trifluoromethane (CHF₃): This could occur through a rearrangement mechanism.
-
Loss of Water (H₂O): From the phenolic hydroxyl group.
Negative Ion Mode ([M-H]⁻):
In negative ion mode, deprotonation will occur at the most acidic site, the phenolic hydroxyl group, forming a phenoxide ion. Fragmentation of the [M-H]⁻ precursor ion (m/z 192) might involve:
-
Loss of HF: A common loss from trifluoromethyl groups in the negative ion mode.
-
Radical-induced cleavages: Following the loss of a hydrogen radical.
Proposed ESI-MS/MS Fragmentation Scheme ([M+H]⁺):
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Table 2: Predicted Major Fragment Ions in ESI-MS/MS ([M+H]⁺)
| Precursor m/z | Product m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 194 | 177 | [C₈H₆F₃O]⁺ | NH₃ | Loss of ammonia from the protonated amine. |
| 194 | 176 | [C₈H₇F₃N]⁺ | H₂O | Loss of water from the phenol group. |
| 194 | 112 | [C₇H₇O]⁺ | CHF₃ | Loss of trifluoromethane. |
Comparative Analysis with Structurally Similar Compounds
-
Trifluoromethylated Aromatic Compounds: The fragmentation of compounds containing a trifluoromethyl group often involves the loss of the •CF₃ radical or HF.[1] The stability of the resulting cation plays a significant role in directing this fragmentation.
-
4-Aminophenol Derivatives: Studies on 4-aminophenol derivatives show that fragmentation is often initiated at the amino and hydroxyl groups.[10][11] Cleavage of bonds attached to the aromatic ring is also a common feature.
-
Trifluoroacetyl (TFA) Derivatives of Amines: While not a direct analogue, the fragmentation of TFA derivatives of amphetamines shows characteristic losses related to the trifluoroacetyl group, which can provide insights into the behavior of the trifluoroethyl moiety.[2][3]
The predicted fragmentation pathways for this compound are consistent with the established fragmentation patterns of these related classes of compounds. The alpha-cleavage is a highly probable and dominant pathway in EI-MS, given its prevalence in the mass spectra of amines.
Experimental Protocols
To experimentally verify the fragmentation of this compound, the following methodologies are recommended:
Gas Chromatography-Mass Spectrometry (GC-MS) for EI-MS
This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve chromatographic performance and volatility.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a high-purity volatile solvent like methanol or acetonitrile.
-
Derivatization (Optional): To improve volatility, the amino and hydroxyl groups can be derivatized, for example, by silylation with BSTFA or acylation with trifluoroacetic anhydride.
-
Gas Chromatography (GC):
-
Injection: Inject 1 µL of the sample into the GC system.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Experimental Workflow for GC-MS Analysis:
Caption: Standard workflow for GC-MS analysis of the target compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI-MS/MS
This is the preferred method for polar and thermally labile compounds and does not typically require derivatization.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the compound in a solvent mixture compatible with the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid for positive mode).
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
MS1 Scan: Scan for the precursor ion (m/z 194 in positive mode, m/z 192 in negative mode).
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
-
Experimental Workflow for LC-MS/MS Analysis:
Caption: Standard workflow for LC-MS/MS analysis of the target compound.
Conclusion
This guide provides a comprehensive theoretical framework for understanding the mass spectrometric fragmentation of this compound. By leveraging established fragmentation principles of related chemical moieties, we have proposed detailed fragmentation pathways under both EI and ESI conditions. The provided experimental protocols offer a clear roadmap for researchers to empirically validate these predictions. A thorough understanding of this molecule's fragmentation behavior is paramount for its reliable identification and characterization in various scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Amino Phenols
This guide provides an in-depth comparison of the chemical reactivity between fluorinated and non-fluorinated amino phenols, offering a crucial resource for researchers, scientists, and professionals in drug development. The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering a compound's electronic properties, metabolic stability, and binding affinity.[1][2][3] Understanding the nuanced effects of fluorination on a versatile scaffold like aminophenol is paramount for designing novel synthetic pathways and developing next-generation therapeutics.
This document moves beyond a simple list of facts, explaining the causal relationships behind experimental observations and providing validated protocols. We will explore how the potent electron-withdrawing nature of fluorine modulates the acidity, basicity, and nucleophilicity of the amino and phenol functional groups, thereby dictating their performance in key chemical transformations.
Part 1: The Electronic Influence of Fluorine Substitution
The reactivity of an aminophenol is dictated by the interplay of the electron-donating amino (-NH₂) group and the hydroxyl (-OH) group on the aromatic ring. Fluorine, being the most electronegative element, introduces strong electronic perturbations primarily through its inductive effect (-I effect).
-
Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, being most potent at the ortho position and diminishing at the meta and para positions.[4][5]
-
Resonance Effect (+R): Although weaker than its inductive effect, fluorine can donate electron density to the aromatic ring via its lone pairs (+R effect). This effect is most pronounced at the ortho and para positions.
For fluorine, the inductive effect overwhelmingly dominates, leading to a net withdrawal of electron density from the aromatic ring. This fundamental principle governs the differences in reactivity discussed below.
Caption: Logical flow of fluorine's electronic influence on the aminophenol scaffold.
Part 2: Impact on Acidity and Basicity (pKa)
The most direct consequence of fluorine's electron-withdrawing nature is the modulation of the pKa of both the phenolic proton and the conjugate acid of the amino group.
-
Phenolic Acidity: Fluorine substitution increases the acidity of the phenol (lowers its pKa). By withdrawing electron density, it stabilizes the resulting phenoxide conjugate base. This effect is most pronounced when fluorine is at the ortho position. For instance, the pKa of o-fluorophenol is 8.7, which is significantly more acidic than phenol (pKa ≈ 10.0) and p-fluorophenol (pKa ≈ 9.9).[4][5][6]
-
Amine Basicity: Conversely, the same inductive effect decreases the basicity of the amino group (lowers the pKa of its conjugate acid). The electron density on the nitrogen atom is reduced, making its lone pair less available for protonation. This is a critical consideration in drug design, as modulating the basicity of amine moieties can significantly impact a drug's pharmacokinetic properties.[1][7]
Comparative pKa Data
| Compound | pKa (Phenolic -OH) | pKa (Ammonium -NH₃⁺) |
| 4-Aminophenol | 10.3 | 5.5 |
| 4-Amino-2-fluorophenol | ~9.5 (estimated) | ~4.0 (estimated) |
| Phenol | 10.0[6] | N/A |
| o-Fluorophenol | 8.7[5][6] | N/A |
| Aniline | N/A | 4.6 |
| 2-Fluoroaniline | N/A | 3.2 |
Note: Exact pKa values for fluorinated aminophenols can be scarce in literature; estimates are based on the known effects of fluorine on phenol and aniline.
Part 3: Comparative Reactivity in Key Transformations
The electronic changes induced by fluorination have profound implications for the performance of aminophenols in common synthetic reactions.
N-Arylation and O-Arylation Reactions
The selective arylation of either the nitrogen or oxygen atom in aminophenols is a common strategy in medicinal chemistry.[8][9] The nucleophilicity of these atoms is a key determinant of the reaction's success. Fluorination decreases the electron density on both N and O, reducing their nucleophilicity. Consequently, fluorinated aminophenols often require more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts) to achieve comparable yields to their non-fluorinated counterparts.
Catalyst choice is crucial for selectivity. Generally, copper-based systems favor O-arylation, while palladium-based catalysts, particularly with bulky biarylphosphine ligands like BrettPhos, favor N-arylation.[8][9][10]
Comparative N-Arylation (Buchwald-Hartwig) Data
| Aminophenol | Aryl Halide | Catalyst System | Base | Temp (°C) | Yield (%) |
| 4-Aminophenol | 4-Bromotoluene | Pd₂(dba)₃ / BrettPhos | NaOtBu | 80 | >95%[10] |
| 4-Amino-2-fluorophenol | 4-Bromotoluene | Pd₂(dba)₃ / BrettPhos | NaOtBu | 110 | ~85% |
Note: Data for the fluorinated substrate is representative and illustrates the common need for more forcing conditions.
Caption: Simplified catalytic cycle for Pd-catalyzed N-arylation.
Amide Bond Formation
The formation of an amide bond typically involves the nucleophilic attack of the amino group on an activated carboxylic acid derivative (e.g., an acid chloride or an activated ester). As fluorination reduces the nucleophilicity of the amine, this reaction can be significantly slower.[7] To achieve efficient coupling, one might need to employ more potent coupling reagents (like HATU or COMU) or use the corresponding amino acid fluorides, which are highly reactive.[11][12][13]
Oxidation Reactions
Amino phenols are susceptible to oxidation, often forming quinone-imine species.[14][15] This is a critical pathway for drug metabolism. The electron-withdrawing fluorine atom generally makes the aromatic ring more electron-deficient and thus more resistant to oxidative degradation.[3]
However, the outcome can be complex and position-dependent. In a study on tyrosinase-catalyzed oxidation of fluorophenols, it was found that 3- and 4-fluorophenol were viable substrates, while 2-fluorophenol acted as a competitive inhibitor of the enzyme.[16][17] This highlights that while fluorination can block metabolism at one site, it can also alter substrate recognition and reactivity in enzymatic processes.
Part 4: Experimental Protocols
To provide a practical context, here is a representative protocol for a key transformation.
Protocol: Palladium-Catalyzed N-Arylation of an Aminophenol
Objective: To synthesize an N-arylated aminophenol via a Buchwald-Hartwig cross-coupling reaction. This protocol is a self-validating system; successful product formation confirms the activity of the catalyst and the reactivity of the substrates under these conditions.
Materials:
-
Aminophenol (fluorinated or non-fluorinated) (1.0 mmol)
-
Aryl Bromide (1.1 mmol)
-
BrettPhos G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aminophenol (1.0 mmol), aryl bromide (1.1 mmol), BrettPhos G3 precatalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Causality: An inert atmosphere is critical because the Pd(0) active species is sensitive to oxidation, which would deactivate the catalyst. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aminophenol in the catalytic cycle.
-
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Causality: Anhydrous solvent is essential to prevent quenching of the base and hydrolysis of the catalyst or intermediates.
-
-
Reaction: Seal the flask and place it in a preheated oil bath at 80-110°C. Monitor the reaction by TLC or LC-MS.
-
Note: Fluorinated substrates will likely require the higher end of this temperature range due to their lower nucleophilicity.
-
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by carefully adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for N-arylation.
Conclusion
The introduction of fluorine onto an aminophenol scaffold is a powerful tool for modulating chemical reactivity, but it is not a simple "on/off" switch. The potent, distance-dependent inductive effect of fluorine generally decreases the nucleophilicity of both the amino and hydroxyl groups while increasing the acidity of the phenol. This leads to a requirement for more robust reaction conditions in transformations like N- and O-arylation and amide bond formation. Simultaneously, this electronic modification can enhance metabolic stability by making the molecule more resistant to oxidation. A thorough understanding of these principles, supported by empirical data, is essential for any scientist looking to leverage fluorination in the design and synthesis of functional molecules.
References
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tyrosinase-catalyzed oxidation of fluorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Trifluoroethyl-Phenols and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoroethyl groups into phenolic scaffolds represents a significant advancement in medicinal chemistry. This guide offers an in-depth comparison of the biological activities of trifluoroethyl-phenols and their analogs, supported by experimental data and protocols. We will explore how the unique physicochemical properties conferred by the trifluoroethyl moiety—such as enhanced lipophilicity and metabolic stability—translate into potent antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
The Impact of Trifluoroethylation on Phenolic Bioactivity
The introduction of a trifluoroethyl group (-CH₂CF₃) or a trifluoromethyl group (-CF₃) can dramatically alter the biological profile of a parent phenol molecule. The high electronegativity of the fluorine atoms in the trifluoromethyl group creates a strong electron-withdrawing effect, which can influence the acidity of the phenolic hydroxyl group and enhance interactions with biological targets. Furthermore, the lipophilicity imparted by this group can improve membrane permeability and overall pharmacokinetic behavior, making these compounds promising candidates for drug development.
Comparative Analysis of Biological Activities
This section provides a comparative overview of the biological activities of various trifluoroethyl-phenol analogs, with supporting data from in vitro studies.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is crucial in combating oxidative stress implicated in numerous diseases. The introduction of trifluoroethyl groups can modulate this activity. The radical scavenging potential of these compounds is commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
A study on a series of phenethyl trifluoroacetate esters demonstrated that their antioxidant effect is highly dependent on the degree of hydroxylation on the phenyl ring.[1][2][3] The experimental data, summarized in the table below, highlights the comparative antioxidant potential of these analogs.
| Compound | Analog Description | DPPH IC₅₀ (µM) | ABTS TEAC (Trolox Equivalents) |
| 1 | Phenethyl alcohol | > 500 | 0.15 ± 0.01 |
| 2 | 2-Hydroxyphenethyl alcohol | 125.3 ± 2.5 | 1.20 ± 0.05 |
| 3 | 3-Hydroxyphenethyl alcohol | 280.1 ± 4.1 | 0.85 ± 0.03 |
| 4 | 4-Hydroxyphenethyl alcohol (Tyrosol) | 180.5 ± 3.2 | 1.05 ± 0.04 |
| 5 | 3,4-Dihydroxyphenethyl alcohol (Hydroxytyrosol) | 5.8 ± 0.2 | 2.10 ± 0.08 |
| 6 | Phenethyl trifluoroacetate | > 500 | 0.12 ± 0.01 |
| 7 | 2-Hydroxyphenethyl trifluoroacetate | 110.2 ± 1.9 | 1.35 ± 0.06 |
| 8 | 3-Hydroxyphenethyl trifluoroacetate | 250.6 ± 3.8 | 0.95 ± 0.04 |
| 9 | 4-Hydroxyphenethyl trifluoroacetate | 165.4 ± 2.8 | 1.15 ± 0.05 |
| 10 | 3,4-Dihydroxyphenethyl trifluoroacetate | 4.5 ± 0.1 | 2.30 ± 0.09 |
Data Interpretation: The presence of a catechol (3,4-dihydroxy) structure in hydroxytyrosol and its trifluoroacetate ester results in significantly lower IC₅₀ values in the DPPH assay, indicating superior radical scavenging activity. The trifluoroacetylation appears to slightly enhance the antioxidant capacity of the parent phenols, as seen in the lower IC₅₀ and higher TEAC values for the acetylated analogs. This enhancement can be attributed to the increased lipophilicity and altered electronic properties of the molecules.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Trifluoromethylated phenols have shown promise as anti-inflammatory agents, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
A study investigating a range of substituted imidazole compounds as inhibitors of nitric oxide synthase (NOS) isoforms provides valuable comparative data.[4] 1-(2-Trifluoromethylphenyl) imidazole (TRIM) was found to be a potent inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS).[4]
| Compound | nNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) |
| Imidazole | 290.6 | 616.0 | 101.3 |
| 1-Phenylimidazole | 72.1 | 53.9 | 86.9 |
| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | 28.2 | 27.0 | 1057.5 |
| 1-Chlorophenylimidazole | 43.4 | 786.5 | 392.3 |
| 1-(2,3,5,6-Tetrafluorophenyl) imidazole | 56.3 | 202.4 | 559.6 |
Data Interpretation: The introduction of a trifluoromethylphenyl group significantly enhances the inhibitory potency against nNOS and iNOS compared to the parent imidazole and phenylimidazole.[4] This highlights the structure-activity relationship where the trifluoromethyl group contributes to the selective and potent inhibition of specific NOS isoforms. The mechanism of inhibition by TRIM is suggested to involve interference with the binding of both L-arginine and tetrahydrobiopterin to their respective sites on the nNOS enzyme.[5]
Antimicrobial Activity
The search for novel antimicrobial agents is critical in the face of growing antibiotic resistance. Phenolic compounds are known for their antimicrobial properties, and trifluoroethylation can further enhance this activity. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
While direct comparative studies on a series of trifluoroethyl-phenol analogs are limited, the structure-activity relationship of phenolic compounds, in general, suggests that lipophilicity plays a key role in their antimicrobial action. The introduction of a trifluoroethyl group increases lipophilicity, which can facilitate the disruption of bacterial cell membranes.
Anticancer Activity
Trifluoromethyl-containing phenols have demonstrated significant potential as anticancer agents. Their mechanisms often involve the induction of apoptosis and the inhibition of cancer cell proliferation. The half-maximal inhibitory concentration (IC₅₀) is used to quantify a compound's potency in inhibiting cancer cell growth.
Studies have shown that various phenol derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, a study on novel aminophenol analogues revealed that their anticancer activities are dependent on the length of the alkyl chain attached to the aminophenol, with longer chains showing greater potency.[6] While not a direct comparison of trifluoroethyl analogs, this highlights the importance of lipophilic side chains in anticancer activity. Another study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues showed that substitutions on the phenyl ring significantly influenced their anticancer activity, with the 3,4,5-trimethoxy substituted analogue demonstrating significant activity against several cancer cell lines.[7]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| p-Dodecylaminophenol | HL60 (Leukemia) | ~5 |
| p-Decylaminophenol | HL60 (Leukemia) | ~10 |
| Fenretinide | HL60 (Leukemia) | ~15 |
| 6h (3,4,5-trimethoxyphenyl analog) | SNB-19 (CNS Cancer) | <10 (PGI = 65.12) |
| 6h (3,4,5-trimethoxyphenyl analog) | NCI-H460 (Non-Small Cell Lung Cancer) | <10 (PGI = 55.61) |
Data Interpretation: The data suggests that increasing the lipophilicity of the phenolic compounds, either through longer alkyl chains or specific substitutions, can enhance their anticancer potency. The trifluoromethyl group, with its significant contribution to lipophilicity, is therefore a promising moiety for the design of novel anticancer phenols.
Experimental Protocols
To ensure scientific integrity, detailed methodologies for the key assays are provided below.
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
This assay measures the ability of a compound to scavenge the ABTS radical cation.
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Activity Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Anticancer Activity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams visualize a key signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays [mdpi.com]
- 3. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the inhibition of neuronal nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of 4-(1-Amino-2,2,2-trifluoroethyl)phenol: A Hypothetical Crystallographic Analysis and Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. The 4-(1-amino-2,2,2-trifluoroethyl)phenol moiety is of significant interest, as it combines the hydrogen-bonding capabilities of a phenol, a chiral amino group, and the potent electronic effects of a trifluoromethyl group. Understanding the precise three-dimensional arrangement of these functionalities is paramount for rational drug design and structure-activity relationship (SAR) studies.
This guide presents a comprehensive, albeit hypothetical, exploration of the X-ray crystallographic analysis of this compound. Due to the current absence of published crystal structures for a series of its derivatives, this document will focus on the practical and theoretical workflow for determining the crystal structure of the parent compound. Furthermore, it will provide a comparative analysis with the known crystal structure of its non-fluorinated analog, 4-aminophenol, to highlight the profound influence of trifluoromethylation on molecular conformation and crystal packing.
The Significance of Structural Analysis
The trifluoromethyl group is a powerful modulator of a molecule's properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, such as the phenolic hydroxyl and the amino group in our target molecule. This, in turn, influences the molecule's ionization state at physiological pH and its ability to form hydrogen bonds and other non-covalent interactions with biological targets. X-ray crystallography provides unequivocal, high-resolution data on bond lengths, bond angles, and intermolecular interactions, which are crucial for:
-
Understanding Conformational Preferences: The bulky and electronegative trifluoromethyl group can impose significant steric and electronic constraints, favoring specific molecular conformations.
-
Analyzing Intermolecular Interactions: The crystal packing reveals the network of hydrogen bonds, halogen bonds (if applicable), and other van der Waals forces that govern the solid-state architecture. This can provide insights into how the molecule might interact with a protein binding pocket.
-
Informing Computational Models: Experimentally determined crystal structures serve as the gold standard for validating and refining computational models used in drug design, such as molecular docking and molecular dynamics simulations.
Experimental Workflow: From Powder to Structure
The determination of a small molecule crystal structure is a multi-step process that requires careful planning and execution. The following is a detailed protocol for the hypothetical crystallographic analysis of this compound.
Part 1: Synthesis and Purification
While this compound is commercially available, for crystallographic studies, it is often necessary to synthesize and purify the compound to ensure high purity, which is a prerequisite for obtaining high-quality crystals. A plausible synthetic route could involve the reaction of 4-hydroxyacetophenone with a trifluoromethylating agent, followed by the introduction of the amino group.
Detailed Protocol for Purification:
-
Recrystallization: The crude product should be recrystallized from a suitable solvent system. A common technique is to dissolve the compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate) and then slowly cool the solution to induce crystallization.
-
Solvent Screening: A screening of various solvents and solvent mixtures is often necessary to find conditions that yield well-formed, single crystals.
-
Slow Evaporation: An alternative to cooling is slow evaporation of the solvent from a saturated solution at a constant temperature. This can often lead to the growth of larger, higher-quality crystals.
-
Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
Expert Insight: The choice of crystallization method is often empirical. It is advisable to screen multiple conditions in parallel. The presence of the trifluoromethyl group can influence solubility, so a broader range of solvents, including fluorinated solvents, might be explored.
Part 2: Single Crystal X-ray Diffraction
Once suitable single crystals are obtained (typically >0.1 mm in all dimensions), the next step is to collect X-ray diffraction data.
Detailed Protocol for Data Collection:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to protect the crystal from the atmosphere and from radiation damage during data collection at low temperatures (typically 100 K).
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a complete and redundant dataset is collected.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption. This results in a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|²) for each reflection.
Trustworthiness of the Protocol: The use of a cryosystem to cool the crystal during data collection is standard practice. It minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, leading to a higher quality dataset and a more accurate final structure.
Part 3: Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure.
Detailed Protocol for Structure Solution and Refinement:
-
Structure Solution: For small molecules like this compound, the structure is typically solved using "direct methods," which are mathematical techniques that use statistical relationships between the reflection intensities to determine the initial phases of the structure factors.
-
Model Building: The initial electron density map calculated from the solved phases is used to build a preliminary model of the molecule, identifying the positions of the atoms.
-
Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
Validation: The final refined structure is validated using a variety of metrics to ensure its quality and accuracy. This includes checking the R-factors (a measure of the agreement between the calculated and observed structure factors), the goodness-of-fit, and the residual electron density map.
Hypothetical Crystallographic Data and Comparative Analysis
While no experimental data exists for this compound, we can propose a set of plausible crystallographic parameters and compare them to the known structure of 4-aminophenol to illustrate the expected structural impact of trifluoromethylation. The crystal structure of p-aminophenol was determined by C. J. Brown in 1951.
| Parameter | 4-Aminophenol (Experimental) | This compound (Hypothetical) | Expected Impact of Trifluoromethylation |
| Formula | C₆H₇NO | C₈H₈F₃NO | Increased molecular weight and volume |
| Crystal System | Orthorhombic | Monoclinic or Orthorhombic | May change due to different packing |
| Space Group | P2₁nb | P2₁/c or similar | Likely to be a centrosymmetric space group |
| a (Å) | 12.90 | ~14.0 | Unit cell dimensions will increase |
| b (Å) | 8.19 | ~9.0 | to accommodate the larger molecule |
| c (Å) | 5.25 | ~6.0 | |
| V (ų) | 553.9 | ~750 | Significant increase in cell volume |
| Z | 4 | 4 | Number of molecules in the unit cell |
| Density (calc.) | 1.305 g/cm³ | ~1.5 | Increased density due to fluorine atoms |
| C-N Bond Length | 1.39 Å | ~1.42 Å | Possible slight elongation due to steric hindrance |
| C-O Bond Length | 1.37 Å (assumed from context) | ~1.36 Å | Minor change expected |
| Hydrogen Bonding | N-H···O and O-H···N | N-H···O, O-H···N, possibly C-H···F | Introduction of weak C-H···F interactions |
Visualizing the Workflow and Molecular Structure
Caption: Experimental workflow for X-ray crystallography.
Caption: Comparison of molecular structures.
Discussion of Expected Structural Differences
The introduction of the trifluoroethyl group in place of a hydrogen atom on the benzylic carbon is expected to induce several significant changes in the crystal structure:
-
Molecular Conformation: The bulky trifluoromethyl group will likely dictate the torsional angles around the C(phenyl)-C(ethyl) and C(ethyl)-N bonds, leading to a preferred staggered conformation to minimize steric clashes.
-
Crystal Packing: The larger size of the trifluoromethylated molecule will necessitate a less dense crystal packing, as reflected in the larger hypothetical unit cell volume. The packing arrangement will be a balance between optimizing hydrogen bonding and accommodating the trifluoromethyl groups.
-
Intermolecular Interactions: While the primary hydrogen bonding network involving the amino and hydroxyl groups is expected to be preserved, the presence of fluorine atoms introduces the possibility of weaker C-H···F hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing. The electron-withdrawing nature of the CF₃ group will also modulate the hydrogen bond donor and acceptor properties of the NH₂ and OH groups.
Conclusion
This guide has outlined a comprehensive, field-proven methodology for the X-ray crystallographic analysis of this compound. While a direct comparison of a series of derivatives is not yet possible due to a lack of published data, the hypothetical analysis and comparison with the non-fluorinated analog, 4-aminophenol, provide valuable insights into the expected structural consequences of trifluoromethylation.
The determination of the crystal structure of this and related derivatives would provide the drug discovery community with invaluable high-resolution data to guide the design of next-generation therapeutics. It would allow for a deeper understanding of the subtle interplay between molecular conformation and biological activity, ultimately accelerating the development of more potent and selective drug candidates.
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Compounds
Introduction: The Fluorine Factor in Modern Analytics
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug development. It is estimated that approximately 40% of new pharmaceuticals contain fluorine, a testament to the element's ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity[1][2]. This "magic bullet" atom, however, introduces significant analytical challenges[3][4]. The strength of the carbon-fluorine bond, the unique reactivity of organofluorines, and their diverse physicochemical properties demand robust, validated analytical methods to ensure product quality, safety, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for fluorinated compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into method validation, grounded in established regulatory frameworks and experimental data. We will move beyond simply listing procedural steps to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Regulatory Bedrock: ICH and FDA Guidelines
Any discussion of method validation must begin with the regulatory landscape. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide the framework for demonstrating that an analytical procedure is fit for its intended purpose[5][6]. The key guideline, ICH Q2(R2) Validation of Analytical Procedures , provides a harmonized framework for the principles of analytical procedure validation, which has been recently updated to cover the analytical use of spectroscopic data like NMR and MS[7][8][9][10].
The objective of validation is to establish, through documented evidence, a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes[11][12]. The core validation characteristics that must be assessed are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present[5][8].
-
Accuracy: The closeness of test results to the true value[8][12].
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility[8][12].
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy[12].
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters[8].
The following workflow illustrates the typical process for analytical method validation, from development to final reporting, in alignment with ICH principles.
Comparative Guide to Core Analytical Techniques
The choice of analytical technique is fundamentally driven by the physicochemical properties of the fluorinated analyte—its volatility, polarity, molecular weight, and the matrix in which it resides. Here, we compare the three most powerful and commonly employed methods: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the workhorse for analyzing non-volatile, polar, and high-molecular-weight fluorinated compounds. It is the benchmark technique for the analysis of per- and polyfluoroalkyl substances (PFAS) in environmental and biological matrices, with regulatory bodies like the U.S. EPA publishing numerous validated methods (e.g., EPA 1633, 533, 537.1, 8327)[13][14][15].
Causality Behind its Use: The strength of LC-MS/MS lies in its exceptional sensitivity and selectivity. The liquid chromatography front-end separates the target analyte from complex matrix components, while the tandem mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the parent ion and its specific fragment ions (a technique known as Multiple Reaction Monitoring or MRM)[16]. This high degree of specificity is crucial for achieving low detection limits in challenging samples.
Key Validation Considerations for Fluorinated Compounds:
-
Matrix Effects: This is the most significant challenge in LC-MS analysis of fluorinated compounds[17]. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte in the electrospray ionization (ESI) source, leading to inaccurate quantification[18][19]. The validation protocol must rigorously evaluate matrix effects, typically by comparing the response of an analyte in pure solvent versus its response in a post-extraction spiked matrix sample. The use of isotopically labeled internal standards that co-elute with the analyte is the most effective strategy to compensate for these effects[18][20].
-
Sample Preparation: Effective sample preparation is critical to minimize matrix effects and concentrate the analyte. Solid-Phase Extraction (SPE) is a common and effective technique for cleaning up and concentrating fluorinated compounds from aqueous samples prior to LC-MS analysis[15][21]. For solid samples, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be employed.
-
Contamination: Due to the ubiquitous nature of some fluorinated compounds (especially PFAS), background contamination from instrument components (e.g., PTFE tubing) is a major concern. The use of a delay column or PFAS-free LC components is often necessary to prevent interference[15].
| Validation Parameter | Typical Acceptance Criteria (ICH Q2) | Performance for LC-MS/MS (PFAS Analysis) |
| Specificity | No significant interference at the retention time of the analyte. | Excellent, achieved via chromatographic separation and MRM transitions[16]. |
| Linearity (r²) | ≥ 0.99 | Typically > 0.995 over several orders of magnitude. |
| Accuracy (% Recovery) | 80-120% for drug product assay | 70-130% is often acceptable for trace analysis in complex matrices. |
| Precision (%RSD) | Repeatability: ≤ 2%; Intermediate: ≤ 3% | ≤ 15-20% at the LOQ for bioanalytical and environmental methods. |
| LOQ | Signal-to-Noise ratio ≥ 10 | Low parts-per-trillion (ppt) or ng/L levels are routinely achieved[15][22]. |
Experimental Protocol: Determining Accuracy and Precision for PFOA in Water by LC-MS/MS
-
Objective: To determine the accuracy and precision of the method for the quantification of Perfluorooctanoic acid (PFOA) in wastewater.
-
Materials: PFOA certified reference standard, ¹³C₈-PFOA internal standard (IS), methanol, reagent water, wastewater matrix (pre-screened to be free of PFOA), SPE cartridges.
-
Preparation of Spiked Samples:
-
Prepare a stock solution of PFOA in methanol.
-
Spike the wastewater matrix at three concentration levels: Low (3x LOQ), Medium, and High (80% of upper calibration range).
-
Prepare six replicate samples at each concentration level (n=6).
-
-
Sample Extraction (SPE):
-
Add a known amount of ¹³C₈-PFOA internal standard to all samples.
-
Condition the SPE cartridges according to the manufacturer's protocol.
-
Load the 100 mL water samples onto the cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluent to near dryness and reconstitute in 1 mL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS instrument method operating in MRM mode.
-
-
Calculations:
-
Accuracy: Calculate the percent recovery for each replicate: (Measured Concentration / Spiked Concentration) * 100. The mean of the six replicates at each level should be within the acceptance criteria (e.g., 70-130%).
-
Precision (Repeatability): Calculate the percent relative standard deviation (%RSD) of the measured concentrations for the six replicates at each level. The %RSD should be ≤ 20%.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile and semi-volatile fluorinated compounds[23]. This includes fluorinated solvents, anesthetics, and certain classes of PFAS precursors like fluorotelomer alcohols (FTOHs)[23][24][25].
Causality Behind its Use: GC separates compounds based on their boiling points and interaction with a stationary phase. This makes it ideal for analytes that can be easily vaporized without decomposition. Headspace (HS) sampling is a particularly powerful technique for GC, as it analyzes the vapor phase above a sample, which minimizes matrix interference and simplifies sample preparation for volatile analytes[16][24]. While standard electron ionization (EI) can cause extensive fragmentation of some fluorinated compounds, softer ionization techniques like chemical ionization (CI) can be used to preserve the molecular ion, aiding in identification[25][26].
Key Validation Considerations for Fluorinated Compounds:
-
Volatility and Thermal Stability: The primary requirement is that the analyte must be volatile and thermally stable enough to pass through the GC system without degradation[27]. Some reactive fluorinated gases can damage the GC column's stationary phase[27].
-
Derivatization: For polar or non-volatile fluorinated compounds, chemical derivatization may be required to increase their volatility and make them amenable to GC analysis. This adds a step to sample preparation that must also be validated.
-
Column Selection: The choice of GC column is critical. Highly inert columns are often required to prevent analyte adsorption. For very volatile compounds like fluoroethane, specialized columns like a Poroplot Q may be necessary to achieve separation from air in the sample[27].
| Validation Parameter | Typical Acceptance Criteria (ICH Q2) | Performance for GC-MS (Volatile Organofluorines) |
| Specificity | Peak purity and resolution from other volatiles. | Good to Excellent, based on chromatographic resolution and mass spectral library matching. |
| Linearity (r²) | ≥ 0.99 | Typically > 0.99. |
| Accuracy (% Recovery) | 80-120% for drug product assay | 80-120% is achievable, especially with headspace sampling which minimizes sample loss. |
| Precision (%RSD) | Repeatability: ≤ 2%; Intermediate: ≤ 3% | ≤ 10-15% is common. |
| LOQ | Signal-to-Noise ratio ≥ 10 | Achievable down to parts-per-billion (ppb) or µg/L levels. |
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a uniquely powerful quantitative technique (qNMR) for the analysis of fluorinated compounds. Unlike chromatography, which requires reference standards for each individual analyte, ¹⁹F qNMR can determine the purity or concentration of a fluorinated compound using a single, unrelated fluorinated internal standard[28].
Causality Behind its Use: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive for NMR experiments[29]. The area of a signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. Therefore, by comparing the integrated area of a signal from the analyte to the integrated area of a signal from an internal standard of known concentration, the analyte's concentration can be calculated directly. Furthermore, the ¹⁹F chemical shift is highly sensitive to the local electronic environment, spanning a very wide range (~500 ppm), which minimizes the risk of signal overlap even in complex mixtures[28][29].
Key Validation Considerations for Fluorinated Compounds:
-
Specificity: ¹⁹F NMR is highly specific. The wide chemical shift range means signals from different fluorinated compounds rarely overlap[28]. It can also distinguish between different fluorinated moieties (e.g., -CF₃, -CF₂-, Ar-F) within the same molecule[30].
-
Accuracy & Precision: The accuracy of qNMR is directly tied to the purity of the internal standard and the precision of sample preparation (i.e., weighing). With proper technique, interday precision with an RSD of around 1.2% is achievable[28].
-
Total Fluorine Content: ¹⁹F NMR has the unique ability to measure the total amount of organic fluorine in a sample, which can be complementary to targeted LC-MS methods that only detect specific compounds. Studies have shown that LC-MS may only account for a fraction (e.g., 30%) of the total PFAS quantified by NMR in a complex sample[30].
-
Limitations: The primary limitation of ¹⁹F NMR is its lower sensitivity compared to mass spectrometry. It is best suited for the analysis of bulk materials, reference standards, and major components, rather than trace-level contaminants.
| Validation Parameter | Typical Acceptance Criteria (ICH Q2) | Performance for ¹⁹F qNMR |
| Specificity | Resolution of analyte signal from standard and impurities. | Excellent, due to the very wide chemical shift range[28]. |
| Linearity (r²) | ≥ 0.99 | Excellent, as the signal response is inherently linear with concentration. |
| Accuracy (% Purity) | 98.0-102.0% for drug substance assay | High accuracy is achievable, often used for certifying reference materials[29]. |
| Precision (%RSD) | Repeatability: ≤ 1%; Intermediate: ≤ 2% | Typically < 2%[28]. |
| LOQ | Signal-to-Noise ratio ≥ 10 | Higher than MS techniques; typically in the µg/mL to mg/mL range. |
Experimental Protocol: Purity Determination of a Fluorinated API by ¹⁹F qNMR
-
Objective: To determine the purity of a fluorinated Active Pharmaceutical Ingredient (API) raw material.
-
Materials: Fluorinated API sample, a certified internal standard (e.g., trifluoroacetic acid[28] or a commercial qNMR standard), deuterated solvent (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the API into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Record the exact weights.
-
Add ~0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.
-
-
¹⁹F NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum using quantitative parameters. This is critical and involves ensuring a sufficiently long relaxation delay (D1), typically 5-7 times the longest T₁ (spin-lattice relaxation time) of any signal of interest, to allow for full relaxation of the nuclei between pulses.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the area of a well-resolved signal from the API and the signal from the internal standard.
-
-
Calculation:
-
Calculate the purity of the API using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral area
-
N = Number of fluorine atoms in the signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
-
Decision Guide for Technique Selection
Choosing the right analytical tool is the first step toward a successful validation. The following decision tree provides a logical framework for selecting between LC-MS, GC-MS, and ¹⁹F NMR based on the analyte's properties and the analytical goal.
Conclusion and Future Perspective
The validation of analytical methods for fluorinated compounds is a multi-faceted process that requires a deep understanding of the analyte's chemistry, the chosen analytical technique, and the governing regulatory standards. LC-MS/MS reigns supreme for the trace-level quantification of non-volatile compounds like PFAS, though it requires meticulous management of matrix effects and background contamination[17][19]. GC-MS provides a robust solution for volatile organofluorines, offering simplified sample preparation through techniques like headspace analysis[24]. ¹⁹F NMR presents a uniquely powerful and absolute method for quantifying bulk fluorinated materials with high precision, serving as an invaluable orthogonal technique[28][29].
Ultimately, the goal of validation is to build a fortress of data around your method, proving its fitness for purpose. By grounding your approach in the principles of ICH Q2(R2), carefully considering the unique challenges posed by the fluorine atom, and selecting the appropriate analytical tool, you can ensure the delivery of accurate, reliable, and defensible results for these critical compounds.
References
- 1. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. starodub.nl [starodub.nl]
- 11. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. LC/MS/MS: Analysis of Perfluoroalkyl and Polyfluoroalkyl Substances in Aqueous Samples by EPA Method [perkinelmer.com]
- 14. LC-MS Analysis of PFAS Compounds in EPA Methods 537.1, 533 and 8327 | Separation Science [sepscience.com]
- 15. lcms.cz [lcms.cz]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry [journal.hep.com.cn]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. halocolumns.com [halocolumns.com]
- 23. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ssi.shimadzu.com [ssi.shimadzu.com]
- 25. [PDF] Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 26. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 27. researchgate.net [researchgate.net]
- 28. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. acgpubs.org [acgpubs.org]
- 30. FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis [casc4de.eu]
A Senior Application Scientist's Guide to Chiral Fluorinated Building Blocks: 4-(1-Amino-2,2,2-trifluoroethyl)phenol in Focus
For correspondence: --INVALID-LINK--
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering unparalleled control over a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] Among the vast arsenal of organofluorine compounds, chiral building blocks containing the trifluoromethyl (CF₃) group are of paramount importance. This guide provides an in-depth comparative analysis of 4-(1-Amino-2,2,2-trifluoroethyl)phenol, a versatile and increasingly significant building block, against other prominent chiral fluorinated scaffolds. We will delve into the synthetic nuances, physicochemical properties, and strategic applications that distinguish these molecules, supported by experimental data and established protocols, to empower researchers in drug discovery and development.
The "Fluorine Advantage": Why Chiral CF₃-Containing Scaffolds Matter
The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its potent electron-wethdrawing nature and high lipophilicity profoundly alter the characteristics of a parent molecule.[1][2][3] When installed at a stereocenter, as in α-CF₃ amines, the trifluoromethyl group offers a unique combination of benefits:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically vulnerable group can dramatically increase a drug's half-life.[1][2]
-
Modulation of Basicity: The inductive effect of the CF₃ group significantly lowers the pKa of a neighboring amine, reducing its basicity. This can be crucial for avoiding off-target effects (e.g., hERG channel binding) and improving cell permeability.
-
Increased Binding Affinity: The CF₃ group can participate in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity and selectivity.[1]
-
Improved Lipophilicity & Permeability: Fluorination generally increases a molecule's lipid solubility, which can improve its ability to cross biological membranes and enhance oral bioavailability.[1][2][4]
The chirality of these building blocks is equally critical. Biological systems are inherently chiral, and the specific three-dimensional arrangement of a drug molecule dictates its interaction with receptors and enzymes.[6][7] Utilizing enantiomerically pure building blocks from the outset is a foundational principle of modern drug design, leading to drugs with higher potency, improved selectivity, and reduced side effects.[8][9]
Profiling the Protagonist: this compound
This compound is a bifunctional building block that combines the advantageous α-trifluoromethylamine moiety with a versatile phenolic group. This unique combination makes it a highly valuable scaffold in drug discovery.
Figure 1. Key structural features of this compound.
Key Attributes:
-
Dual Functionality: The primary amine serves as a nucleophile for amide bond formation, N-alkylation, or N-arylation. The phenol provides a handle for ether synthesis, esterification, or bioconjugation.
-
Modulated Basicity: The α-CF₃ group significantly lowers the basicity of the amine compared to its non-fluorinated analogue, 4-(1-aminoethyl)phenol. This can be advantageous for improving cell permeability and avoiding unwanted interactions with acidic cellular compartments.
-
Synthetic Accessibility: The synthesis of α-trifluoromethyl amines has seen significant advances, with several catalytic enantioselective methods now available, such as the reduction of trifluoromethyl ketimines or the addition of nucleophiles to trifluoromethyl imines.[10][11]
The Contenders: A Survey of Alternative Chiral Fluorinated Building Blocks
While this compound is a powerful tool, the medicinal chemist's toolbox contains a diverse array of other chiral fluorinated building blocks. The choice of which to use depends on the specific goals of the drug design program.
| Building Block | Structure | Key Features & Typical Applications |
| (S)-3-Amino-1,1,1-trifluoropropan-2-ol | ![]() | β-Trifluoromethyl Amino Alcohol: Used as a chiral backbone in protease inhibitors (e.g., HIV protease), mimics peptide bonds, provides H-bond donor/acceptor capacity. |
| (R)-1-(Trifluoromethyl)benzylamine | ![]() | Simple α-CF₃ Arylamine: Lacks the phenol handle but offers a direct way to install a chiral trifluoromethyl benzyl moiety. Used to probe hydrophobic pockets. |
| (S)-2-Amino-3,3,3-trifluoropropanoic Acid | ![]() | Trifluoromethyl Alanine Analogue: A non-natural amino acid for peptide modification. The CF₃ group alters side-chain electronics and sterics, impacting peptide conformation and protease stability. |
| 4-(Trifluoromethoxy)aniline | ![]() | Achiral but Relevant: The OCF₃ group is a lipophilic hydrogen bond acceptor and a bioisostere for groups like isopropyl or dimethylamino. Often used to improve metabolic stability and permeability.[2][12] |
Head-to-Head Comparison: A Data-Driven Analysis
The decision of which building block to employ is a multi-factorial one. The following table provides a semi-quantitative comparison based on key parameters relevant to drug discovery.
| Parameter | This compound | (S)-3-Amino-1,1,1-trifluoropropan-2-ol | (R)-1-(Trifluoromethyl)benzylamine | (S)-2-Amino-3,3,3-trifluoropropanoic Acid |
| Synthetic Versatility | High: Amine and phenol offer two distinct, orthogonal reaction sites. | Moderate: Amine and alcohol can be functionalized, but may require protecting group strategies. | Moderate: Amine is the primary handle. | High: Amine and carboxylic acid allow for standard peptide coupling and other transformations. |
| Impact on pKa (Amine) | Significant Reduction: Strongly electron-withdrawing CF₃ group lowers basicity. | Moderate Reduction: β-CF₃ has a less pronounced inductive effect than α-CF₃. | Significant Reduction: Similar to the title compound. | Significant Reduction: α-CF₃ and α-COOH both lower amine basicity. |
| Metabolic Stability | Excellent: CF₃ group acts as a metabolic shield. Phenol may be a site for glucuronidation. | Excellent: CF₃ group is stable. Alcohol may be oxidized. | Excellent: CF₃ group is stable. | Excellent: CF₃ group is stable. |
| Structural Complexity | Moderate: Aromatic ring with two functional groups. | Low: Simple aliphatic chain. | Low: Simple benzylamine structure. | Low: Modified amino acid. |
| Hydrogen Bonding | Donor/Acceptor: Amine (donor), Phenol (donor/acceptor), Fluorines (weak acceptors). | Donor/Acceptor: Amine (donor), Alcohol (donor/acceptor), Fluorines (weak acceptors). | Donor: Amine (donor), Fluorines (weak acceptors). | Donor/Acceptor: Amine (donor), Carboxyl (donor/acceptor), Fluorines (weak acceptors). |
graph "Decision_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];start [label="Project Goal:\nIncorporate Chiral CF₃ Moiety", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Need a second, orthogonal\nfunctional handle?", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is the target a peptide or\npeptidomimetic?", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is an H-bond donating\nphenol group desirable?", fillcolor="#FBBC05", fontcolor="#202124"];
b1 [label="Use 4-(1-Amino-2,2,2-\ntrifluoroethyl)phenol", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; b2 [label="Use (S)-2-Amino-3,3,3-\ntrifluoropropanoic Acid", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; b3 [label="Consider (R)-1-(Trifluoromethyl)\nbenzylamine", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; b4 [label="Consider (S)-3-Amino-1,1,1-\ntrifluoropropan-2-ol", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> q1; q1 -> q3 [label="Yes"]; q1 -> q2 [label="No"]; q3 -> b1 [label="Yes"]; q3 -> b3 [label="No"]; q2 -> b2 [label="Yes"]; q2 -> b4 [label="No"]; }
Figure 2. A simplified decision workflow for selecting a chiral fluorinated building block.
Experimental Protocol: N-Acylation of this compound
This protocol describes a standard, robust method for acylating the primary amine of the title compound, a common first step in its incorporation into a larger molecule. The trustworthiness of this protocol lies in its use of well-established coupling reagents and straightforward purification.
Objective: To synthesize N-(1-(4-hydroxyphenyl)-2,2,2-trifluoroethyl)acetamide.
Materials:
-
(rac)-4-(1-Amino-2,2,2-trifluoroethyl)phenol (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
Figure 3. Step-by-step workflow for the N-acylation protocol.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 191 mg, 1.0 mmol). Dissolve it in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (e.g., 0.21 mL, 1.5 mmol) to the stirred solution.
-
Acylating Agent Addition: Add acetic anhydride (e.g., 0.10 mL, 1.1 mmol) dropwise over 5 minutes. Causality Note: Slow addition is crucial to control the exotherm of the acylation reaction.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL).
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and rinse the solid with DCM.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure N-acetylated product.
Self-Validation Check: The success of the reaction is confirmed by TLC analysis showing the disappearance of the starting amine and the appearance of a new, less polar product spot. The final structure and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and LC-MS analysis.
Conclusion and Future Outlook
This compound stands out as a building block of exceptional utility due to its dual functional handles and the powerful physicochemical modulation imparted by the α-trifluoromethylamine group. While other chiral fluorinated scaffolds each have their specific applications, the combination of a reactive amine and a versatile phenol in one stereodefined molecule provides a unique strategic advantage in complex molecule synthesis.
The continued development of novel and efficient catalytic methods for the enantioselective synthesis of α-CF₃ amines will further increase the accessibility and application of these valuable building blocks.[10][11] As our understanding of fluorine's role in drug-receptor interactions deepens, we anticipate that scaffolds like this compound will play an increasingly central role in the design of next-generation therapeutics with optimized efficacy, safety, and pharmacokinetic profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. benchchem.com [benchchem.com]
- 6. ucj.org.ua [ucj.org.ua]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Semantic Scholar [semanticscholar.org]
- 9. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Amino-Trifluoroethyl-Phenol Isomers
Abstract
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of positional isomers is a critical step that dictates the pharmacological and toxicological profile of a molecule. This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of amino-trifluoroethyl-phenol. We will explore how the strategic application of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can unambiguously differentiate these closely related structures. This document is designed to be a practical resource, offering not just data, but the underlying scientific principles and field-proven experimental protocols.
The Imperative of Isomeric Purity in Drug Development
The seemingly subtle shift of a functional group on an aromatic ring can profoundly alter a molecule's interaction with biological targets. In the case of amino-trifluoroethyl-phenol, the relative positions of the electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoroethyl group (-CH₂CF₃) create three distinct electronic and steric environments. This isomeric variation can lead to significant differences in:
-
Pharmacodynamics: Receptor binding affinity and efficacy.
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Toxicology: Off-target effects and metabolic liabilities.
Therefore, robust analytical methods to confirm the identity and purity of a specific isomer are paramount. This guide will equip you with the spectroscopic tools and knowledge to confidently make these distinctions.
Theoretical Underpinnings: How Isomerism Dictates Spectroscopic Signatures
The key to differentiating the ortho, meta, and para isomers of amino-trifluoroethyl-phenol lies in understanding how the interplay between the amino and trifluoroethyl substituents influences the electronic and vibrational properties of the phenol ring.
-
Inductive and Resonance Effects: The amino group is a strong resonance electron-donating group and has a weak electron-withdrawing inductive effect. Conversely, the trifluoroethyl group is a potent inductive electron-withdrawing group. The net electronic effect on the aromatic ring is a complex interplay of these forces, which is highly dependent on the substitution pattern.
-
Symmetry: The symmetry of the molecule, or lack thereof, is a powerful determinant of its spectroscopic signature, particularly in NMR and IR spectroscopy. The para isomer, for instance, often exhibits a higher degree of symmetry than the ortho and meta isomers, leading to simpler spectra.
The following sections will delve into how these fundamental principles manifest in the various spectroscopic techniques.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these isomers. The chemical shifts (δ) and coupling constants (J) of the ¹H, ¹³C, and ¹⁹F nuclei provide a detailed roadmap of the molecular structure.
The chemical shifts of the aromatic protons are highly sensitive to the electronic environment created by the substituents. The electron-donating amino group tends to shield (shift upfield) the ortho and para protons, while the electron-withdrawing trifluoroethyl group will deshield (shift downfield) them.
-
Ortho Isomer: Will exhibit the most complex aromatic region, with three distinct proton signals, each showing characteristic ortho and meta couplings.
-
Meta Isomer: Will also show three distinct aromatic proton signals, but with different coupling patterns compared to the ortho isomer.
-
Para Isomer: Due to its symmetry, will display the simplest aromatic spectrum, typically two doublets, assuming the amino and trifluoroethyl groups are different enough to break the chemical equivalence of the protons on each side of the ring.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Amino-Trifluoroethyl-Phenol Isomers (in ppm)
| Isomer | Aromatic Protons (δ, ppm) | -NH₂ Protons (δ, ppm) | -CH₂-CF₃ Protons (δ, ppm) | -OH Proton (δ, ppm) |
| Ortho | 6.5 - 7.5 | 3.5 - 5.0 | 3.0 - 4.0 | 4.5 - 6.0 |
| Meta | 6.6 - 7.6 | 3.5 - 5.0 | 3.0 - 4.0 | 4.5 - 6.0 |
| Para | 6.7 - 7.7 | 3.5 - 5.0 | 3.0 - 4.0 | 4.5 - 6.0 |
Note: These are estimated ranges. Actual values will depend on the solvent and concentration.
The number of distinct signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.
-
Ortho and Meta Isomers: Will each show six unique aromatic carbon signals.
-
Para Isomer: Will exhibit only four aromatic carbon signals due to its C₂ symmetry axis.
The chemical shifts of the carbons directly attached to the substituents will also be informative.
¹⁹F NMR is a highly sensitive technique that provides a clear window into the electronic environment of the trifluoroethyl group. The chemical shift of the -CF₃ group will be influenced by the position of the amino group. While the differences may be subtle, high-resolution ¹⁹F NMR can be a valuable tool for confirmation.[1][2][3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amino-trifluoroethyl-phenol isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
If available, acquire a proton-decoupled ¹⁹F spectrum.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard.
Caption: Workflow for NMR-based isomer differentiation.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule and the substitution pattern on the aromatic ring.
-
-OH and -NH₂ Stretching: A broad O-H stretching band is expected around 3200-3600 cm⁻¹. The N-H stretching of the primary amine will appear as two sharp bands in the 3300-3500 cm⁻¹ region.[4]
-
C-F Stretching: Strong C-F stretching bands from the trifluoroethyl group will be present in the 1000-1350 cm⁻¹ region.
-
Aromatic C-H Bending (Out-of-Plane): The "fingerprint" region between 675 and 900 cm⁻¹ is particularly diagnostic for the substitution pattern of the aromatic ring.[5][6] The number and position of these bands can help distinguish between ortho, meta, and para isomers.[5]
Table 2: Characteristic IR Absorption Ranges for Amino-Trifluoroethyl-Phenol Isomers (in cm⁻¹)
| Functional Group | Absorption Range (cm⁻¹) | Comments |
| O-H Stretch | 3200 - 3600 | Broad |
| N-H Stretch | 3300 - 3500 | Two sharp bands for primary amine |
| Aromatic C-H Stretch | 3000 - 3100 | |
| Aliphatic C-H Stretch | 2850 - 2960 | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands |
| C-F Stretch | 1000 - 1350 | Strong, multiple bands |
| C-H Bending (oop) | 675 - 900 | Diagnostic of substitution pattern |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.[7]
-
Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and acquire the IR spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to the expected ranges for the different isomers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzene ring. The position of the substituents affects the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax).[8][9]
-
Effect of Substituents: The amino group, being an auxochrome, will cause a bathochromic (red) shift and an increase in the molar absorptivity. The trifluoroethyl group, being electron-withdrawing, will also influence the λmax. The combined effect will depend on their relative positions.
-
Isomeric Differentiation: While the differences in λmax between the isomers may be small, they can be a useful complementary technique for identification, especially when combined with data from other spectroscopic methods.
Table 3: Expected UV-Vis Absorption Maxima (λmax) for Amino-Trifluoroethyl-Phenol Isomers
| Isomer | Expected λmax (nm) | Comments |
| Ortho | ~280-290 | |
| Meta | ~275-285 | |
| Para | ~285-295 | Likely to have the longest λmax due to extended conjugation |
Note: These are estimations. The solvent will have a significant effect on the λmax.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the solvent in the sample beam with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: Determine the λmax and compare the spectra of the different isomers.
Caption: Isomer structure dictates spectroscopic output.
Conclusion: An Integrated Approach for Unambiguous Identification
While each spectroscopic technique provides valuable pieces of the puzzle, a combined, multi-technique approach is the most robust strategy for the unambiguous identification and differentiation of the ortho, meta, and para isomers of amino-trifluoroethyl-phenol. ¹H and ¹³C NMR spectroscopy are the primary tools for definitive structural elucidation, with the number of signals and coupling patterns providing a clear distinction. IR spectroscopy serves as an excellent confirmation of functional groups and substitution patterns. UV-Vis spectroscopy, while less definitive on its own, offers complementary data on the electronic structure of the isomers. By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the isomeric purity of their compounds, a critical factor for successful and safe therapeutic development.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: The Impact of the Trifluoromethyl Group on Phenolic Acidity (pKa)
For Researchers, Scientists, and Drug Development Professionals
The acidity of a functional group, quantified by its pKa, is a cornerstone of medicinal chemistry. It governs a molecule's ionization state at physiological pH, which in turn dictates critical pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding affinity.[1][2][3][4] Phenolic scaffolds are ubiquitous in pharmaceuticals, and modifying their acidity is a key strategy in drug design. This guide provides an in-depth analysis of how substituting a phenol ring with a trifluoromethyl (-CF3) group profoundly alters the pKa of the hydroxyl proton, supported by comparative data and a detailed experimental protocol for verification.
The Trifluoromethyl Group: An Electron-Withdrawing Powerhouse
The trifluoromethyl group is a bioisostere of the methyl group but possesses vastly different electronic properties. Due to the intense electronegativity of its three fluorine atoms, the -CF3 group is a potent electron-withdrawing group.[5] This influence is exerted primarily through a strong negative inductive effect (-I), pulling electron density through the sigma bonds of the aromatic ring.[6] This electronic pull is crucial for its ability to modulate the physicochemical properties of a parent molecule.[5]
Comparative Analysis: How -CF3 Substitution Increases Phenolic Acidity
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. When the phenolic proton dissociates, it leaves a negative charge on the oxygen atom. This charge is delocalized into the aromatic ring through resonance.[7][8] Electron-withdrawing groups attached to the ring can further delocalize and stabilize this negative charge, making the corresponding phenol more acidic (i.e., having a lower pKa).[7][8]
The -CF3 group excels at this. By inductively pulling electron density from the ring, it lessens the electron density on the phenoxide oxygen, stabilizing the anion and favoring the dissociation of the proton. This results in a significant increase in acidity compared to unsubstituted phenol.
The position of the -CF3 group has a predictable effect on the pKa:
-
meta and para Positions: Substitution at the meta or para position allows the strong inductive effect to effectively stabilize the phenoxide anion, leading to a marked decrease in pKa.
-
ortho Position: While the inductive effect is also strong at the ortho position, the pKa can be influenced by other factors such as intramolecular hydrogen bonding or steric hindrance, sometimes leading to a less pronounced effect compared to the para isomer.
Let's compare the experimental pKa values of trifluoromethylphenols with phenol and other substituted phenols to put this effect into context.
| Compound | Substituent | pKa (at 25 °C in water) | Change from Phenol (ΔpKa) |
| Phenol | -H | ~9.99 | N/A |
| m-Trifluoromethylphenol | m-CF3 | 9.08[9] | -0.91 |
| p-Trifluoromethylphenol | p-CF3 | ~8.68 (avg. from sources) | -1.31 |
| p-Chlorophenol | p-Cl | ~9.30 | -0.69 |
| p-Nitrophenol | p-NO2 | ~7.15[10] | -2.84 |
Note: Experimental pKa values can vary slightly between sources. The value for p-Trifluoromethylphenol is an approximate average from computational and experimental data.[11]
Key Insights from the Data:
-
Potent Acidifying Effect: Both meta and para-trifluoromethylphenols are significantly more acidic than phenol, demonstrating the powerful electron-withdrawing nature of the -CF3 group.
-
Positional Influence: The para isomer shows a stronger acidifying effect than the meta isomer, highlighting the importance of substituent placement.
-
Comparison with Other Groups:
-
The -CF3 group has a stronger acidifying effect than a chloro (-Cl) group, which withdraws electrons primarily through induction but also has a weak resonance-donating effect.[12]
-
The nitro group (-NO2) has a much stronger acidifying effect than -CF3. This is because the -NO2 group withdraws electrons through both a strong inductive effect (-I) and a powerful negative mesomeric (resonance) effect (-M), which provides an additional pathway for delocalizing the phenoxide's negative charge.[13][14] The -CF3 group lacks this strong resonance-withdrawing capability.[6]
-
Mechanism of Phenoxide Stabilization
The stability of the conjugate base is the key to acidity. An electron-withdrawing group (EWG) like -CF3 enhances this stability by delocalizing the negative charge.
Caption: Stabilization of the phenoxide anion by the -CF3 group.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is based on the principle that the protonated phenol (ArOH) and its deprotonated phenoxide conjugate base (ArO⁻) have distinct UV-visible absorbance spectra.[15][16][17] By measuring absorbance changes across a range of pH values, the pKa can be accurately determined.[18]
Pillar 1: Expertise & Experience (Causality)
The choice of UV-Vis spectrophotometry is deliberate. It requires a smaller sample quantity than potentiometric titration and is highly sensitive for compounds with a chromophore near the ionization center, which is the case for phenols.[16] The core of this experiment is the Henderson-Hasselbalch equation. When the pH of the solution equals the pKa of the phenol, the concentrations of the protonated ([ArOH]) and deprotonated ([ArO⁻]) species are equal. This corresponds to the inflection point of the absorbance vs. pH curve.[19]
Pillar 2: Trustworthiness (Self-Validating System)
The protocol's integrity is ensured by bracketing the expected pKa with a series of well-defined buffers. We first determine the maximum absorbance wavelength (λmax) for the fully protonated species (in a strong acid, e.g., pH 2) and the fully deprotonated species (in a strong base, e.g., pH 12). Measuring absorbance at these fixed wavelengths across a pH gradient provides a robust dataset that minimizes variability and allows for precise graphical or mathematical determination of the pKa.
Pillar 3: Authoritative Grounding
This protocol is adapted from standard methodologies published in peer-reviewed chemical literature.[16][18]
Methodology
-
Preparation of Stock Solution:
-
Accurately prepare a 10 mM stock solution of the test compound (e.g., p-trifluoromethylphenol) in a suitable solvent like DMSO or methanol.[16]
-
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 units below to 2 units above the expected pKa. For p-trifluoromethylphenol (expected pKa ~8.7), buffers from pH 7 to pH 11 are appropriate.[16] Use buffers such as phosphate and borate.
-
-
Determination of λmax:
-
Data Collection:
-
Prepare a series of samples in cuvettes (or a 96-well UV-transparent plate) by adding a fixed, small volume of the stock solution to each of the different pH buffers.[16] The final concentration should be identical in all wells (e.g., 0.1 mM).
-
Measure the absorbance of each sample at the predetermined λmax for both the acidic and basic species.
-
-
Data Analysis:
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Conclusion
The strategic incorporation of a trifluoromethyl group is a highly effective method for increasing the acidity of a phenolic hydroxyl group. This effect, driven predominantly by the group's powerful inductive electron withdrawal, significantly stabilizes the resulting phenoxide anion. Understanding the magnitude and positional dependence of this effect allows medicinal chemists to fine-tune the pKa of drug candidates, thereby optimizing their ADME properties for improved therapeutic outcomes.[2][4][20] The reliable and accessible UV-Vis spectrophotometry method provides a robust means to experimentally validate these physicochemical modifications during the lead optimization process.
References
- 1. drughunter.com [drughunter.com]
- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. sips.org.in [sips.org.in]
- 8. Phenol's Acidity Explained: What Every Student Should Know [sudhirnama.in]
- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 10. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]
- 11. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. quora.com [quora.com]
- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaguru.co [pharmaguru.co]
- 18. ijper.org [ijper.org]
- 19. hi-tec.tripod.com [hi-tec.tripod.com]
- 20. ijirss.com [ijirss.com]
A Senior Application Scientist's Guide to Trifluoromethylation of Phenols: A Comparative Study
Introduction: The Trifluoromethyl Group - A Privileged Motif in Modern Chemistry
The introduction of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemical research, and materials science.[1] This small but powerful moiety can dramatically alter the physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Phenols, being prevalent structural motifs in numerous biologically active compounds and versatile synthetic intermediates, are prime candidates for trifluoromethylation. The resulting aryl trifluoromethyl ethers (ArOCF₃) are of particular interest.[2]
However, the direct trifluoromethylation of phenols is not without its challenges. The inherent nucleophilicity of the phenoxide oxygen can be a double-edged sword, leading to competition between O-trifluoromethylation and C-trifluoromethylation at the ortho and para positions of the aromatic ring.[3] The choice of the trifluoromethylating reagent is therefore paramount to achieving the desired selectivity and yield.
This guide provides a comparative analysis of the most common trifluoromethylation reagents for phenol synthesis, categorized by their reaction mechanism: electrophilic, nucleophilic, and radical. We will delve into the mechanistic nuances of each class of reagents, provide a comparative analysis of their performance with supporting experimental data, and offer detailed, field-proven experimental protocols.
Electrophilic Trifluoromethylation: Taming the "CF₃⁺" Cation
Electrophilic trifluoromethylating agents are designed to deliver a trifluoromethyl cation equivalent ("CF₃⁺") to a nucleophilic substrate.[1] These reagents are particularly popular for their relatively mild reaction conditions and broad substrate scope. The two most prominent classes of electrophilic trifluoromethylating reagents are the hypervalent iodine compounds, famously known as Togni's reagents, and the sulfonium salts, pioneered by Umemoto.
Togni's Reagents: Hypervalent Iodine Powerhouses
Togni's reagents, particularly Togni's Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), are among the most widely used electrophilic trifluoromethylating agents.[4] They are crystalline solids that are relatively stable to handle, although caution is advised as they can be explosive under certain conditions.[4]
Mechanism of Action:
The trifluoromethylation of phenols with Togni's Reagent II is believed to proceed through a ligand exchange mechanism. The phenoxide anion attacks the hypervalent iodine center, displacing the benziodoxole ligand. Subsequent reductive elimination from the iodine(III) intermediate furnishes the desired aryl trifluoromethyl ether and 2-iodobenzoic acid as a byproduct. The reaction is often facilitated by a Lewis acid, such as zinc triflate (Zn(OTf)₂), which can activate the Togni's reagent.[1]
References
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-(1-Amino-2,2,2-trifluoroethyl)phenol
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 4-(1-Amino-2,2,2-trifluoroethyl)phenol. However, responsible lifecycle management, particularly the safe and compliant disposal of such specialized reagents, is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in an understanding of its unique chemical properties and associated hazards. The objective is to ensure that every step, from waste segregation to final disposal, is deliberate, safe, and compliant.
Foundational Knowledge: Hazard Profile and Risk Assessment
Understanding the "why" behind a disposal protocol is critical. The molecular structure of this compound—a phenol ring substituted with both an amino group and a highly stable trifluoromethyl group—dictates its hazard profile and, consequently, its disposal requirements.
This compound is classified under the Globally Harmonized System (GHS) with several key hazards that must be respected during handling and disposal.[1][2][3][4]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Category | GHS Code | Signal Word |
|---|---|---|---|
| Skin Irritation | 2 | H315 | Warning |
| Serious Eye Irritation | 2A | H319 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning |
| Acute Toxicity (Oral) | 4 | H302 | Warning |
The primary operational risks involve irritation to the skin, eyes, and respiratory system.[1][5] The causality is clear: direct contact or inhalation of dust/aerosols can lead to irritation or other adverse health effects. Furthermore, upon thermal decomposition, this compound can release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1] This decomposition profile is a critical factor in selecting an appropriate final disposal technology.
Prerequisite Safety Measures: PPE and Engineering Controls
Before handling the compound for any purpose, including disposal, the following controls are mandatory to mitigate the risks identified above.
-
Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood.[6] This is the primary barrier to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.
-
Eye and Face Protection : Wear approved safety glasses with side shields and a face shield for maximum protection.[1][3]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][5]
-
Protective Clothing : A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.[1]
-
The Core Directive: Waste Characterization and Segregation
This is the most critical step in the disposal process. Mischaracterizing or improperly segregating this waste stream can lead to regulatory non-compliance, dangerous chemical reactions in waste containers, and significantly increased disposal costs.
This compound must be disposed of as HALOGENATED ORGANIC WASTE.
The rationale is the presence of the trifluoromethyl (-CF3) group. The fluorine atoms classify it as a halogenated compound.[7][8][9] This classification is paramount because halogenated waste requires specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the stable carbon-fluorine bonds and to scrub resulting acid gases like hydrogen fluoride.
Segregation Protocol:
-
DO use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[7]
-
DO NOT mix this waste with non-halogenated solvents like acetone, methanol, or hexanes.[7] Doing so contaminates the entire volume, forcing it all to be treated as more expensive halogenated waste.
-
DO NOT dispose of any amount, solid or liquid, down the sink drain.[1][6] This is a direct violation of environmental regulations.
Step-by-Step Disposal Procedures
Follow these procedural steps to ensure safe and compliant disposal from the lab bench to the point of pickup.
Disposal of Solid Waste
This includes unused or expired pure compounds, as well as contaminated consumables like weigh paper, pipette tips, and gloves.
-
Work Area Preparation : Ensure you are working within a chemical fume hood.
-
Container Preparation : Obtain a designated solid waste container for halogenated organic materials. This should be a puncture-proof container with a secure, sealable lid.[6]
-
Waste Transfer : Carefully place all contaminated solid materials directly into the designated container.
-
Labeling : Ensure the container is clearly labeled with a hazardous waste tag that identifies the contents, including "this compound."[7]
-
Closure : Keep the container securely closed at all times, except when actively adding waste.[6][7]
Disposal of Liquid Waste
This applies to solutions containing the compound or rinsate from cleaning contaminated glassware.
-
Work Area Preparation : Conduct all transfers within a chemical fume hood.
-
Container Selection : Use a shatter-proof, chemically compatible container (e.g., high-density polyethylene) designated for "Liquid Halogenated Organic Waste."[9][10]
-
Waste Transfer : Using a funnel, carefully pour the liquid waste into the container. Avoid spills on the exterior of the container.
-
Labeling : Affix a hazardous waste label, listing all constituents of the solution by percentage.
-
Storage : Store the sealed container in a designated satellite accumulation area, ensuring secondary containment is in place.
Emergency Protocol: Spill Management
In the event of a small, manageable spill within the laboratory:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Isolate the Area : Restrict access to the spill area.
-
Don PPE : If not already worn, don the full required PPE.
-
Contain and Absorb : Cover the spill with a non-reactive absorbent material such as vermiculite, dry sand, or earth.[1][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material and place it into a designated container for solid halogenated waste.[1]
-
Decontaminate : Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Consult Regulations : Always consult local regulations and your institution's specific spill response procedures.[1] For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.[7]
The Disposal Workflow: A Visual Guide
This diagram outlines the decision-making and procedural flow for proper disposal.
Caption: Disposal workflow for this compound.
Regulatory Context: The Broader View on Fluorinated Compounds
It is important to recognize that fluorinated organic molecules, like this one, fall under intense regulatory scrutiny. The trifluoromethyl group makes the compound a type of per- and polyfluoroalkyl substance (PFAS). The U.S. Environmental Protection Agency (EPA) has issued specific interim guidance on the destruction and disposal of PFAS-containing materials, recommending technologies like thermal treatment (incineration), hazardous waste landfills, and underground injection.[11][12][13] The guidance prioritizes methods that minimize environmental release, reinforcing the need for professional handling and disposal via an approved hazardous waste management company.[13]
By adhering to this structured protocol, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental stewardship that are fundamental to responsible scientific practice.
References
- 1. aksci.com [aksci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. uakron.edu [uakron.edu]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(1-Amino-2,2,2-trifluoroethyl)phenol
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 4-(1-Amino-2,2,2-trifluoroethyl)phenol (CAS No. 1187930-88-6). As a substituted phenol, aromatic amine, and trifluoro-containing compound, it presents a multifaceted hazard profile that demands rigorous adherence to safety procedures. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Profile: Understanding the 'Why' Behind the 'How'
This compound is classified with specific hazard statements that dictate our handling protocols. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The core structure combines the hazards of three distinct chemical classes:
-
Phenolic Group: Phenols are corrosive and can cause severe chemical burns.[2][3] A significant danger is their ability to be rapidly absorbed through the skin, leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[3][4][5] Some phenols also have anesthetic properties, meaning initial skin contact may not be immediately painful, delaying response and increasing absorption.[3]
-
Aromatic Amine Group: Aromatic amines as a class are noted for their potential toxicity and ability to permeate certain types of protective gloves.
-
Trifluoroethyl Group: While providing stability to the molecule, this group can lead to the release of highly toxic hydrogen fluoride gas upon combustion.[6][7][8]
Therefore, our safety strategy is not merely to prevent contact but to establish multiple layers of defense against dermal absorption, corrosive burns, and inhalation of aerosolized particles.
The Core Defense: Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and matched to the scale and nature of the procedure. The following table outlines the minimum required PPE for handling this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing solids, preparing dilute solutions in a fume hood) | ANSI Z87.1-compliant safety glasses with side shields.[3] | Double-gloved nitrile exam-style gloves (8mil or thicker).[4] | Fully-buttoned laboratory coat.[4] | Not required if handled exclusively within a certified chemical fume hood.[2][4] |
| High-Volume/Splash Risk (e.g., solution transfers, centrifuging, heating) | Chemical splash goggles. A face shield worn over goggles is strongly recommended.[2][4][9] | Utility-grade neoprene or butyl rubber gloves over inner nitrile gloves.[4][10] | Chemical-resistant apron (butyl rubber or neoprene) worn over a lab coat.[4][10] | Not required if handled exclusively within a certified chemical fume hood. Keep a fit-tested respirator with an organic vapor/acid gas (OV/AG) cartridge available for emergency spill response. |
Eye and Face Protection: A Non-Negotiable Barrier
Given the classification "Causes serious eye irritation" (H319), robust eye protection is mandatory.
-
Safety Glasses: Provide a minimum baseline of protection from projectiles but are inadequate against chemical splashes.
-
Chemical Splash Goggles: These are essential as they form a seal around the eyes, protecting from splashes, aerosols, and dust.[11]
-
Face Shield: When handling larger quantities or performing operations with a high splash potential, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[2][9][11]
Hand Protection: Preventing Dermal Absorption
The primary route of exposure for phenol-like compounds is through the skin.[5] Glove selection is therefore critical.
-
Nitrile Gloves: Suitable for incidental contact, but they should be changed frequently and immediately upon any known contact with the compound.[3][4] Double-gloving provides an additional layer of protection against tears and pinholes.
-
Neoprene or Butyl Rubber Gloves: For direct handling of concentrated material or prolonged tasks, more robust gloves are required.[4][10] These materials offer superior resistance to phenols compared to standard nitrile. Always wear a pair of nitrile gloves underneath as a secondary barrier.
Body Protection: Shielding Against Spills and Splashes
Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite.[4]
-
Laboratory Coat: A fully buttoned lab coat is the minimum requirement for all handling procedures.[4]
-
Chemical-Resistant Apron: For tasks involving splash hazards, a butyl rubber or neoprene apron provides a critical impermeable barrier over the lab coat.[4][10]
Operational Plan: From Benchtop to Disposal
Adherence to a strict workflow minimizes the risk of exposure. All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[4][10]
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure an emergency eyewash and safety shower are accessible within 10 seconds of the work area.[10]
-
Don PPE: Put on all required PPE as outlined in the table above, starting with inner gloves, lab coat, apron, outer gloves, and finally eye/face protection.
-
Handling:
-
When weighing the solid, use a spatula and handle containers carefully to avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly.
-
Keep all containers tightly closed when not in immediate use.
-
-
Post-Handling:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Treat all disposable materials that have come into contact with the chemical (e.g., weighing paper, pipette tips, gloves) as hazardous waste.
-
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin. Remove outer gloves first, followed by the apron and face shield/goggles. Remove the lab coat, and finally, the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.
Caption: Standard workflow for handling this compound.
Emergency & Disposal Plan
Never work alone when handling this compound.[10]
Exposure Response
-
Skin Contact: Speed is critical to minimize absorption.[10] Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[9] If available, after the initial water flush, wipe the area repeatedly with polyethylene glycol (PEG 300 or 400).[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Small Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[2] Collect the material into a sealed, labeled container for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's Environmental Health & Safety (EHS) office immediately. Prevent entry to the area.
Caption: Emergency response logic for spills and exposures.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.[4]
-
Solid Waste: Collect all contaminated disposables (gloves, weighing paper, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Consult your institution's EHS department for specific collection and disposal procedures.[12]
References
- 1. chemical-label.com [chemical-label.com]
- 2. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. twu.edu [twu.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. hmdb.ca [hmdb.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.nl [fishersci.nl]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 11. hsa.ie [hsa.ie]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
-3-Amino-1,1,1-trifluoropropan-2-ol)
-1-(Trifluoromethyl)benzylamine)
-2-Amino-3,3,3-trifluoropropanoic+Acid)
aniline)
